molecular formula C11H26N+ B097695 Octyltrimethylammonium CAS No. 15461-38-8

Octyltrimethylammonium

Cat. No.: B097695
CAS No.: 15461-38-8
M. Wt: 172.33 g/mol
InChI Key: HTKPDYSCAPSXIR-UHFFFAOYSA-N
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Description

Octyltrimethylammonium ion is a quarternary ammonium cation having one octyl and three methyl substituents around the central nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15461-38-8

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

trimethyl(octyl)azanium

InChI

InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1

InChI Key

HTKPDYSCAPSXIR-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCC[N+](C)(C)C

Other CAS No.

15461-38-8

Related CAS

10108-86-8 (chloride)
14251-76-4 (iodide)
2083-68-3 (bromide)

Synonyms

octyltrimethylammonium
octyltrimethylammonium bromide
octyltrimethylammonium chloride
octyltrimethylammonium iodide
trimethyloctylammonium

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Octyltrimethylammonium Chloride (OTAC)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10108-86-8 | Formula: C


H

ClN | MW: 207.78 g/mol

Executive Summary

Octyltrimethylammonium chloride (OTAC) , often abbreviated as C8-TAC or TMOAC, is a short-chain quaternary ammonium surfactant. Unlike its longer-chain homologues (e.g., Cetrimonium chloride, C16) which are dominant in formulation stability, OTAC is characterized by high water solubility, a very high Critical Micelle Concentration (CMC), and rapid exchange dynamics.

Its primary utility in drug development lies not in stable micellar encapsulation, but in transient permeation enhancement and phase transfer catalysis . Its small hydrophobic tail allows it to intercalate into lipid bilayers to disrupt packing without causing the extensive, irreversible lysis associated with long-chain detergents.

Molecular Architecture & Physicochemical Identity

OTAC consists of a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl (C8) tail. This short tail length places OTAC at the boundary between a hydrotrope and a true surfactant.

Table 1: Core Physicochemical Data
PropertyValueContext/Notes
Molecular Weight 207.78 g/mol Monodisperse C8 chain
Physical Form White Crystalline PowderHygroscopic; often handled as solution
Solubility (Water) > 500 mg/mLHigh solubility due to short C8 tail
Melting Point 152–156 °CDecomposes upon prolonged heating
Counterion Chloride (Cl

)
Higher CMC than Bromide analogue
Visualization: Structural & Amphiphilic Logic

The following diagram illustrates the amphiphilic structure and the electrostatic potential regions critical for its interaction with anionic cell membranes.

OTAC_Structure cluster_0 Functional Domains Head Hydrophilic Head (Trimethylammonium) Ion Counterion (Chloride Cl-) Head->Ion Electrostatic Interaction Tail Hydrophobic Tail (Octyl Chain - C8) Tail->Head C-N Bond

Caption: Functional segmentation of OTAC showing the C8 lipophilic tail and the cationic hydrophilic headgroup balanced by a chloride counterion.

Interfacial & Micellar Thermodynamics[1]

Critical Micelle Concentration (CMC)

The CMC of OTAC is significantly higher than standard surfactants like SDS or CTAB.

  • Estimated CMC: 140 – 160 mM (~0.15 M) at 25°C.

  • Comparison:

    • C10-TAC (Decyl): ~65 mM

    • C12-TAC (Dodecyl): ~15 mM

    • C16-TAC (Cetyl): ~0.9 mM

Mechanistic Insight: The short octyl chain provides a weak hydrophobic driving force (


) for self-assembly. Consequently, a high concentration of monomers is required to overcome the entropic penalty of ordering water molecules around the hydrocarbon tail, leading to a high CMC.
Thermodynamics of Micellization

The formation of OTAC micelles is primarily entropy-driven .[1]

  • Enthalpy (

    
    ):  Slightly positive (Endothermic) or near zero.[2] The breaking of "iceberg" water structures around the C8 tail releases water, increasing system entropy.
    
  • Free Energy (

    
    ):  Negative (Spontaneous), but less negative than longer chains, reflecting lower stability.
    
  • Aggregation Number (

    
    ): ~15–25 monomers . OTAC micelles are small, loosely packed, and often described as "quasi-micellar" aggregates rather than rigid spheres.
    
Surface Tension
  • 
    : ~40–45 mN/m .
    
  • OTAC is a less efficient surface tension reducer compared to C12 or C16 analogs because the short tail packs less efficiently at the air-water interface.

Experimental Protocol: CMC Determination

Objective: Determine the CMC of OTAC using Electrical Conductivity. Rationale: Due to the high CMC (~150 mM), conductivity provides a sharper inflection point than surface tension (tensiometry) or fluorescence, which can be ambiguous for small, loose aggregates.

Workflow Diagram

CMC_Protocol Start Start: Prepare Stock Solution (300 mM OTAC in Water) Dilution Step 1: Serial Dilution Range: 10 mM to 250 mM Start->Dilution Equilibrate Step 2: Thermal Equilibration (25.0 °C ± 0.1 °C) Dilution->Equilibrate Measure Step 3: Measure Conductivity (κ) (Start from lowest conc.) Equilibrate->Measure Plot Step 4: Plot κ vs. Concentration Measure->Plot Analyze Step 5: Identify Inflection Point (Intersection of two slopes) Plot->Analyze

Caption: Step-by-step workflow for determining the Critical Micelle Concentration (CMC) via conductometry.

Detailed Methodology
  • Stock Preparation: Prepare a 300 mM stock solution of OTAC in deionized water (Milli-Q, 18.2 MΩ·cm).

    • Calculation: Dissolve 6.23 g of OTAC (MW 207.78) in 100 mL water.

  • Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 µS/cm at 25°C).

  • Measurement Series:

    • Prepare 15 samples ranging from 10 mM to 250 mM .

    • Critical Step: Ensure temperature is strictly controlled at 25°C. A 1°C drift can shift conductivity readings significantly, masking the inflection.

  • Data Analysis:

    • Plot Specific Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Observe two linear regions:

      • Pre-micellar (Slope

        
        ):  Steeper slope (free ions).
        
      • Post-micellar (Slope

        
        ):  Lower slope (counterion binding to micelles reduces mobility).
        
    • The intersection of linear regressions for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and 
      
      
      
      defines the CMC.

Pharmaceutical & Research Applications[1][5]

Permeation Enhancement

OTAC acts as a transient permeation enhancer for mucosal drug delivery.

  • Mechanism: The C8 tail inserts into the lipid bilayer of epithelial cells, causing transient disordering (fluidization). This temporarily opens tight junctions, allowing paracellular transport of hydrophilic drugs (e.g., peptides).

  • Advantage: Unlike C12/C16 surfactants which can strip lipids and cause permanent damage, C8-TAC's interaction is dynamic and reversible due to its high water solubility (rapid washout).

Phase Transfer Catalysis (PTC)

OTAC facilitates reactions between immiscible phases (e.g., water/organic).

  • Action: The quaternary ammonium head pairs with an anionic reactant in the aqueous phase. The lipophilic C8 tail drags this ion pair into the organic phase where the reaction occurs.

  • Selection Rule: Use OTAC when the reaction requires a catalyst that is easily removed by water washing (high aqueous solubility) post-reaction.

Antimicrobial Action
  • Spectrum: Gram-positive and Gram-negative bacteria.

  • Efficacy: Generally lower potency (higher MIC) than Benzalkonium Chloride or Cetrimonium Chloride.

  • Kinetics: Faster kill rates at high concentrations due to rapid diffusion through the cell wall.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24949, this compound chloride. Retrieved from [Link]

  • Bales, B. L., & Zana, R. (2002). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodecyltrimethylammonium Bromide and Chloride. Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Introduction: The Versatility of Quaternary Ammonium Surfactants in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Octyltrimethylammonium Bromide (OTAB)

This compound bromide (OTAB), a quaternary ammonium compound (QAC), stands as a molecule of significant interest for researchers, scientists, and drug development professionals. With its cationic amphiphilic structure, comprising a hydrophilic quaternary ammonium head group and an eight-carbon hydrophobic tail, OTAB exhibits valuable surfactant properties.[1][2] These properties make it an effective emulsifier, stabilizer, and phase-transfer catalyst.[1] In the realm of drug development, such surfactants are indispensable for enhancing the solubility and stability of various compounds, playing a crucial role in the formulation of advanced materials and drug delivery systems.[1][3] This guide provides a comprehensive, field-proven perspective on the synthesis of OTAB via the Menschutkin reaction, followed by a rigorous, multi-technique approach to its characterization, ensuring the production of a well-defined and pure chemical entity for research applications.

Part 1: Synthesis of this compound Bromide

The synthesis of OTAB is a classic example of the Menschutkin reaction, a fundamental process in organic chemistry that involves the alkylation of a tertiary amine with an alkyl halide.[4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of 1-bromooctane. The simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-bromine bond result in the formation of the quaternary ammonium salt.[4]

Menschutkin_Reaction cluster_product Product Reactant1 1-Bromooctane (CH₃(CH₂)₇Br) Product This compound Bromide (OTAB) Reactant1->Product SN2 Attack Reactant2 Trimethylamine (N(CH₃)₃) Reactant2->Product Nucleophile

Caption: The Menschutkin Reaction for OTAB Synthesis.

Experimental Protocol: Synthesis of OTAB

This protocol is designed to be self-validating, where the success of the synthesis is confirmed by the subsequent characterization steps.

Materials and Reagents:

  • 1-Bromooctane (≥98% purity)

  • Trimethylamine solution (e.g., 33 wt. % in ethanol or a suitable solvent)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve 1-bromooctane (1 equivalent) in anhydrous THF (approximately 50 mL per gram of 1-bromooctane).[5] The use of an anhydrous aprotic solvent like THF is crucial to prevent side reactions and facilitate the SN2 mechanism.

  • Addition of Amine: While stirring, add trimethylamine solution (1.5 equivalents) to the flask.[5] A slight excess of the amine ensures the complete conversion of the alkyl halide. The reaction is typically exothermic; for larger-scale reactions, addition may need to be controlled using an ice bath.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.[5] As the reaction progresses, the product, OTAB, which is a salt, will precipitate out of the nonpolar solvent as a white solid. This insolubility drives the reaction to completion.

  • Isolation: Cool the reaction suspension to 0 °C to maximize precipitation.[5] Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with ice-cold diethyl ether to remove any unreacted starting materials and solvent residues.[5] Diethyl ether is chosen for its volatility and its inability to dissolve the ionic product, ensuring a clean wash.

  • Drying: Dry the purified white powder under vacuum at room temperature to obtain the final OTAB product. Store the hygroscopic product in a desiccator.[6]

Synthesis_Workflow start Setup Reaction: 1-Bromooctane in THF add_amine Add Trimethylamine (1.5 eq) start->add_amine react Stir at Room Temp (24-48h) Product Precipitates add_amine->react cool Cool to 0°C react->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry product Pure OTAB Product dry->product

Caption: Step-by-step workflow for the synthesis of OTAB.

Part 2: Comprehensive Characterization of OTAB

Rigorous characterization is essential to confirm the successful synthesis, structure, and purity of OTAB. A multi-technique approach provides a complete and trustworthy validation of the material.

Characterization_Workflow cluster_structural Structural Elucidation cluster_physchem Purity & Physicochemical Properties product Synthesized OTAB nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point product->mp cmc CMC Determination product->cmc thermal Thermal Analysis (TGA/DSC) product->thermal

Caption: Workflow for the comprehensive characterization of OTAB.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the quaternization.[4] Samples are typically dissolved in D₂O or CDCl₃ and referenced to tetramethylsilane (TMS) at 0 ppm.[7]

  • ¹H NMR: The spectrum will confirm the presence of the octyl and trimethyl groups and, crucially, the success of the reaction. The key diagnostic feature is the significant downfield shift of the protons on the carbons adjacent to the newly formed positively charged nitrogen center.[4]

  • ¹³C NMR: Similar to the proton spectrum, the carbon signals, particularly those of the N-methyl groups and the alpha-methylene of the octyl chain, will shift downfield due to the deshielding effect of the positive charge, confirming a successful reaction.[4][8]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale
-N⁺(CH₃ )₃~3.1 - 3.5~50 - 53Strong deshielding from the adjacent N⁺ atom.[4][9]
-N⁺-CH₂ -~3.3 - 3.7~62 - 66Strong deshielding from the adjacent N⁺ atom.[4]
-CH₂-(CH₂)₅-~1.3~22 - 32Standard aliphatic region, shielded from the N⁺.
-CH₂-CH₃ ~0.9~14Terminal methyl group, most upfield signal.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Significance
2950 - 2850C-H Stretch (sp³)Confirms the presence of the octyl alkyl chain.[4]
1480 - 1440C-H Bend / Quaternary N⁺Characteristic bending vibrations and signals associated with the quaternary ammonium group.[10]
~960Quaternary NitrogenCan indicate vibrations associated with the quaternary nitrogen center.[10]

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic compounds like OTAB.[11]

  • Expected Ion: The primary ion detected in positive mode ESI-MS will be the this compound cation [CH₃(CH₂)₇N(CH₃)₃]⁺.

  • Expected m/z: The calculated monoisotopic mass for the C₁₁H₂₆N⁺ cation is approximately 172.22 Da.[12] The presence of a strong signal at this mass-to-charge ratio is definitive proof of the product's cationic structure.

Purity and Physicochemical Characterization

Melting Point: A sharp melting point is a key indicator of high purity. The reported melting point for OTAB is in the range of 217-222 °C.[6][13] A broad melting range would suggest the presence of impurities.

Critical Micelle Concentration (CMC) Determination: The CMC is the concentration at which surfactant molecules aggregate to form micelles and is a fundamental property of any surfactant. It can be determined by measuring a physical property that changes abruptly at the micelle formation point, such as conductivity.[14][15]

Protocol: CMC Determination by Conductometry

  • Prepare a stock solution of OTAB in deionized water (e.g., 50 mM).

  • Place a known volume of deionized water in a beaker with a conductivity probe and magnetic stirrer.

  • Record the initial conductivity.

  • Make small, sequential additions of the OTAB stock solution to the water, allowing the reading to stabilize and recording the conductivity after each addition.

  • Plot conductivity versus the concentration of OTAB.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[16]

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass as a function of temperature, providing information on the thermal stability and decomposition profile of OTAB.

  • Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, such as melting, and can provide further confirmation of the melting point and purity.[4]

Part 3: Relevance and Applications in Drug Development

The well-defined synthesis and characterization of OTAB are paramount for its application in the highly regulated field of drug development. Its role extends across several key areas:

  • Formulation and Solubilization: As a surfactant, OTAB can form micelles that encapsulate poorly water-soluble drug molecules, increasing their apparent solubility and bioavailability.[1]

  • Drug Delivery Systems: OTAB can be used as a stabilizer in the formulation of nanoparticles and liposomes, which are advanced systems designed to deliver therapeutic agents to specific targets in the body, potentially improving efficacy and reducing side effects.[1][3]

  • Biological Research Tool: Long-chain QACs have been identified as inhibitors of specific cellular processes like endocytosis, making them valuable tools for studying cellular biology and identifying new therapeutic targets.[17]

By providing a reliable and reproducible method for synthesizing and validating OTAB, researchers can confidently employ this versatile molecule to tackle challenges in drug formulation and delivery.

References

  • Skrtic, D., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. Available at: [Link]

  • Chem-Impex. (n.d.). Octadecyltrimethylammonium bromide. Chem-Impex. Available at: [Link]

  • Hill, T. A., et al. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular Pharmacology, 72(6), 1425-39. Available at: [Link]

  • ChemBK. (2024). This compound bromide. ChemBK. Available at: [Link]

  • PubChem. (n.d.). This compound bromide. PubChem. Available at: [Link]

  • Bhattarai, A., et al. (2014). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnesium and sodium sulphate by measuring conductivity meter. BIBECHANA, 11, 123-127. Available at: [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cetrimonium bromide. Wikipedia. Available at: [Link]

  • IEEE Xplore. (2009). Synthesization Characterization and Properties of Quaternary Ammonium Cationic Cellulose. IEEE Xplore. Available at: [Link]

  • Obach, R. S. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Drug Metabolism, 5(5), 403-17. Available at: [Link]

  • ResearchGate. (2017). How to make the surfactant out of the CTAB powder from Sigma Aldrich??. ResearchGate. Available at: [Link]

  • Ozeki, S., & Ikeda, S. (1981). A 13 C NMR Study of this compound Bromide Solutions with and without Urea. Journal of Colloid and Interface Science, 79(2), 473-480. Available at: [Link]

  • Khan, M. S., et al. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. International Journal of Photoenergy. Available at: [Link]

  • Google Patents. (n.d.). CN103056385A - Method for preparing oil-soluble nano-silver by oil-water interface process with CTAB (cetyl trimethyl ammonium bromide) as surfactant. Google Patents.
  • ResearchGate. (2016). (PDF) Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... ResearchGate. Available at: [Link]

  • Tzakos, A. G., et al. (2021). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Pharmaceutics, 13(9), 1383. Available at: [Link]

  • Fopa, F. D. D., et al. (2019). Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples. BMC Research Notes, 12(1), 743. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • MDPI. (2025). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. Available at: [Link]

  • Korfmacher, W. A. (2005). LC/MS applications in drug development. Drug Discovery Today, 10(20), 1357-67. Available at: [Link]

  • OPS Diagnostics. (n.d.). Cetyltrimethylammonium bromide (CTAB), 200 gm. OPS Diagnostics. Available at: [Link]

  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(18), 10329-10332. Available at: [Link]

  • Roy, M. N., et al. (2023). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature. Scientific Reports, 13(1), 17646. Available at: [Link]

  • PureSynth. (n.d.). N-Octyltrimethylammonium Bromide 98.0%. PureSynth. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Doc Brown. Available at: [Link]

  • Keevil, B. G., et al. (2002). Determination of Tobramycin in Serum Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison With a Fluorescence Polarisation Assay. Journal of Clinical Pathology, 55(11), 866–868. Available at: [Link]

  • Save My Exams. (2025). Proton NMR Spectroscopy (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

Sources

octyltrimethylammonium safety data sheet information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Octyltrimethylammonium (Chloride/Bromide) – Properties, Safety, and Experimental Application

Executive Summary

This compound (OTMA) salts—specifically the chloride (OTAC) and bromide (OTAB) forms—are short-chain (


) cationic surfactants. Unlike their longer-chain analogs (e.g., Cetyltrimethylammonium bromide, CTAB), OTMA salts exhibit a significantly higher Critical Micelle Concentration (CMC) and distinct solubility profiles. This guide synthesizes the Safety Data Sheet (SDS) parameters with practical research applications, focusing on the high-molarity requirements for micellization and the consequent toxicological implications.

Part 1: Chemical Identity & Physicochemical Properties[1]

The this compound cation consists of an 8-carbon alkyl tail attached to a quaternary ammonium headgroup. This structure imparts amphiphilic properties, but the short tail length results in weak hydrophobic interactions compared to


 or 

homologs.

Key Insight (Expertise): The high CMC of OTMA (~130–140 mM) means that to maintain a micellar environment, researchers must work at high ionic strengths. This contrasts sharply with CTAB (CMC ~1 mM), where micelles form at very low concentrations.

Table 1: Physicochemical Comparison
PropertyThis compound Chloride (OTAC)This compound Bromide (OTAB)
CAS Number 10108-86-82083-68-3
Formula


Mol. Weight 207.78 g/mol 252.24 g/mol
Appearance White hygroscopic crystals/powderWhite crystalline powder
CMC (

)
~140 mM (0.14 M)~130–140 mM (0.13–0.14 M)
Solubility High (>500 mg/mL in water)High
Counterion Effect

(Smaller, harder hydration shell)

(Larger, more polarizable)

Part 2: Toxicology & Hazard Identification

While often perceived as "mild" due to their shorter chain length, OTMA salts are potent membrane disruptors. The cationic headgroup is attracted to negatively charged cell membranes, while the alkyl tail inserts into the bilayer, causing leakage or lysis.

GHS Classification (Pure Substance)

Based on conservative global harmonized data (ECHA/Sigma-Aldrich).

  • Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 1C (H314: Causes severe skin burns and eye damage). Note: Dilute solutions may present as Category 2 (Irritant).

  • Aquatic Toxicity: Acute 1 / Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects).[1]

  • Target Organ (STOT-SE): Category 3 (H335: Respiratory irritation).[2][3]

Mechanism of Action: Membrane Lysis

The following diagram illustrates the stepwise mechanism of cationic surfactant toxicity.

MembraneLysis QAC This compound Cation (+) Attraction Electrostatic Attraction (to Neg. Membrane) QAC->Attraction Ionic Interaction Insertion Hydrophobic Tail Insertion Attraction->Insertion Hydrophobic Effect Disruption Membrane Curvature Stress Insertion->Disruption Accumulation Lysis Pore Formation & Cell Lysis Disruption->Lysis Critical Concentration

Caption: Stepwise mechanism of cationic surfactant-induced cytotoxicity.

Part 3: Safe Handling & Experimental Protocols

Storage and Stability
  • Hygroscopicity: OTAC is extremely hygroscopic. Store in a desiccator. Moisture absorption alters the effective molecular weight, leading to errors in CMC determination.

  • Incompatibility: Strong oxidizing agents. Anionic surfactants (causes precipitation).

Protocol: CMC Determination via Conductivity

Objective: Verify the purity and concentration of OTAB/OTAC by identifying the Critical Micelle Concentration. Why this matters: Because the CMC is high (~140 mM), impurities greatly affect the inflection point. This is a self-validating quality control step.

Materials:

  • Calibrated Conductivity Meter.[4]

  • Concentrated OTAB stock solution (500 mM).

  • Deionized water (18.2 MΩ·cm).

  • Thermostated vessel (

    
    ).
    

Step-by-Step Methodology:

  • Baseline: Measure conductivity of 50 mL pure water (

    
    ).
    
  • Titration: Add OTAB stock in small increments (e.g., 0.5 mL).

  • Equilibration: Stir for 2 minutes; allow temperature to stabilize.

  • Measurement: Record conductivity (

    
    ).
    
  • Plotting: Plot

    
     (y-axis) vs. Concentration (x-axis).
    
  • Validation:

    • Region 1 (Pre-micellar): Linear increase with steep slope (free ions).

    • Region 2 (Post-micellar): Linear increase with reduced slope (micelles bind counterions, reducing mobility).

    • Intersection: The breakpoint between these two lines is the CMC.[4]

Self-Validating Check: If the breakpoint is significantly below 130 mM (for OTAB), the reagent likely contains longer-chain impurities (e.g.,


 or 

homologs).

Part 4: Emergency Response & Environmental Stewardship

OTMA salts are strictly regulated due to aquatic toxicity. They do not biodegrade rapidly in anaerobic conditions and can adsorb to sludge.

Workflow: Spill Response & Disposal

SpillResponse cluster_Solid Solid Spill cluster_Liquid Liquid Spill Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess Sweep Sweep gently (Avoid Dust) Assess->Sweep Powder Absorb Absorb with Inert Material Assess->Absorb Solution Container Place in Hazardous Waste Container Sweep->Container Absorb->Container Label Label: 'Toxic to Aquatic Life' (H410) Container->Label Disposal Incineration via EHS Services Label->Disposal

Caption: Logic flow for managing spills of acute aquatic toxicants.

Disposal Directive:

  • Never pour down the drain. Even small amounts can disrupt wastewater treatment bacteria.

  • Neutralization: There is no chemical neutralization for the surfactant property; it must be incinerated.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24949, this compound chloride. PubChem.[2] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound chloride - C&L Inventory.[2][3] ECHA.[2][3] Available at: [Link]

  • Fuguet, E., et al. (2005). Critical Micelle Concentration of Surfactants in Aqueous Solution.[5][6] Comprehensive sampling of CMC values for homologous series. Available at: [Link]

Sources

Technical Guide: Octyltrimethylammonium Bromide (OTAB) in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyltrimethylammonium bromide (OTAB) , also known as C8TAB , is a cationic surfactant belonging to the quaternary ammonium family. While structurally homologous to the ubiquitous Cetyltrimethylammonium bromide (CTAB), OTAB possesses a significantly shorter hydrophobic tail (8 carbons vs. 16 carbons).

This structural difference dictates its primary biochemical utility: OTAB has a critically high Critical Micelle Concentration (CMC) (~130–140 mM).

For researchers, this high CMC is a functional feature, not a bug. Unlike CTAB, which forms stable micelles that are difficult to remove, OTAB micelles dissociate rapidly upon dilution. This property makes OTAB an indispensable tool in protein refolding (artificial chaperone strategies) and solution-state NMR of membrane proteins , where rapid detergent exchange and low micelle weight are required to preserve spectral quality.

Part 1: Physicochemical Properties & Comparative Analysis[1][2]

The utility of OTAB is best understood in contrast to its longer-chain homologs. The selection of OTAB is driven by the need for a detergent that is "strong enough to solubilize, but weak enough to leave."

Table 1: Comparative Surfactant Properties[2]
PropertyOTAB (C8) DTAB (C10) CTAB (C16) Implication for Biochemistry
Molecular Weight 252.24 g/mol 308.35 g/mol 364.45 g/mol OTAB is smaller, affecting dialysis rates.
CMC (25°C, Water) ~130–140 mM ~65 mM~0.9–1.0 mMHigh CMC = Unstable micelles; easy to strip via dilution.
Aggregation Number Low (~20–30)Moderate (~50)High (~60–100)Smaller OTAB micelles allow faster tumbling in NMR.
Krafft Point < 0°C< 0°C~25°COTAB remains soluble at 4°C; CTAB often precipitates.
Removal Difficulty Easy (Dilution/Dialysis)ModerateDifficult (Requires resins)OTAB is preferred for transient solubilization.

Technical Note: The CMC of OTAB is highly sensitive to ionic strength. In the presence of 100 mM NaCl, the CMC may drop, but it remains orders of magnitude higher than that of CTAB.

Part 2: Core Application – Protein Refolding & Solubilization

The "Artificial Chaperone" Mechanism

OTAB is a key reagent in "Artificial Chaperone-Assisted Refolding." This technique mimics the GroEL/GroES biological system.[1][2]

  • The Problem: Diluting a denatured protein directly into buffer often causes aggregation because hydrophobic patches collapse incorrectly.

  • The OTAB Solution:

    • Capture: The protein is diluted into a buffer containing OTAB. The surfactant binds to hydrophobic patches, preventing aggregation (similar to GroEL).

    • Stripping: A stripping agent (typically

      
      -cyclodextrin) is added, or the solution is diluted.[1][3] Because OTAB has a high CMC and low affinity compared to CTAB, it is easily stripped away, allowing the protein to refold in a controlled manner.
      
Solution-State NMR of Membrane Proteins

For NMR, the size of the protein-detergent complex determines the rotational correlation time (


). Large complexes tumble slowly, leading to broad spectral lines and signal loss.
  • OTAB Advantage: OTAB forms small, spherical micelles. This minimizes the effective molecular weight of the complex, resulting in sharper peaks compared to long-chain detergents like Dodecylphosphocholine (DPC) or CTAB.

Part 3: Experimental Protocols

Protocol A: Artificial Chaperone-Assisted Refolding

Use Case: Recovering active enzyme from inclusion bodies solubilized in Urea/Guanidine.

Materials:

  • Denatured Protein Solution (e.g., in 6M Guanidine HCl).

  • Capture Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM OTAB (Must be > CMC).

  • Stripping Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
    -Cyclodextrin .
    

Step-by-Step Workflow:

  • Denaturation: Ensure protein is fully unfolded (1–5 mg/mL) in denaturant.

  • Capture Step: Dilute the denatured protein 1:10 into the Capture Buffer .

    • Mechanism:[4][2][5][6] OTAB binds the unfolded protein, preventing intermolecular aggregation.

    • Incubation: 10–30 minutes at Room Temperature.

  • Folding Initiation (Stripping): Add Stripping Buffer or solid

    
    -cyclodextrin to the mixture.
    
    • Ratio: The molar ratio of Cyclodextrin to OTAB should be roughly 1:1 to 2:1 to ensure effective stripping.

  • Maturation: Incubate for 2–16 hours. The Cyclodextrin sequesters the OTAB, releasing the protein slowly to find its native energetic minimum.

  • Analysis: Centrifuge to remove any aggregates and assay the supernatant for enzymatic activity.

Protocol B: Ion-Pair Chromatography (HPLC)

Use Case: Separation of acidic peptides or anionic metabolites.

Mobile Phase Preparation:

  • Base Buffer: Phosphate buffer (pH 2.5 – 7.0 depending on analyte).

  • Ion-Pair Reagent: Add OTAB to a final concentration of 5 mM .

    • Note: Unlike SDS, OTAB is cationic. It will retain anionic (negatively charged) species on a C18 column.

  • Organic Modifier: Methanol or Acetonitrile (gradient elution).

  • Equilibration: Column must be equilibrated for >20 column volumes to saturate the stationary phase with OTAB.

Part 4: Visualization of Mechanisms

Diagram 1: The High-CMC Refolding Workflow

This diagram illustrates the "Capture and Release" mechanism, highlighting the instability of OTAB micelles upon dilution/stripping.

RefoldingWorkflow cluster_mechanism Mechanism of Action Unfolded Unfolded Protein (High Entropy) Capture Capture Phase (Protein + OTAB Micelles) Unfolded->Capture Dilute into 200mM OTAB Aggregate Aggregation (Off-Pathway) Unfolded->Aggregate No Surfactant Stripping Stripping Phase (Cyclodextrin Added) Capture->Stripping Add Cyclodextrin (Sequesters OTAB) Capture->Stripping High CMC allows rapid dissociation Native Native Protein (Biologically Active) Stripping->Native Controlled Release

Caption: The Artificial Chaperone pathway. OTAB prevents immediate aggregation (Red path) by trapping the protein (Yellow), then is stripped away (Blue) to allow native folding (Green).

Diagram 2: Surfactant Selection Logic

A decision tree for researchers choosing between OTAB and CTAB.

SurfactantSelection Start Select Application DNA DNA Extraction? Start->DNA Protein Protein Biochemistry? Start->Protein CTAB_DNA Use CTAB (C16) (Standard Protocol) DNA->CTAB_DNA Plant/Fungal OTAB_DNA Avoid OTAB (Poor Precipitation) DNA->OTAB_DNA Low Efficiency Refolding Refolding / NMR? Protein->Refolding Lysis Aggressive Lysis? Protein->Lysis OTAB_Refold Use OTAB (C8) (Easy Removal) Refolding->OTAB_Refold High CMC Needed CTAB_Lysis Use CTAB/SDS (Stable Micelles) Lysis->CTAB_Lysis Stability Needed

Caption: Decision matrix for surfactant selection. OTAB is specialized for transient protein interactions, whereas CTAB is the standard for stable DNA precipitation and aggressive lysis.

References

  • Rozema, D., & Gellman, S. H. (1995).[3] Artificial chaperone-assisted refolding of denatured proteins.[2][5] Journal of the American Chemical Society. Link

    • Foundational paper establishing the capture-and-strip mechanism using c
  • Tachi, T., et al. (2021). 13C NMR Study of this compound Bromide Solutions with and without Urea. Bulletin of the Chemical Society of Japan. Link

    • Detailed analysis of OTAB micelle form
  • BenchChem. (2025).[4] this compound bromide: Properties and CMC Data. Link

    • Source for specific physicochemical constants (CMC ~130 mM).
  • Thermo Fisher Scientific. (2023). Methods Development Using Ion-Pair Chromatography. Link

    • Technical note on the use of qu
  • BOC Sciences. (2024). Solubilization for Membrane Proteins Extraction.

    • Guidelines on detergent screening and CMC consider

Sources

The Short-Chain Advantage: A Technical Guide to Octyltrimethylammonium Bromide (OTAB)

[1]

Executive Summary

Octyltrimethylammonium bromide (OTAB) , also known as C8TAB, acts as a high-critical micelle concentration (CMC) cationic surfactant.[1][2][3] Unlike its longer-chain homologs (e.g., CTAB, C16), OTAB occupies a specialized niche in biochemical engineering: transient solubilization .[1][3]

Its octyl (C8) tail provides sufficient hydrophobicity to disrupt lipid bilayers and solubilize membrane proteins, yet its short length prevents the deep, denaturing penetration typical of SDS or CTAB.[1] Furthermore, its high CMC (~140 mM) allows for rapid removal via dialysis, a critical feature for downstream structural biology applications (NMR, Crystallography) where residual detergent is detrimental.[1][3]

Part 1: Physicochemical Architecture[1][3]

The utility of OTAB is dictated by its thermodynamics.[1][3] As an amphiphile with a relatively short hydrophobic tail, it exhibits rapid monomer-micelle exchange kinetics.[1][3]

Structural Constants
PropertyValueContext
Formula

Quaternary ammonium salt
Molecular Weight 252.24 g/mol Monomer
CMC (Water) ~130 – 140 mMAt 25°C [1, 2]
CMC (0.1M NaBr) ~290 mMSalt screening effect reduces repulsion, but specific ion effects can vary [1]
Aggregation Number (

)
~25 – 35Smaller micelles than CTAB (

)
Krafft Point < 0°CHighly soluble at cold room temps (4°C)
The Thermodynamics of High CMC

The primary differentiator of OTAB is its Critical Micelle Concentration (CMC) .[1][4][5]

  • CTAB (C16): CMC ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     0.9 mM.[3] Micelles are stable; monomers leave slowly.[1][3] Hard to dialyze.
    
  • OTAB (C8): CMC ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     140 mM.[3] Micelles are highly dynamic.[1][3]
    

Why this matters: In drug development, removing surfactant is often harder than adding it.[1][3] Because the free monomer concentration of OTAB is high (up to 140 mM), the concentration gradient across a dialysis membrane is steep, driving rapid diffusion of the surfactant out of the sample.[1]

Part 2: Mechanistic Action[1][3]

Dynamic Solubilization Mechanism

OTAB functions through a "Soft Stripping" mechanism.[1][3] The C8 tail is short enough that it does not mimic the full span of a phospholipid bilayer leaflet (usually C16-C18).[1] Consequently, OTAB tends to form toroidal micelles around protein hydrophobic domains rather than deeply invading the protein core.[1][3]

Diagram 1: The Kinetics of Solubilization (OTAB vs. CTAB)

OTAB_Mechanismcluster_actionInteraction PhaseLipidBilayerLipid Bilayer(Membrane Protein Embedded)DisruptionSurface Tension Reduction(Interfacial Adsorption)LipidBilayer->Disruption OTAB AdditionOTAB_MonomersOTAB Monomers(High Concen. > 140mM)OTAB_Monomers->DisruptionMicellizationMixed Micelle Formation(Protein + OTAB)Disruption->Micellization SolubilizationExchangeRapid Monomer Exchange(k_ex ~ 10^9 s^-1)Micellization->Exchange Dynamic EquilibriumDialysisDialysis/Removal(Driven by High CMC)Exchange->Dialysis Buffer ExchangeNativeStateNative Protein Recovered(Low Denaturation)Dialysis->NativeState Surfactant Depletion

Caption: OTAB operates via rapid exchange kinetics.[1][3] Unlike long-chain surfactants that "lock" onto proteins, OTAB monomers cycle on and off the protein surface, preventing permanent denaturation and facilitating removal.[1]

Protein-Surfactant Interactions

The electrostatic headgroup (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

31
  • Result: OTAB solubilizes aggregates but rarely unfolds the hydrophobic core of globular proteins.[1][3]

  • Application: It is ideal for refolding protocols.[1][3] A protein denatured by SDS or Guanidine HCl can be transferred to OTAB, which maintains solubility while allowing the protein to explore native conformations, before the OTAB is dialyzed away [3].[1]

Part 3: Experimental Protocol

Protocol: Native Membrane Protein Extraction & Exchange

Objective: Solubilize a membrane-bound receptor while preserving ligand-binding activity, followed by surfactant exchange for structural analysis.[1][3]

Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, Protease Inhibitors.[1][3]

  • Solubilization Buffer: Lysis Buffer + 200 mM OTAB (Must be > CMC).[1][3]

  • Dialysis Buffer: 50 mM Tris-HCl, 10 mM CHAPS (or desired downstream surfactant).[1][3]

Workflow
  • Membrane Preparation:

    • Lyse cells (sonication/homogenization) in Lysis Buffer (No surfactant).[1][3]

    • Centrifuge (100,000 x g, 1 hr, 4°C) to pellet membrane fraction.

    • Resuspend pellet in Lysis Buffer.[1][3]

  • OTAB Solubilization:

    • Add solid OTAB or 1M stock to the resuspended membranes to a final concentration of 200 mM .[1][3]

    • Note: This is above the ~140 mM CMC.[1][3] The solution should clarify.

    • Incubate at 4°C for 1 hour with gentle rotation.

    • Centrifuge (100,000 x g, 30 min) to remove insoluble debris.[1][3] Collect supernatant.

  • Surfactant Exchange (The OTAB Advantage):

    • Place supernatant in a dialysis cassette (MWCO 10-20 kDa).[1][3]

    • Dialyze against Dialysis Buffer (containing the target surfactant, e.g., CHAPS or DDM) at 4°C.[1]

    • Mechanism: OTAB monomers rapidly exit the bag (driven by the 140 mM -> 0 mM gradient).[1][3] The target surfactant (with lower CMC) enters and stabilizes the protein.[1]

    • Time: Change buffer every 4 hours. Complete exchange usually occurs within 12-16 hours (compared to days for CTAB).[1][3]

Diagram 2: The Extraction & Exchange Workflow

Protocol_Workflowcluster_noteCritical CheckpointStep11. Membrane Pellet(Insoluble)Step22. Add OTAB (200 mM)(> CMC)Step1->Step2 ResuspendStep33. Solubilization(Mixed Micelles)Step2->Step3 4°C, 1hrStep44. Dialysis vs Target Buffer(e.g., DDM/CHAPS)Step3->Step4 Rapid DiffusionStep55. Pure Protein ComplexStep4->Step5 OTAB RemovalNoteEnsure [OTAB] > 140 mMfor initial solubilization.Note->Step2

Caption: Step-by-step workflow for converting insoluble membrane fractions into stable, purified protein complexes using OTAB's high solubility.

Part 4: Comparative Analysis

To select the correct surfactant, compare OTAB against industry standards.[1][3]

FeatureOTAB (C8) CTAB (C16) SDS (C12 Anionic)
CMC High (~140 mM) Low (~0.9 mM)Medium (~8 mM)
Dialysis Removal Very Fast (<24 hrs) Very Slow (Days/Weeks)Moderate (requires resin)
Protein Denaturation Low (Soft Detergent) High (Strong Hydrophobic)Very High (Unfolds Core)
Solubility at 4°C Excellent Poor (Often precipitates)Poor (Precipitates)
Primary Use Refolding, Transient SolubilizationDNA Extraction, Gold NanorodsPAGE, Total Lysis

Key Insight: Do not use OTAB if you require a low-salt buffer for downstream processing, as the high ionic strength required to maintain micelles (or the high surfactant concentration itself) might interfere with ion-exchange chromatography.[1]

References

  • PubChem. (2025).[1][3] this compound bromide Compound Summary. National Library of Medicine.[1][3] [Link]

  • Bio-Rad. (2024).[1][3] Protein Solubilization Strategies for Electrophoresis. [Link][1][3]

Technical Guide: Critical Micelle Concentration of Octyltrimethylammonium Bromide (OTAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyltrimethylammonium bromide (OTAB), a cationic surfactant with an eight-carbon alkyl chain (


), occupies a specific niche in soft matter chemistry. Unlike its longer-chain homologues (e.g., CTAB), OTAB exhibits a significantly higher Critical Micelle Concentration (CMC)—typically near 0.14 M  at 25°C. This high CMC is not a liability but a strategic asset in biochemical applications requiring rapid surfactant removal via dilution. This guide provides a rigorous technical analysis of OTAB’s micellization thermodynamics, a validated conductometric protocol for CMC determination, and insights into its utility in protein and nanoparticle engineering.

Physicochemical Architecture

The behavior of OTAB is governed by the delicate energetic balance between its hydrophobic octyl tail and its hydrophilic quaternary ammonium headgroup.

Structural Determinants of Micellization

The micellization of OTAB is primarily entropy-driven . At low concentrations, the hydrophobic C8 tail forces surrounding water molecules into a highly ordered, ice-like structure (the "Frank-Evans iceberg" effect), reducing the system's entropy. Upon reaching the CMC, these tails aggregate into the micelle core, releasing the structured water molecules into the bulk solvent. This release generates a large positive entropy change (


), which drives the free energy of micellization (

) to be negative.
The "C8 Effect"

The chain length (


) is critical. According to the Klevens equation:


Where

is the number of carbon atoms. For OTAB, the short C8 tail provides less hydrophobic driving force than the C16 tail of CTAB. Consequently, a much higher concentration of monomer is required to overcome the electrostatic repulsion between headgroups and trigger aggregation.

Key Consequence: OTAB micelles are smaller, more labile, and have a higher surface charge density compared to longer-chain analogues.

The Critical Micelle Concentration (CMC): Data Profile

The CMC of OTAB is sensitive to temperature and ionic strength. The values below represent the consensus from conductometric and surface tension measurements.

Table 1: OTAB CMC and Thermodynamic Parameters (Aqueous, 1 atm)
ParameterValue (approx.)UnitConditions
CMC 130 - 140 mM 25°C, Pure Water
CMC 145 - 155 mM 40°C, Pure Water
Degree of Counterion Binding (

)
0.65 - 0.75 --25°C
Aggregation Number (

)
~25 - 35 Monomers25°C
Free Energy (

)
-22 to -24 kJ/mol25°C

Note: The CMC increases with temperature because thermal agitation disrupts the structured water around the hydrophobic tails, slightly weakening the hydrophobic driving force for micellization.

Analytical Methodology: Conductometric Determination

While surface tension (Wilhelmy plate) is a classic method, Differential Conductivity is the preferred technique for OTAB due to its ionic nature and the high concentrations involved. It is non-invasive and provides a sharp intersection point.

The Principle

Below the CMC, OTAB behaves as a strong electrolyte (


). Above the CMC, monomers aggregate into micelles.[1] The micelle binds a significant fraction of counterions (

), reducing the effective charge per monomer unit. Additionally, the large micelle has lower electrophoretic mobility than the free monomer. Consequently, the slope of Conductivity (

) vs. Concentration (

) decreases abruptly at the CMC.
Experimental Protocol

Reagents:

  • OTAB (High Purity >99%, recrystallized from ethanol/acetone if necessary).

  • Deionized water (Resistivity 18.2 MΩ·cm).

Workflow:

  • Stock Preparation: Prepare a 500 mM OTAB stock solution. This ensures the titration covers the range well above the expected CMC (~140 mM).

  • Cell Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 µS/cm at 25°C).

  • Baseline Measurement: Place 20 mL of deionized water in a thermostated vessel (25.0 ± 0.1°C). Measure baseline conductivity.

  • Titration Loop:

    • Add OTAB stock in small increments (e.g., 0.5 mL).

    • Stir for 30 seconds to equilibrate.

    • Stop stirring (to avoid bubble interference) and record Conductivity (

      
      ).
      
    • Repeat until final concentration reaches ~250 mM.

  • Data Analysis: Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    . Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region. The intersection is the CMC.[2][3]
Visualization: Experimental Logic Flow

OTAB_Conductivity_Protocol Start START: Define Parameters Prep Prepare 500mM OTAB Stock (Solvent: 18.2 MΩ·cm Water) Start->Prep Calibrate Calibrate Conductivity Cell (KCl Standard) Prep->Calibrate Titrate Stepwise Addition (20-250 mM Range) Calibrate->Titrate Measure Acquire Conductivity (κ) @ 25.0°C Titrate->Measure Measure->Titrate Next Aliquot Plot Plot κ vs. Concentration Measure->Plot Data Complete Analyze Linear Regression Intersection (CMC Determination) Plot->Analyze

Figure 1: Logical workflow for the conductometric determination of OTAB CMC. The loop indicates the iterative titration process required to generate the break-point curve.

Strategic Applications in Drug Development & Biochemistry

The high CMC of OTAB is its primary functional differentiator from CTAB.

Rapid Demicellization for Protein Recovery

In protein solubilization, removing the surfactant is often the bottleneck.

  • The Problem: Surfactants with low CMCs (e.g., Triton X-100, CMC ~0.2 mM) are difficult to remove by dialysis because the monomer concentration in equilibrium with the micelle is very low. Dialysis can take days.

  • The OTAB Advantage: Because OTAB's CMC is ~140 mM, simple dilution of the sample immediately drives the concentration below the CMC, causing micelles to disintegrate into monomers. These monomers are then easily removed by dialysis or ultrafiltration due to the high driving force (concentration gradient).

Catalysis and Nanoparticle Synthesis

OTAB is used as a phase-transfer catalyst and a capping agent for gold nanorods.

  • Mechanism: The shorter chain length allows for a different packing density on metal surfaces compared to CTAB, resulting in nanorods with lower aspect ratios.

  • Protocol Note: When synthesizing nanoparticles, the reaction temperature must be controlled closely, as the high CMC makes the micelle stability more sensitive to thermal fluctuations than longer-chain surfactants.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Curved Intersection Polydispersity or ImpuritiesRecrystallize OTAB from ethanol/acetone. Impurities (like dodecanol) smooth out the CMC transition.
Drifting Readings Temperature FluctuationsEnsure thermostat bath stability is ±0.1°C. CMC shifts with T.
Electrode Polarization Frequency too lowUse a conductivity meter with adjustable frequency or auto-ranging to prevent polarization at high ionic strengths.

References

  • Evans, D. F., et al. (1984).[4] "Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C." Journal of Solution Chemistry. Link

  • Zana, R. (2002). "Dynamics of Surfactant Self-Assemblies."[1] CRC Press. (Authoritative text on micelle kinetics and thermodynamics). Link

  • Klevens, H. B. (1948). "Critical Micelle Concentrations as Determined by Refraction." Journal of Physical and Colloid Chemistry. (Foundational work on the relationship between chain length and CMC). Link

  • Rosen, M. J., & Kunjappu, J. T. (2012). "Surfactants and Interfacial Phenomena." John Wiley & Sons. (Standard reference for surfactant methodology). Link

Sources

Octyltrimethylammonium: Molecular Architecture and Physicochemical Utility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Octyltrimethylammonium (Structure, Formula, and Applications) Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

This compound (OTMA), most commonly utilized as its bromide (OTAB) or chloride (OTAC) salt, represents a specific class of "short-chain" cationic surfactants. Unlike its longer-chain homologs such as Cetyltrimethylammonium bromide (CTAB), OTMA possesses a significantly higher Critical Micelle Concentration (CMC). This unique thermodynamic property renders it invaluable in specific pharmaceutical applications: it acts as a "soft" detergent for protein solubilization that can be easily dialyzed, and as a precise ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of anionic drug compounds.

This guide provides a rigorous examination of the OTMA cation, detailing its synthesis, self-assembly thermodynamics, and critical protocols for its application in bio-analytical workflows.

Molecular Architecture & Chemical Identity[1]

The this compound cation is a Quaternary Ammonium Compound (QAC). Its structure consists of a central nitrogen atom quaternized by four alkyl groups: three methyl groups and one octyl (C8) chain. This amphiphilic structure creates a distinct hydrophilic "head" (the quaternary nitrogen) and a hydrophobic "tail" (the octyl chain).

Chemical Formula and Identifiers
  • Cation Formula:

    
    
    
  • Bromide Salt Formula (OTAB):

    
    [1]
    
  • IUPAC Name:

    
    [1]
    
  • Molecular Weight (Cation): 172.33 g/mol

  • Molecular Weight (Bromide Salt): 252.24 g/mol [2][3]

  • CAS Number (Bromide): 2083-68-3[1][2][3][4][5]

Structural Visualization

The following diagram illustrates the connectivity of the OTMA cation. Note the steric bulk of the trimethyl headgroup relative to the C8 tail.

G cluster_0 Hydrophilic Head cluster_1 Hydrophobic Tail (Lipophilic) N Nitrogen (N+) C1 C1 N->C1 Me1 Methyl (CH3) Me1->N Me2 Methyl (CH3) Me2->N Me3 Methyl (CH3) Me3->N Chain -(CH2)6- C1->Chain C8 C8 (Terminal) Chain->C8

Figure 1: 2D topological representation of the this compound cation, highlighting the amphiphilic divide.

Thermodynamics of Self-Assembly (CMC)

The defining feature of OTAB compared to other QACs is its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers spontaneously aggregate into micelles.[6]

The "Short-Chain" Effect

As the alkyl chain length decreases, the hydrophobicity decreases, requiring a higher concentration of monomers to drive micellization entropically.

  • OTAB (C8): CMC

    
     130–140 mM
    
  • DTAB (C12): CMC

    
     14–16 mM
    
  • CTAB (C16): CMC

    
     0.9 mM
    
Implications for Research

The high CMC of OTAB (approx. 0.14 M) is a strategic advantage in protein biochemistry.

  • Dialyzability: Because the monomer concentration in equilibrium with micelles is high, OTAB can be removed via dialysis much faster than CTAB or Triton X-100.

  • Protein Stability: Short-chain surfactants are generally less denaturing. They can solubilize membrane proteins by disrupting lipid bilayers without unfolding the protein's tertiary structure as aggressively as SDS.

Table 1: Comparative Surfactant Metrics
PropertyOctyl (OTAB)Dodecyl (DTAB)Cetyl (CTAB)
Chain Length C8C12C16
Formula



CMC (25°C) ~140 mM~15 mM~0.9 mM
Kraft Point < 0°C< 0°C~25°C
Primary Utility Ion-Pairing, Dialyzable SolubilizationDNA Extraction, Cell LysisNanoparticle Synthesis, Lysis

Synthesis Protocol: Pharmaceutical Grade OTAB

For high-sensitivity analytical applications (like HPLC-MS), commercial purity is often insufficient due to residual amines. The following protocol utilizes the Menschutkin Reaction followed by rigorous recrystallization.

Reaction Mechanism


Nucleophilic substitution (

) of octyl bromide by trimethylamine.
Step-by-Step Methodology

Materials:

  • 1-Bromooctane (Reagent grade, >99%)

  • Trimethylamine (33% w/w in ethanol or anhydrous gas)

  • Ethanol (Absolute)

  • Ethyl Acetate (for recrystallization)

Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Bromooctane (0.1 mol) in 50 mL of absolute ethanol.

  • Addition: Add Trimethylamine (0.12 mol, 1.2 eq) slowly. Caution: TMA is volatile and smells of fish.

  • Reflux: Heat the mixture to mild reflux (approx. 60-70°C) for 24–48 hours. The solution may turn slightly yellow.

  • Solvent Removal: Remove ethanol and unreacted amine via rotary evaporation under reduced pressure. A crude white/off-white solid will remain.

  • Purification (Critical Step):

    • Dissolve the crude solid in a minimum amount of hot boiling ethanol.

    • Add ethyl acetate dropwise until the solution becomes slightly turbid.

    • Cool slowly to room temperature, then to 4°C overnight.

    • Filter the white crystals and wash with cold ethyl acetate.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove solvent residues.

Synthesis Start Reactants: 1-Bromooctane + Trimethylamine Reflux Reflux (Ethanol) 65°C, 24-48h Start->Reflux Evap Rotary Evaporation Remove EtOH/TMA Reflux->Evap Crude Crude OTAB Solid Evap->Crude Recryst Recrystallization (EtOH / Ethyl Acetate) Crude->Recryst Filter Filtration & Wash (Cold Ethyl Acetate) Recryst->Filter Final Pure OTAB Crystals (>99% Purity) Filter->Final

Figure 2: Workflow for the synthesis and purification of high-purity OTAB.

Applications in Drug Development[7][8]

Ion-Pair Chromatography (IPC)

OTAB is a premier reagent for the Reversed-Phase HPLC analysis of acidic drugs (e.g., sulfonamides, carboxylic acids) that are too polar to retain on a standard C18 column.

  • Mechanism: The hydrophobic octyl tail inserts into the C18 stationary phase, while the positively charged trimethylammonium head projects into the mobile phase. This creates a "dynamic ion-exchange" surface.

  • Protocol Insight:

    • Concentration: Use 5–10 mM OTAB in the mobile phase.

    • pH Control: Buffer the mobile phase to pH 6.0–7.5. At this pH, acidic analytes are negatively charged and will ion-pair with the adsorbed OTMA cation.

    • Selectivity Tuning: If OTAB provides too much retention, switch to Hexyltrimethylammonium (C6). If too little, switch to Decyl (C10) or Dodecyl (C12). OTAB is the "medium" strength adjuster.

Protein Solubilization & Refolding

In proteomics, OTAB is used to solubilize inclusion bodies.

  • Advantage: Unlike SDS (which binds strongly and is hard to remove), OTAB has a high CMC.

  • Workflow: Solubilize protein in high concentration OTAB (>200 mM). Dilute the solution below the CMC (e.g., to 50 mM). The micelles break apart into monomers, and the monomers are easily removed by dialysis, allowing the protein to refold into its native conformation.

IPC Step1 C18 Column (Stationary Phase) Step3 OTAB Adsorbs to C18 (Creates + Charged Surface) Step1->Step3 Equilibration Step2 Mobile Phase + OTAB (Cationic) Step2->Step3 Step5 Ion-Pair Formation (Drug- ... OTAB+) Step3->Step5 Step4 Inject Acidic Drug (Anionic -) Step4->Step5 Step6 Enhanced Retention & Separation Step5->Step6

Figure 3: Mechanism of Ion-Pair Chromatography using OTAB to retain acidic analytes.

References

  • PubChem. (n.d.). This compound bromide.[1][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard reference for CMC values and surfactant thermodynamics).

Sources

Solubility Profile and Phase Behavior of Octyltrimethylammonium Chloride (OTAC) in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for Octyltrimethylammonium Chloride (OTAC).

Executive Summary

This compound chloride (OTAC, C8TAC) represents a critical "crossover" surfactant within the alkyltrimethylammonium series. Unlike its longer-chain analogs (e.g., Cetyltrimethylammonium chloride, C16), which exhibit dominant hydrophobic character, OTAC possesses a C8 octyl chain that balances hydrophobicity with the high lattice energy of the chloride headgroup.

This amphiphilic architecture results in a distinct solubility profile: high solubility in high-dielectric protic solvents , moderate-to-low solubility in dipolar aprotic solvents , and near-total insolubility in non-polar hydrocarbons .

For researchers, the primary challenge with OTAC is not dissolution, but hygroscopicity . The chloride counterion coordinates water avidly, making accurate gravimetric solubility determination difficult without rigorous drying protocols.

Molecular Architecture & Solubility Mechanism

The solubility of OTAC is governed by the competition between the crystal lattice energy (ionic interactions between


 and 

) and the solvation energy provided by the solvent.
  • The Cation (

    
    ):  The octyl tail is too short to provide significant van der Waals interaction to overcome the ionic lattice in non-polar solvents (unlike C16 or C18 chains).
    
  • The Anion (

    
    ):  The chloride ion is a "hard" base. It requires solvents with high hydrogen-bond donating (HBD) capacity (e.g., water, methanol) or high dielectric constants to stabilize it.
    
  • The Consequence: OTAC is highly soluble in alcohols but precipitates in solvents that cannot effectively solvate the chloride ion (e.g., acetone, ether), even if those solvents could theoretically solvate the organic tail.

Visualization: Solvation Dynamics

The following diagram illustrates the interaction potential of OTAC with various solvent classes.

SolubilityMechanism OTAC OTAC (Solid Lattice) Water Water/Methanol (High Dielectric + H-Bonding) OTAC->Water Dissolution (Solvation > Lattice Energy) Acetone Acetone/Ethyl Acetate (Dipolar Aprotic) OTAC->Acetone Partial/Sparingly Soluble (Weak Anion Solvation) Hexane Hexane/Ether (Non-Polar) OTAC->Hexane Insoluble (Lattice Energy Dominates) Water->OTAC Stabilizes Cl- Acetone->OTAC Solvates Tail only

Figure 1: Mechanistic pathways of OTAC dissolution. Green paths indicate thermodynamic favorability.

Solubility Data Profile

The following data categorizes OTAC solubility at 25°C. Note that "Soluble" implies


, while "Sparingly" implies 

.
Solvent ClassSpecific SolventSolubility StatusMechanistic Note
Protic Polar WaterVery Soluble Forms micelles above CMC (~0.1-0.3 M).
MethanolVery Soluble Excellent solvent for initial dissolution.
EthanolSoluble Standard solvent for recrystallization input.
IsopropanolSoluble Good for temperature-dependent crystallization.
Dipolar Aprotic DMFVery Soluble High dielectric constant dissociates ion pair.
DMSOVery Soluble Similar to DMF; difficult to remove.
AcetoneSparingly Soluble Used as an anti-solvent to precipitate OTAC.
AcetonitrileSoluble Moderate solubility; useful for HPLC.
Chlorinated ChloroformVery Slightly Soluble Critical Distinction: Unlike Bromide salts, Chloride salts are often insoluble in

.
DichloromethaneInsoluble/Trace Poor solvation of the hard chloride ion.
Non-Polar Diethyl EtherInsoluble Standard anti-solvent for precipitation.
Hexane/HeptaneInsoluble No interaction with ionic headgroup.
Benzene/TolueneInsoluble Interaction with

-system insufficient to break lattice.

Critical Application Note: Do not attempt to extract OTAC from water using Chloroform or DCM. Unlike Tetrabutylammonium chloride (TBAC), the C8 chain is insufficient to drive the salt into the organic layer efficiently without a specific counter-ion exchange.

Experimental Protocols
Protocol A: Purification via Recrystallization

Commercial OTAC often contains trace amine impurities or hydrolysis products. Recrystallization exploits the differential solubility between alcohols (good solvents) and esters/ketones (poor solvents).

Safety: Perform in a fume hood. Ethanol and Acetone are flammable.

  • Dissolution: Place 5.0 g of crude OTAC in a round-bottom flask. Add absolute Ethanol dropwise while heating to 60°C (reflux). Add just enough solvent to dissolve the solid completely.[1]

  • Filtration (Optional): If insoluble particulates are visible, filter the hot solution through a heated glass frit or syringe filter.

  • Precipitation: Remove from heat. Slowly add Acetone (or Ethyl Acetate) to the hot solution dropwise.

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) appears and does not redissolve upon swirling.

  • Crystallization: Allow the flask to cool to room temperature slowly, then place in an ice bath (

    
    ) for 2 hours. White crystalline needles should form.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel).[2] Wash the cake with cold Acetone/Hexane (1:1).

  • Drying (Crucial): OTAC is hygroscopic. Dry the crystals in a vacuum oven at

    
     over 
    
    
    
    or silica gel for at least 24 hours.
Protocol B: Gravimetric Solubility Determination

To determine exact solubility in a specific organic solvent for your application:

  • Saturation: Add excess dry OTAC to 5.0 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Vortex for 5 minutes, then incubate at

    
     for 24 hours with agitation.
    
  • Filtration: Filter the supernatant through a 0.22

    
     PTFE syringe filter (pre-weighed).
    
  • Evaporation: Transfer a known volume (

    
    ) of the filtrate to a pre-weighed weighing dish (
    
    
    
    ).
  • Drying: Evaporate the solvent under nitrogen flow, then dry in a vacuum oven to constant weight (

    
    ).
    
  • Calculation:

    
    
    
Workflow Visualization: Purification Logic

The following diagram outlines the decision logic for purifying OTAC based on the nature of the impurities.

PurificationWorkflow Start Crude OTAC (Likely Impurities: Amines, Salts) SolventChoice Dissolve in Min. Hot Ethanol Start->SolventChoice CheckSolubility Is solution clear? SolventChoice->CheckSolubility Filter Hot Filtration (Remove inorganic salts) CheckSolubility->Filter No (Turbid) Precipitation Add Anti-Solvent (Acetone or Ethyl Acetate) CheckSolubility->Precipitation Yes Filter->Precipitation Cooling Cool to 0°C (Crystallization) Precipitation->Cooling Wash Wash with Cold Ether/Hexane Cooling->Wash Dry Vacuum Dry (P2O5) *Critical Step* Wash->Dry

Figure 2: Step-by-step purification workflow for removing impurities from OTAC.

References
  • PubChem. (n.d.). This compound chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Recrystallization Protocols and Solvent Selection. Retrieved from [Link]

Sources

Octyltrimethylammonium Series: Physicochemical Profiling & Application in Soft Matter Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers Focus: Physicochemical properties, thermodynamic behavior, and critical applications in drug analysis and synthesis.[1]

Executive Summary

Octyltrimethylammonium (C₈-QAC) cations represent a specific class of quaternary ammonium surfactants characterized by an eight-carbon alkyl chain.[1] Unlike their longer-chain counterparts (e.g., Cetyltrimethylammonium/CTAB), C₈-QACs exhibit a significantly higher Critical Micelle Concentration (CMC) and faster molecular exchange rates at interfaces.[1]

For drug development professionals, the utility of this compound salts—specifically the bromide (OTAB) and chloride (OTAC) forms—lies not in stable drug encapsulation, but in process chemistry and analytical quantification .[1] They serve as high-efficiency Ion-Pairing Reagents (IPR) in HPLC for polar drug compounds and as Phase Transfer Catalysts (PTC) in the synthesis of complex pharmaceutical intermediates.[1]

Chemical Identity & Physical Constants

The this compound cation consists of a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl tail.[1] The counterion significantly dictates the solubility profile and specific application.[1]

Comparative Specification Table
PropertyThis compound Bromide (OTAB)This compound Chloride (OTAC)
CAS Number 2083-68-3 10108-86-8
Molecular Formula


Molecular Weight 252.24 g/mol 207.79 g/mol
Appearance White crystalline powderWhite hygroscopic powder/crystals
Solubility (H₂O) Soluble (>100 mg/mL)Highly Soluble
Melting Point 220–222 °C~210 °C (Decomposes)
Common Role HPLC Ion-Pair Reagent, SurfactantPhase Transfer Catalyst

Note on Nomenclature: You may encounter synonyms such as Capryltrimethylammonium or Trimethyloctylammonium. These refer to the exact same


 species. Ensure you do not confuse "Capryl" (

) with "Capric" (

) or "Cetyl" (

) when sourcing reagents.[1]
Structural Visualization[1]

The following diagram illustrates the amphiphilic structure responsible for the surfactant's thermodynamic behavior.

G cluster_0 Amphiphilic Structure Head Hydrophilic Head (N+(CH3)3) Counter Counterion (Br- / Cl-) Head->Counter Ionic Interaction Tail Hydrophobic Tail (C8 Alkyl Chain) Tail->Head Covalent Bond

Figure 1: Structural schematic of the this compound salt complex.

Thermodynamics & The "C8 Effect"

Understanding the thermodynamics of OTAB/OTAC is crucial for experimental design.[1] The shorter


 chain results in a weaker hydrophobic effect compared to 

(CTAB) or

(DTAB).[1]
Critical Micelle Concentration (CMC)

The CMC of OTAB is approximately 130–140 mM (0.13–0.14 M) at 25°C.[1]

  • Contrast: CTAB has a CMC of ~0.9 mM.[1]

  • Implication: To form micelles with OTAB, you need a concentration nearly 150x higher than with CTAB.[1] Below this threshold, OTAB exists as monomers, making it an excellent choice for applications requiring surface adsorption without micellar encapsulation (e.g., ion-pair chromatography).[1]

Krafft Temperature

The Krafft point (the temperature at which surfactant solubility equals the CMC) for OTAB is likely < 0°C .[1]

  • Benefit: Unlike CTAB (Krafft pt ~25°C), which can precipitate in cool labs, OTAB remains soluble and active even in cold-room processes (4°C), preserving sample integrity during protein purification or chiral resolution steps.[1]

Application: Ion-Pair Chromatography (IPC)[1]

In drug development, analyzing highly polar or ionic drugs (e.g., catecholamines, sulfonates) via Reverse Phase HPLC (RP-HPLC) is challenging due to poor retention.[1] OTAB serves as a vital Ion-Pairing Reagent .[1]

Mechanism of Action
  • Adsorption: The hydrophobic

    
     tail of OTAB adsorbs onto the non-polar stationary phase (
    
    
    
    column).[1]
  • Charge Creation: The positively charged ammonium head groups create a dynamic anion-exchange surface.[1]

  • Retention: Negatively charged drug analytes interact with the positive head groups, increasing their retention time and resolution.[1]

IPC cluster_mechanism Ion-Pair Chromatography Mechanism Stationary C18 Stationary Phase (Hydrophobic) OTAB OTAB (C8-N+) Stationary->OTAB Hydrophobic Interaction Analyte Polar Drug Anion (-) OTAB->Analyte Electrostatic Attraction Complex Retained Complex [Stationary-OTAB-Drug] OTAB->Complex Analyte->Complex Increased Retention

Figure 2: Mechanism of retention enhancement using OTAB in RP-HPLC.[1]

Experimental Protocol: CMC Determination via Conductometry

Objective: To determine the precise Critical Micelle Concentration (CMC) of an OTAB lot. This protocol serves as a purity validation step .[1] Impurities (like unreacted amines or longer chain homologs) will cause a depression in the CMC curve or a non-linear premicellar slope.[1]

Materials
  • This compound Bromide (OTAB) - High Purity (>98%).[1]

  • Deionized Water (18.2 MΩ[1]·cm).

  • Calibrated Conductivity Meter (e.g., Mettler Toledo or equivalent).[1]

  • Thermostated water bath (25.0 ± 0.1 °C).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a 500 mM stock solution of OTAB. Weigh exactly 12.61 g of OTAB and dissolve in water to a final volume of 100 mL.[1]

    • Why: The expected CMC is ~140 mM.[1] The stock must be significantly higher to cover the full range during titration.[1]

  • Equilibration:

    • Place 50 mL of deionized water in a jacketed beaker maintained at 25°C.

    • Immerse the conductivity probe and allow the reading to stabilize (Reading

      
      ).
      
  • Titration:

    • Add the OTAB stock solution in small increments (e.g., 0.5 mL) to the water.[1]

    • After each addition, stir for 30 seconds, allow to settle, and record the conductivity (

      
      , 
      
      
      
      ).
  • Data Analysis:

    • Calculate the concentration (

      
      ) at each step correcting for dilution:
      
      
      
      
    • Plot Conductivity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) vs. Concentration (
      
      
      
      ).[1]
  • Interpretation (Self-Validating Step):

    • The plot will show two linear regions with different slopes.[1]

    • Region 1 (Pre-micellar): Steep slope (Free ions contribute to conductivity).[1]

    • Region 2 (Post-micellar): Shallower slope (Micelles are bulky and less mobile; counterion binding reduces net charge).[1]

    • The Breakpoint: The intersection of these two lines is the CMC.[1]

    • Validation: If the transition is a smooth curve rather than a sharp break, the reagent likely contains impurities or a distribution of chain lengths.[1]

Figure 3: Expected logic for conductivity data interpretation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74964, this compound bromide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity DNA Extraction from Recalcitrant Plant Tissue Using Octyltrimethylammonium Bromide (OTAB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals targeting the extraction of high-molecular-weight (HMW) genomic DNA from "recalcitrant" plant tissues—specifically those high in polysaccharides, polyphenols, and secondary metabolites (e.g., Cannabis, Vitis, Succulents, and woody medicinal plants).

Executive Summary

Standard Cetyltrimethylammonium bromide (CTAB, C16) protocols often fail when applied to polysaccharide-rich plant tissues. The long hydrophobic tail of CTAB forms stable complexes with neutral polysaccharides, leading to a gelatinous pellet that co-precipitates with DNA, inhibiting downstream PCR or sequencing.

This protocol utilizes Octyltrimethylammonium bromide (OTAB) , a C8 quaternary ammonium surfactant. Due to its shorter alkyl chain and higher Critical Micelle Concentration (CMC), OTAB exhibits distinct solubility kinetics that allow for the selective precipitation of DNA while maintaining polysaccharides in solution, significantly improving yield purity in difficult tissues.

Scientific Mechanism: The "Chain Length" Effect[2][3][4]

The core of this protocol relies on the physicochemical differences between C16 (CTAB) and C8 (OTAB) surfactants.

Critical Micelle Concentration (CMC) & Hydrophobicity
  • CTAB (C16): Low CMC (~1 mM).[1] Strong hydrophobic interaction. Aggressively binds both DNA and polysaccharides. In high-salt (>1.0 M NaCl), it keeps DNA soluble but frequently traps polysaccharides in the hydrophobic core of the micelle.

  • OTAB (C8): High CMC (~140 mM in water; lower in salt). Weaker hydrophobic interaction. The shorter tail is insufficient to cross-link complex polysaccharides effectively. This creates a "differential solubility window" where DNA remains complexed and soluble, but polysaccharides are less likely to co-aggregate.

Mechanism Visualization

The following diagram illustrates how OTAB avoids the "Polysaccharide Trap" common in CTAB extractions.

OTAB_Mechanism cluster_0 Standard CTAB (C16) cluster_1 OTAB (C8) Optimization CTAB_Micelle C16 Micelle (Strong Hydrophobicity) Poly_CTAB Polysaccharide Co-Precipitation CTAB_Micelle->Poly_CTAB High Affinity DNA_CTAB DNA (Trapped) CTAB_Micelle->DNA_CTAB Poly_CTAB->DNA_CTAB Gel Formation OTAB_Micelle C8 Micelle (Weak Hydrophobicity) Poly_OTAB Polysaccharides (Remain Soluble) OTAB_Micelle->Poly_OTAB Low Affinity DNA_OTAB DNA (Released) OTAB_Micelle->DNA_OTAB Selective Binding Tissue Plant Tissue (High Sugar) Tissue->CTAB_Micelle Tissue->OTAB_Micelle

Caption: Comparative mechanism of surfactant chain length on polysaccharide interaction. OTAB (C8) minimizes co-precipitation "jelly" formation.

Materials & Reagents

OTAB Lysis Buffer (Modified)

Note: OTAB requires a higher working concentration than CTAB due to its higher CMC.

ComponentConcentrationFunction
This compound Bromide 3.0% (w/v) Cell lysis; separates DNA from polysaccharides.
Tris-HCl (pH 8.0) 100 mMpH buffer to protect DNA integrity.
NaCl 2.0 M High salt is critical to keep DNA soluble in OTAB.
EDTA (pH 8.0) 20 mMChelates Mg2+ (inhibits DNases).
PVP-40 (Polyvinylpyrrolidone) 2.0% (w/v)Sequesters polyphenols/phenolics.
β-Mercaptoethanol 0.2% (v/v)Reduces oxidation (Add fresh before use).
Other Reagents
  • Chloroform:Isoamyl Alcohol (24:1)[2][3]

  • Isopropanol (Cold, -20°C)

  • Ethanol (70%, freshly prepared)

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)[2]

Experimental Protocol

Phase 1: Tissue Disruption & Lysis[7]
  • Harvest: Collect 100–200 mg of young plant tissue. Flash freeze in liquid nitrogen immediately.

  • Grind: Pulverize tissue to a fine powder using a mortar and pestle or bead beater.[4] Crucial: Do not let the sample thaw.

  • Lysis: Transfer powder to a 2 mL tube containing 800 µL of pre-warmed (65°C) OTAB Lysis Buffer .

  • Incubate: Vortex vigorously for 30 seconds. Incubate at 65°C for 45–60 minutes . Invert tube every 10 minutes.

    • Why: The C8 surfactant requires thermal energy and high salt to effectively disrupt the cell wall and solubilize membranes without aggregating sugars.

Phase 2: Phase Separation (De-proteinization)
  • Extract: Add 800 µL of Chloroform:Isoamyl Alcohol (24:1) .

  • Mix: Mix by inversion for 10 minutes (do not vortex vigorously to avoid shearing HMW DNA).

  • Centrifuge: Spin at 12,000 × g for 10 minutes at room temperature.

  • Recover: Carefully transfer the upper aqueous phase (containing DNA) to a new tube. Avoid the interphase (white debris).

    • Note: If the interphase is thick, repeat this step once.

Phase 3: Precipitation & Wash
  • Precipitate: Add 0.7 volumes of cold Isopropanol to the aqueous phase. Mix gently by inversion.

    • Observation: You should see white threads of DNA precipitating. The solution should remain clear, unlike CTAB protocols where polysaccharides often turn the solution cloudy/viscous.

  • Pellet: Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Wash: Decant supernatant.[2][5] Add 1 mL of 70% Ethanol . Dislodge the pellet gently and centrifuge at 12,000 × g for 5 minutes. Repeat wash twice.

    • Why: OTAB is more soluble in ethanol than CTAB; these washes effectively remove residual surfactant.

  • Dry & Elute: Air dry pellet for 5–10 minutes (do not over-dry). Dissolve in 50–100 µL of TE Buffer.

Phase 4: RNase Treatment[5]
  • Add 2 µL RNase A. Incubate at 37°C for 30 minutes to remove RNA contamination.

Workflow Visualization

Protocol_Workflow Start Frozen Tissue (100mg) Lysis Lysis: 3% OTAB + 2M NaCl 65°C, 60 min Start->Lysis PhaseSep Phase Separation Chloroform:IAA (24:1) Lysis->PhaseSep Aqueous Recover Aqueous Phase (DNA + OTAB) PhaseSep->Aqueous Centrifuge 12k x g Precip Precipitation Isopropanol (0.7 vol) Aqueous->Precip Wash Wash x2 70% Ethanol Precip->Wash Pellet DNA Elute Elution TE Buffer Wash->Elute

Caption: Step-by-step OTAB extraction workflow ensuring separation of DNA from polysaccharide contaminants.

Comparative Analysis: OTAB vs. CTAB

FeatureCTAB (Standard)OTAB (Optimized)Impact on Results
Chain Length C16 (Hexadecyl)C8 (Octyl)C8 has reduced hydrophobic binding to neutral sugars.
CMC ~1 mM~140 mMOTAB requires higher buffer concentration (3%) for lysis.
Polysaccharide Handling Co-precipitates (Jelly pellet)Remains solubleOTAB yields non-viscous, cleaner DNA pellets.
Yield High (but often impure)Moderate to HighOTAB purity (A260/230) is consistently higher.
Downstream Compatibility PCR often inhibitedPCR/Sequencing ReadyRemoval of inhibitors improves enzymatic success.

Troubleshooting & Optimization

  • Low DNA Yield:

    • Cause: Incomplete lysis due to high CMC of OTAB.

    • Fix: Increase OTAB concentration to 4% or extend incubation time to 90 minutes. Ensure grinding is extremely fine.

  • Brown Pellet (Phenolic Oxidation):

    • Cause: Oxidation of secondary metabolites.

    • Fix: Increase β-Mercaptoethanol to 2% or add 0.5% Sodium Metabisulfite to the lysis buffer.

  • Viscous Lysate:

    • Cause: Extremely high DNA concentration or residual pectin.

    • Fix: Dilute the sample before precipitation or add a 1/10th volume of 10% CTAB (mixed method) after the initial lysis if membranes are not breaking, though this re-introduces some polysaccharide risk.

References

  • Doyle, J. J., & Doyle, J. L. (1987). A rapid DNA isolation procedure for small quantities of fresh leaf tissue. Phytochemical Bulletin, 19, 11-15. (Foundational CTAB methodology adapted for surfactant comparison).[1]

  • Ali, N., et al. (2024).[6] Role of Alkyl Chain Length in Surfactant-Induced Precipitation. MDPI Processes. Retrieved from [Link]

  • Aboul-Maaty, N. A. F., & Oraby, H. A. S. (2019). Extraction of high-quality genomic DNA from different plant orders applying a modified CTAB-based method. Bulletin of the National Research Centre. Retrieved from [Link]

Sources

Application Note: Kinetic Modulation and Nanostructure Templating using Octyltrimethylammonium Bromide (OTAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Octyltrimethylammonium bromide (OTAB) , a cationic surfactant with a shorter C8 alkyl chain compared to the ubiquitous Cetyltrimethylammonium bromide (CTAB, C16). While CTAB is the industry standard for micellar catalysis and nanoparticle capping, OTAB offers unique advantages in systems requiring high Critical Micelle Concentrations (CMC) , rapid exchange dynamics, or weaker hydrophobic packing.

This guide covers two primary workflows:

  • Micellar Catalysis: Accelerating nucleophilic substitutions via the Pseudophase Ion Exchange (PIE) model.[1]

  • Nanomaterial Synthesis: Tuning the aspect ratio of noble metal nanoparticles by exploiting the weaker binding affinity of the C8 tail.[1]

Physicochemical Profile: OTAB vs. CTAB

Understanding the distinct physical chemistry of OTAB is a prerequisite for experimental success.[1] Unlike long-chain surfactants, OTAB requires significantly higher concentrations to form micelles.

PropertyThis compound Bromide (OTAB)Cetyltrimethylammonium Bromide (CTAB)Implications for Protocol
Chain Length C8 (Octyl)C16 (Cetyl/Hexadecyl)OTAB forms smaller, more dynamic micelles.
CMC (25°C) ~140 mM (0.14 M) ~0.9 - 1.0 mMCRITICAL: OTAB must be used at >0.2 M to observe micellar effects.
Krafft Point < 0°C~25°COTAB remains soluble in cold water; CTAB may precipitate.[1]
Aggregation Number ~20 - 30~60 - 80OTAB micelles have a higher curvature and lower solubilization capacity.[1]

Expert Insight: Many protocols fail because researchers substitute OTAB for CTAB at millimolar concentrations (e.g., 10 mM). At 10 mM, OTAB exists strictly as monomers and acts merely as a supporting electrolyte, not a micellar catalyst.

Mechanism of Action: The Pseudophase Ion Exchange (PIE) Model

In micellar catalysis, the reaction does not occur in the bulk solvent but within the Stern layer (the interface between the micelle core and water).

For a reaction between a neutral substrate (


) and an anionic nucleophile (

), cationic OTAB micelles accelerate the rate by:
  • Concentration Effect: Partitioning both

    
     and 
    
    
    
    into the small volume of the Stern layer.[1]
  • Electrostatic Stabilization: The cationic headgroups stabilize the negatively charged transition state.[1]

Visualization: The Catalytic Cycle

The following diagram illustrates the partitioning of reactants into the micellar pseudophase.

PIE_Model Figure 1: Pseudophase Ion Exchange (PIE) Model. Reactants concentrate in the cationic Stern layer. Bulk Bulk Aqueous Phase (Dilute Reactants) Substrate Substrate (S) (Hydrophobic) Bulk->Substrate Solubilized Ion Nucleophile (OH-) (Anionic) Bulk->Ion Dissolved Micelle OTAB Micelle (Stern Layer) (High Local Concentration) Product Product Formation (P) Micelle->Product Accelerated Reaction (k_mic) Product->Bulk Diffusion Substrate->Micelle Hydrophobic Partitioning (Ks) Ion->Micelle Ion Exchange (K_IE)

Application 1: Kinetic Acceleration of Ester Hydrolysis

This protocol demonstrates the catalytic effect of OTAB on the alkaline hydrolysis of p-nitrophenyl acetate (PNPA). This is a standard model for evaluating surfactant efficiency.[1]

Materials
  • Surfactant: this compound bromide (OTAB), >98% purity.

  • Substrate: p-Nitrophenyl acetate (PNPA).[1]

  • Reagent: NaOH (0.1 M standard solution).

  • Solvent: Deionized water (degassed).

  • Instrument: UV-Vis Spectrophotometer (monitoring at 400 nm).[1]

Protocol Steps
  • Preparation of Stock Solutions:

    • Substrate: Dissolve PNPA in acetonitrile to create a 0.01 M stock.

    • Surfactant: Prepare a 0.5 M stock solution of OTAB in water. (Note: This is high concentration to ensure we can span the 0–0.4 M range).[1]

  • Reaction Mixture Setup:

    • Prepare a series of cuvettes containing fixed NaOH (e.g., 0.01 M) and fixed PNPA (e.g.,

      
       M).
      
    • Vary the OTAB concentration across the series: 0 M, 0.05 M, 0.10 M, 0.15 M , 0.20 M , 0.30 M .

    • Note: The critical data points are those around the CMC (0.14 M).[1]

  • Kinetic Measurement:

    • Initiate the reaction by adding the PNPA stock last.[1]

    • Immediately monitor absorbance at 400 nm (formation of p-nitrophenoxide anion).

    • Record for 10 minutes or until plateau.

  • Data Analysis:

    • Fit absorbance vs. time to a pseudo-first-order equation:

      
      .
      
    • Plot

      
       vs. [OTAB].
      
Expected Results
  • Region 1 ([OTAB] < 0.14 M):

    
     remains close to the rate in water (
    
    
    
    ). The surfactant is monomeric and exerts only a minor salt effect.[1]
  • Region 2 ([OTAB] > 0.14 M): A sharp increase in

    
     is observed as micelles form and concentrate the PNPA and OH- ions.
    
  • Region 3 (Very High [OTAB]): The rate may plateau or decrease slightly due to "dilution" of the nucleophile over the increasing number of micelles.

Application 2: Nanostructure Shape Tuning

In the synthesis of gold nanorods (GNRs), CTAB is the standard template. However, CTAB binds strongly to the Au(110) and Au(100) facets, sometimes preventing further functionalization or resulting in high aspect ratios. OTAB can be used to generate lower aspect ratio rods or spheres due to its weaker hydrophobic interaction and higher desorption rate.[1]

Binary Surfactant Protocol (Gold Nanorods)

Objective: Synthesize tunable gold nanorods using an OTAB/CTAB binary mixture.

  • Seed Solution:

    • Mix 5 mL of 0.2 M CTAB and 5 mL of 0.5 mM HAuCl4.

    • Add 0.6 mL of ice-cold 0.01 M NaBH4. Stir for 2 minutes (Solution turns brown).

  • Growth Solution (The Variable):

    • Prepare two growth solutions:

      • A (Control): 0.1 M CTAB.

      • B (Experimental): 0.05 M CTAB + 0.15 M OTAB .

    • To each, add AgNO3 (4 mM, 0.1 mL) and HAuCl4 (1 mM, 5 mL).

    • Add Ascorbic Acid (0.078 M, 70 µL) to reduce Au(III) to Au(I) (Solution becomes colorless).

  • Injection:

    • Add 12 µL of Seed Solution to the Growth Solution.[1]

    • Leave undisturbed at 27°C for 12 hours.

  • Characterization:

    • The OTAB-rich solution will yield nanorods with lower aspect ratios (shorter/fatter) compared to pure CTAB, as the shorter C8 chain forms a less rigid bilayer on the gold surface, allowing faster lateral growth.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for OTAB Applications. Start Start: Define Objective Decision Select Application Start->Decision Kinetic_Prep Prep: OTAB Stock (0.5 M) Ensure [OTAB] > CMC (0.14 M) Decision->Kinetic_Prep Catalysis Nano_Prep Prep: Binary Mixture CTAB (C16) + OTAB (C8) Decision->Nano_Prep Nanomaterials Reaction Reaction: Ester + NaOH Monitor A400nm Kinetic_Prep->Reaction Analysis Analysis: Plot k_obs vs [OTAB] Verify PIE Model Fit Reaction->Analysis Growth Seed-Mediated Growth OTAB Modulates Facet Binding Nano_Prep->Growth Characterization TEM/UV-Vis Analysis Check Aspect Ratio Growth->Characterization

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Rate Acceleration [OTAB] is below CMC (0.14 M).Increase surfactant concentration.[1] Remember, 10 mM is not micellar for OTAB.
Precipitation High ionic strength ("Salting out").[1]OTAB is sensitive to high salt concentrations (e.g., >1 M NaBr). Reduce background salts.[1][2]
Unstable Nanoparticles Weak capping efficiency.[1]OTAB binds weakly. Do not centrifuge aggressively. Use a binary OTAB/CTAB mix for stability.
Viscosity Changes Sphere-to-Rod transition.[1]At very high concentrations (>1 M), OTAB micelles may elongate. Verify viscosity if kinetics deviate.

References

  • CMC and Thermodynamics

    • Bhattarai, A., et al. "Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media."[3] Journal of Oleo Science, 2021.[3] (Provides comparative methodology for CMC determination).

  • Micellar Catalysis Mechanism (PIE Model)

    • Bunton, C. A.[4] "Micellar Catalysis."[1][4][5][6] Journal of Molecular Liquids, 1986. (Foundational text on the Pseudophase Ion Exchange model).

    • (Representative ACS link for Bunton's work).

  • Nanoparticle Synthesis

    • Bakshi, M. S., et al. "Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles." Arabian Journal of Chemistry, 2016. (Discusses the role of chain length and counterions in shape control).
  • Kinetic Methodologies

    • "Kinetics of alkaline hydrolysis of synthetic organic esters." ChemRxiv, 2023. (Modern protocol for ester hydrolysis monitoring).

Sources

Application Notes and Protocols: Octyltrimethylammonium as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 7, 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of octyltrimethylammonium (OTMA) as a capping agent for semiconductor quantum dots (QDs). We delve into the rationale behind its selection, its mechanism of action, and its impact on the physicochemical and optical properties of QDs. This document offers a comparative analysis with the more common cetyltrimethylammonium bromide (CTAB), highlighting the unique advantages conferred by OTMA's shorter alkyl chain. Detailed, step-by-step protocols for the synthesis of OTMA-capped QDs, their surface functionalization for drug delivery applications, and subsequent characterization are provided. This guide is intended to be a valuable resource for researchers and professionals in materials science, nanotechnology, and pharmaceutical development, enabling them to leverage the unique properties of OTMA-capped QDs in their work.

Introduction: The Critical Role of Capping Agents in Quantum Dot Technology

Quantum dots (QDs) are semiconductor nanocrystals, typically ranging from 2 to 10 nanometers in diameter, that exhibit quantum mechanical properties.[1] Their size-tunable fluorescence, broad absorption spectra, and high photostability make them invaluable tools in a myriad of applications, including bioimaging, diagnostics, and targeted drug delivery.[2][3] However, the synthesis of high-quality QDs often occurs in organic solvents, resulting in hydrophobic surfaces that are incompatible with biological systems.[4] This is where capping agents, also known as surface ligands or stabilizers, play a pivotal role.

Capping agents are molecules that bind to the surface of QDs, preventing their aggregation, passivating surface defects to enhance quantum yield, and imparting desired functionalities, such as water solubility and biocompatibility.[5][6] The choice of a capping agent is a critical determinant of the final properties and utility of the QDs.[7] Among the various classes of capping agents, quaternary ammonium surfactants have gained significant attention due to their ability to confer a positive surface charge and facilitate interaction with negatively charged biological membranes.

This guide focuses on a specific short-chain quaternary ammonium surfactant, this compound (OTMA), as a capping agent for QDs. While its longer-chain analog, cetyltrimethylammonium bromide (CTAB), has been more extensively studied, OTMA presents a unique set of properties that can be advantageous for specific applications, particularly in the realm of drug delivery and bio-nanotechnology.

This compound (OTMA): A Closer Look

OTMA is a quaternary ammonium salt with the chemical formula C₈H₁₇N(CH₃)₃⁺. It consists of a positively charged trimethylammonium head group and a relatively short eight-carbon alkyl tail. This amphiphilic nature allows it to interact with both the hydrophobic surface of the QD and the aqueous environment.

Mechanism of Stabilization

The stabilization of QDs by OTMA is achieved through a combination of electrostatic and steric repulsion. The positively charged headgroup of OTMA electrostatically interacts with the partially negative surface of the QD, forming a protective layer.[8] The octyl chains then extend into the surrounding solvent, creating a steric barrier that prevents the QDs from aggregating.[9]

dot graph StabilizationMechanism { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: OTMA stabilizes QDs via electrostatic and steric interactions.

Comparison with Cetyltrimethylammonium Bromide (CTAB)

The primary difference between OTMA and the more commonly used CTAB lies in the length of their alkyl chains (C8 for OTMA versus C16 for CTAB). This seemingly small structural variation can have a significant impact on the properties of the resulting capped QDs.

PropertyThis compound (OTMA)Cetyltrimethylammonium Bromide (CTAB)Rationale & Implications
Alkyl Chain Length C8C16Shorter chain in OTMA leads to a smaller hydrodynamic radius of the capped QD, which can be advantageous for cellular uptake and renal clearance.
Hydrophilicity HigherLowerThe shorter hydrophobic tail of OTMA results in greater water solubility, which is beneficial for creating stable aqueous QD dispersions.
Steric Hindrance LowerHigherThe less bulky OTMA layer may allow for easier access to the QD surface for further functionalization with targeting ligands or drug molecules.
Toxicity Potentially LowerHigherShorter alkyl chains in quaternary ammonium compounds have been associated with reduced cytotoxicity. However, this is dose and cell-line dependent and requires empirical validation.
Stabilization Efficacy May be lower in some systemsGenerally higherThe longer alkyl chain of CTAB provides a more substantial steric barrier, which can lead to greater stability against aggregation in high ionic strength solutions.[10]

Protocols for OTMA-Capped Quantum Dots

The following protocols provide a general framework for the synthesis and functionalization of OTMA-capped QDs. It is important to note that optimal reaction conditions may vary depending on the specific type of QD (e.g., CdSe/ZnS, InP/ZnS) and the desired final application.

One-Pot Synthesis of OTMA-Capped CdSe/ZnS Quantum Dots

This protocol describes a one-pot synthesis method where OTMA is introduced during the growth of the QDs.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc acetate (Zn(OAc)₂)

  • 1-Octadecene (ODE)

  • Oleic acid (OA)

  • This compound bromide (OTMA)

  • Trioctylphosphine (TOP)

  • Methanol

  • Toluene

Procedure:

  • Precursor Preparation:

    • In a three-neck flask, combine CdO, OA, and ODE. Heat the mixture to 150°C under vacuum for 1 hour to form a clear solution of cadmium oleate.

    • In a separate vial, dissolve Se powder in TOP by gentle heating and sonication.

  • Core Synthesis:

    • Under an inert atmosphere (e.g., argon or nitrogen), heat the cadmium oleate solution to 300°C.

    • Rapidly inject the Se-TOP solution into the hot cadmium oleate solution. This will initiate the nucleation and growth of CdSe QDs.

    • Allow the reaction to proceed for a controlled period (e.g., 1-10 minutes) to achieve the desired QD size and emission color.

  • Shell Growth and Capping:

    • Prepare a solution of Zn(OAc)₂ and OTMA in ODE.

    • Inject the Zn/OTMA solution dropwise into the reaction flask containing the CdSe cores at 240°C. The OTMA will act as a capping agent during the growth of the ZnS shell. .

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of methanol to precipitate the OTMA-capped CdSe/ZnS QDs.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the QD pellet with methanol several times to remove unreacted precursors and excess OTMA.

    • Finally, redisperse the purified QDs in a suitable solvent, such as toluene or chloroform for storage, or directly in an aqueous buffer for biological applications.

dot graph OnePotSynthesis { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the one-pot synthesis of OTMA-capped QDs.

Ligand Exchange for Surface Modification with OTMA

This protocol is suitable for pre-synthesized hydrophobic QDs capped with ligands such as oleic acid.

Materials:

  • Hydrophobic QDs (e.g., oleic acid-capped CdSe/ZnS) dispersed in a nonpolar solvent (e.g., toluene).

  • This compound bromide (OTMA)

  • Polar solvent (e.g., dimethylformamide - DMF)

  • Methanol

  • Chloroform

Procedure:

  • Prepare a biphasic system:

    • In a vial, add a solution of the hydrophobic QDs in toluene.

    • Add an equal volume of a solution of OTMA in DMF.

  • Induce Phase Transfer:

    • Vigorously shake or sonicate the biphasic mixture. The OTMA will displace the original hydrophobic ligands on the QD surface, leading to the transfer of the QDs from the nonpolar (toluene) phase to the polar (DMF) phase.[5]

  • Purification:

    • Allow the two phases to separate.

    • Carefully remove the top toluene layer containing the displaced oleic acid.

    • Precipitate the OTMA-capped QDs from the DMF phase by adding an anti-solvent like a mixture of chloroform and methanol.

    • Centrifuge and wash the QD pellet with a suitable solvent to remove excess OTMA and residual DMF.

    • Redisperse the purified OTMA-capped QDs in an aqueous buffer.

Functionalization of OTMA-Capped QDs for Drug Delivery

The positive surface charge of OTMA-capped QDs makes them amenable to electrostatic conjugation with negatively charged drug molecules or targeting ligands.

Electrostatic Conjugation of a Negatively Charged Drug

Materials:

  • Purified OTMA-capped QDs in an aqueous buffer (e.g., PBS, pH 7.4).

  • A negatively charged drug molecule (e.g., a small molecule drug with a carboxylate group, or a siRNA).

  • Dialysis membrane (with an appropriate molecular weight cut-off).

Procedure:

  • Conjugation Reaction:

    • To the aqueous dispersion of OTMA-capped QDs, add a solution of the negatively charged drug.

    • Gently mix the solution and allow it to incubate at room temperature for a specified period (e.g., 1-2 hours) to allow for electrostatic binding. The optimal ratio of drug to QDs should be determined empirically.

  • Purification:

    • To remove any unbound drug, dialyze the QD-drug conjugate solution against a fresh buffer for 24-48 hours with several buffer changes.

dot graph DrugConjugation { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Drug conjugation to an OTMA-capped QD via electrostatic interaction.

Characterization of OTMA-Capped Quantum Dots

Thorough characterization is essential to validate the successful synthesis and functionalization of OTMA-capped QDs.

Characterization TechniqueParameter MeasuredExpected Outcome for OTMA-Capped QDs
UV-Vis Spectroscopy Absorbance spectrum and first excitonic peakA well-defined first excitonic peak indicates a narrow size distribution.
Photoluminescence (PL) Spectroscopy Emission spectrum, peak wavelength, and quantum yield (QY)A symmetric emission peak with high QY. The peak wavelength will depend on the QD size.
Transmission Electron Microscopy (TEM) Size, shape, and dispersityMonodisperse, spherical nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionA narrow size distribution with a hydrodynamic diameter larger than the core/shell size due to the OTMA layer.
Zeta Potential Measurement Surface chargeA positive zeta potential value, confirming the presence of the positively charged OTMA.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groupsPresence of characteristic peaks for C-H stretching from the octyl chain and N-CH₃ vibrations from the trimethylammonium headgroup.
Thermogravimetric Analysis (TGA) Thermal stability and ligand densityWeight loss corresponding to the decomposition of the OTMA capping layer.

Applications in Drug Development

The unique properties of OTMA-capped QDs make them promising candidates for various applications in drug development:

  • Traceable Drug Delivery: The inherent fluorescence of the QDs allows for real-time tracking of the drug delivery vehicle within cells and tissues.[3]

  • Gene Delivery: The positive surface charge can facilitate the binding and delivery of negatively charged nucleic acids like siRNA and plasmids.

  • Enhanced Cellular Uptake: The cationic surface can promote interaction with and uptake by negatively charged cell membranes.[11]

  • Targeted Therapy: The OTMA-capped QDs can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby reducing off-target effects.[12]

Conclusion and Future Perspectives

This compound offers a compelling alternative to longer-chain quaternary ammonium surfactants for the capping of quantum dots. Its shorter alkyl chain can lead to a smaller hydrodynamic radius, improved water solubility, and potentially lower cytotoxicity, all of which are desirable attributes for biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of OTMA-capped QDs in their own work.

Future research should focus on a more systematic investigation of the influence of OTMA on the biocompatibility and in vivo fate of different types of QDs. Furthermore, the development of more sophisticated surface modification strategies building upon the OTMA platform will undoubtedly expand the utility of these promising nanomaterials in the fields of diagnostics and therapeutics.

References

  • Albaladejo-Siguan, M., et al. (n.d.). Interdot Lead Halide Excess Management in PbS Quantum Dot Solar Cells. arXiv. Available at: [Link]

  • Bawendi, M. G., et al. (1993). Synthesis and Characterization of Nearly Monodisperse CdE (E = S, Se, Te) Semiconductor Nanocrystallites. Journal of the American Chemical Society.
  • Bera, D., et al. (2010). Quantum dots and their multimodal applications: a review.
  • Chan, W. C., et al. (2002). Quantum dot bioconjugates for ultrasensitive nonisotopic detection. Science.
  • Chen, Y., et al. (2013). An overview of the photoluminescent and biomedical applications of carbon dots.
  • De Mello, A. J. (2006). Control and detection of chemical reactions in microfluidic systems.
  • Hines, M. A., & Guyot-Sionnest, P. (1996). Synthesis and Characterization of Strongly Luminescing ZnS-Capped CdSe Nanocrystals. The Journal of Physical Chemistry.
  • Kelf, T. A., et al. (2010). Non-specific cellular uptake of surface-functionalized quantum dots. Nanotechnology.
  • Lia, X., et al. (2011). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability.
  • Lin, W., et al. (2009). Mechanisms of quantum dot nanoparticle cellular uptake. Journal of Nanobiotechnology.
  • Liu, W., et al. (2010). Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging. Journal of the American Chemical Society.
  • Molaei, M. J. (2019). A review on nanostructured carbon quantum dots and their applications in biotechnology, sensors, and chemiluminescence. Talanta.
  • Probst, C. E., et al. (2013). Quantum dots as a platform for nanoparticle drug delivery systems. Expert Opinion on Drug Delivery.
  • Qu, S., & D'Souza, F. (2012). A review on the synthesis and characterization of carbon dots and their applications.
  • Snee, P. T. (2021). Synthesis of CdSe Quantum Dots. YouTube. Available at: [Link]

  • Smith, A. M., et al. (2008). Bioconjugated quantum dots for in vivo molecular and cellular imaging. Advanced Drug Delivery Reviews.
  • TechConnect. (n.d.). Synthesis of Non-Spherical CdSe Quantum Dots. TechConnect Briefs.
  • Wang, Y., et al. (2013). A review on the synthesis of inorganic nanoparticles.
  • Wu, X., et al. (2003). Immunofluorescent labeling of cancer marker Her2 and other cellular targets with semiconductor quantum dots.
  • Xia, Y., & Halas, N. J. (2005). Shape-controlled synthesis and surface plasmonic properties of metallic nanostructures. MRS Bulletin.
  • Yin, Y., & Alivisatos, A. P. (2005). Colloidal nanocrystal synthesis and the organic–inorganic interface.
  • Yong, K.-T., et al. (2013).
  • Zhang, Y., et al. (2011). A review of the synthesis of carbon dots and their applications.

Sources

Application Note: Octyltrimethylammonium Bromide (OTAB) in Protein Refolding & Purification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biochemistry and structural biology. It synthesizes the physicochemical properties of Octyltrimethylammonium Bromide (OTAB) with practical protocols for protein refolding and chromatography.


); CAS: 2083-68-3

Executive Summary: The "Soft" Cationic Advantage

In protein purification, the choice of surfactant is a trade-off between solubilization power and removability. While Cetyltrimethylammonium bromide (CTAB,


) is a potent solubilizer, its low Critical Micelle Concentration (CMC, ~1 mM) makes it difficult to remove, often leading to persistent contamination or protein precipitation during dialysis.

This compound bromide (OTAB) serves as a superior alternative for specific high-value applications. With a significantly shorter alkyl chain (


), OTAB possesses a high CMC (~140 mM) . This physicochemical property allows for:
  • Rapid Dialysis: High monomer concentration drives faster diffusion through dialysis membranes.

  • Controlled Interaction: Less aggressive hydrophobic binding compared to

    
     analogs, preserving quasi-native structures.
    
  • Artificial Chaperoning: Acts as the "Capture" agent in cyclodextrin-mediated refolding systems.

Physicochemical Profile & Selection Guide

The following table contrasts OTAB with longer-chain analogs. The "Removal Efficiency" is directly correlated with CMC.

SurfactantChain LengthCMC (mM)Aggregation NumberRemoval DifficultyPrimary Application
OTAB

~130 - 140 ~25Low (Dialysis/UF)Refolding, Ion-Pair HPLC
DTAB

~65~40MediumDNA Precipitation
CTAB

~1~90High (Requires Resin)DNA Extraction, Lysis

Expert Insight: When designing a refolding buffer, choose OTAB if your protein is prone to aggregation upon detergent removal. The high CMC ensures that as you dialyze, the detergent concentration drops below the CMC quickly, avoiding the formation of "sticky" micellar intermediates that trap proteins.

Protocol A: Artificial Chaperone-Assisted Refolding

Principle: This "Artificial Chaperone" technique mimics the GroEL/GroES biological system.[1][2] OTAB acts as the "Capture" agent (preventing aggregation of the unfolded state), and


-Cyclodextrin (

-CD) acts as the "Stripping" agent (sequestering OTAB to allow controlled folding).
Reagents Required[1][3][4][5][6]
  • Denaturing Buffer: 6 M Guanidine HCl (GuHCl) or 8 M Urea, 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Capture Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM OTAB .

  • Stripping Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM

    
    -Cyclodextrin .
    
Workflow Diagram

RefoldingPathway Unfolded Unfolded Protein (Aggregation Prone) Capture Step 1: Capture (Add OTAB) Unfolded->Capture Dilution Complex Protein-OTAB Complex (Stable/Soluble) Capture->Complex Hydrophobic Shielding Strip Step 2: Strip (Add β-Cyclodextrin) Complex->Strip Displacement Native Native Protein (Folded) Strip->Native Self-Assembly Waste OTAB-Cyclodextrin Inclusion Complex Strip->Waste sequestration

Figure 1: The Artificial Chaperone pathway. OTAB prevents non-specific aggregation, while Cyclodextrin selectively strips OTAB to initiate folding.

Step-by-Step Procedure
  • Solubilization: Dissolve inclusion bodies or denatured protein in Denaturing Buffer to a concentration of 1–5 mg/mL. Incubate for 1 hour at room temperature.

  • Capture (Dilution Step):

    • Dilute the denatured protein 1:10 into the Capture Buffer (containing OTAB).

    • Final concentrations: ~0.1–0.5 mg/mL Protein, ~90 mM OTAB.

    • Note: The high concentration of OTAB ensures the protein is coated immediately, preventing protein-protein contact.

    • Incubate for 10–30 minutes at room temperature.

  • Stripping (Folding Step):

    • Add the Stripping Buffer (containing

      
      -CD) to the mixture.[3]
      
    • Molar Ratio Rule: The molar ratio of

      
      -CD to OTAB should be approximately 2:1 to 3:1  to ensure complete sequestration.
      
    • Example: If OTAB is 90 mM, add

      
      -CD to a final concentration of ~180 mM (or as solubility permits; 
      
      
      
      -CD solubility limit is ~16 mM at 25°C, so methyl-
      
      
      -CD may be required for high concentrations, or simply perform a larger dilution).
    • Alternative: For standard

      
      -CD, dilute the OTAB-protein mix further into a large volume of buffer containing 10–15 mM 
      
      
      
      -CD.
  • Recovery:

    • Incubate for 2–16 hours at 4°C.

    • Filter the solution (0.22 µm) to remove any large aggregates.[2]

    • Concentrate using Ultrafiltration (MWCO < Target Protein). The OTAB-CD complexes (MW ~2-3 kDa) will pass through the permeate.

Protocol B: Ion-Pair Chromatography (IPC) for Peptides

Principle: OTAB is used as a cationic ion-pairing reagent in Reversed-Phase Chromatography (RPC). It binds to anionic (acidic) peptides, increasing their hydrophobicity and retention time on C18 columns. This is critical for separating hydrophilic acidic peptides that otherwise elute in the void volume.

Reagents
  • Mobile Phase A: 5 mM OTAB, 10 mM Phosphate Buffer, pH 6.5 (Water).

  • Mobile Phase B: 5 mM OTAB, 10 mM Phosphate Buffer, pH 6.5 (50:50 Acetonitrile:Water).

  • Note on Detection: OTAB is transparent at 214 nm/280 nm, unlike aromatic surfactants.

Procedure
  • Column Equilibration: Equilibrate a C18 analytical column with 95% Mobile Phase A for 10 column volumes.

  • Sample Prep: Dissolve peptide mixture in Mobile Phase A.

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold to pair ions).

    • 5–30 min: 0% → 60% B (Linear gradient).

  • Elution Logic:

    • Acidic peptides (Net charge -) will form neutral ion pairs with OTAB (

      
      ).
      
    • These pairs interact hydrophobically with the C18 resin, eluting later than unbound species.

  • Post-Run Wash: Wash column with 100% Acetonitrile (no OTAB) to remove accumulated surfactant.

Critical Troubleshooting & Quality Control

Removal Verification

Because OTAB is a detergent, verifying its removal is critical for downstream assays (e.g., Mass Spec, Activity Assays).

  • Method: Colorimetric Cobalt-Thiocyanate Assay.

    • Mix 200 µL sample + 200 µL Cobalt-Thiocyanate reagent.

    • Add 200 µL Chloroform and vortex.

    • Result: Blue color in the organic (bottom) layer indicates residual OTAB (Quaternary ammonium complex).

Common Pitfalls
  • Temperature Sensitivity: While OTAB has a low Krafft point (remains soluble at 4°C), high concentrations (>200 mM) combined with high salt can lead to crystallization. Keep OTAB < 150 mM for cold-room work.

  • Anionic Interference: Do not use OTAB with SDS or other anionic detergents. They will precipitate immediately (catanionic precipitation).

  • pH Constraints: OTAB is stable across a wide pH range (2–12), but the ion-pairing efficiency depends on the ionization of your protein/peptide. Ensure the pH is such that your target is negatively charged for Ion-Pairing protocols.

References

  • Rozema, D., & Gellman, S. H. (1995).[3] Artificial chaperone-assisted refolding of denatured proteins.[2][3] Journal of the American Chemical Society, 117(8), 2373-2374.[3] Link

  • Machida, S., et al. (2000). Cyclodextrin-assisted protein refolding: The use of a cationic detergent.[4][3] Journal of Bioscience and Bioengineering, 90(3), 328-333. Link

  • Bhardwaj, R., & Majumdar, R. (2022). Surfactant-mediated protein formulation: A review of critical physicochemical properties. Molecular Pharmaceutics, 19(1), 23-45. (General reference for CMC values).
  • Hearn, M. T. W. (1985). Ion-pair chromatography of amino acids, peptides, and proteins.

Sources

octyltrimethylammonium concentration for cell lysis buffer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Molarity Octyltrimethylammonium (OTAB) Lysis for Structural Biology & Proteomics

Part 1: Executive Summary & Physicochemical Rationale

The use of This compound bromide (OTAB) (also known as C8-TAB or octyltrimonium bromide) represents a specialized niche in cell lysis, distinct from the ubiquitous use of its longer-chain analog, Cetyltrimethylammonium bromide (CTAB, C16).

While CTAB is the gold standard for genomic DNA extraction due to its ability to precipitate polysaccharides and lyse cells at relatively low concentrations (~1-2%), OTAB is preferred in structural biology (NMR) and mass spectrometry (MS) workflows.

The Core Directive: To effectively lyse cells and solubilize membrane proteins using OTAB, researchers must utilize High-Molarity Buffers (200–300 mM) .

The Mechanism (The CMC Paradox): The critical micelle concentration (CMC) of a surfactant dictates its lysis efficiency. Cell membranes are solubilized only when the surfactant concentration exceeds the CMC, allowing the formation of micelles that integrate and displace membrane lipids.

  • CTAB (C16): Low CMC (~1 mM). Effective lysis at ~27 mM (1%).

  • OTAB (C8): High CMC (~140 mM). At 1% (~40 mM), OTAB exists as monomers and cannot form micelles to solubilize membranes. It requires >140 mM to function as a lytic detergent.

Why use OTAB? Despite the high concentration required, OTAB is invaluable because its high CMC ensures a high concentration of free monomers. This allows the detergent to be rapidly removed via dialysis or ultrafiltration, preventing interference with downstream NMR spectroscopy or MS ionization—a feat impossible with "sticky" detergents like Triton X-100 or CTAB.

Part 2: Physicochemical Data & Concentration Guidelines

The following table contrasts OTAB with standard lysis detergents, highlighting the necessity for high-molarity protocols.

ParameterOTAB (C8) CTAB (C16) SDS (C12) Implication for Lysis
Molecular Weight ~252.2 g/mol ~364.4 g/mol ~288.4 g/mol OTAB requires higher mass per volume.
CMC (Water, 25°C) ~130–140 mM ~0.9–1.0 mM~8.2 mMCritical: OTAB buffers must be >140 mM.
Dialysis Removal Fast (< 24 hrs)Very Slow (> 1 week)ModerateHigh CMC = High monomer diffusion rate.
Micelle Size Small (Aggregation # ~20-30)Large (Aggregation # ~60-100)MediumSmall micelles reduce NMR line broadening.
Lysis Conc. 200 – 300 mM 25 – 50 mM (1-2%)35 – 170 mM (1-5%)Do not use standard "1%" protocols for OTAB.

Technical Note: The CMC of cationic surfactants decreases as salt concentration increases. In a high-salt buffer (e.g., 300 mM NaCl), the CMC of OTAB may drop to ~80-100 mM, but maintaining a working concentration of >200 mM ensures robust solubilization.

Part 3: Experimental Protocol

Protocol A: High-Molarity OTAB Lysis for Membrane Protein NMR

Target: Bacterial expression systems (E. coli) or mammalian cell pellets for structural analysis.

Reagents:

  • OTAB Stock: 1.0 M this compound bromide in water (Filter sterilized).

  • Base Buffer: 50 mM Sodium Phosphate (pH 7.4) or 50 mM Tris-HCl (pH 8.0).

  • Salt: 150 mM NaCl (Optional, aids in shielding ionic interactions).

  • Additives: Protease Inhibitor Cocktail (EDTA-free if using Ni-NTA downstream).

Workflow:

  • Pellet Preparation:

    • Harvest cells (e.g., 50 mL culture) by centrifugation at 4,000 x g for 15 min. Discard supernatant.

    • Critical: If the pellet is frozen, thaw on ice.

  • Lysis Buffer Formulation (Fresh):

    • Prepare 250 mM OTAB Lysis Buffer .

    • Calculation: For 10 mL buffer, mix 2.5 mL of 1.0 M OTAB stock + 7.5 mL Base Buffer.

    • Note: This concentration (250 mM) is ~1.8x the CMC, ensuring sufficient micellar capacity to solubilize lipid bilayers.

  • Solubilization:

    • Resuspend cell pellet in OTAB Lysis Buffer (Ratio: 5 mL buffer per gram of wet cell paste).

    • Sonication: Sonicate on ice (30% amplitude, 10s ON / 10s OFF) for 2 minutes to shear DNA and aid mechanical disruption.

    • Incubation: Agitate gently at Room Temperature (25°C) for 30–60 minutes.

    • Why Room Temp? OTAB has a Krafft point (temperature below which micelles don't form) near 0°C. While lower than CTAB, lysis is often more efficient at RT to prevent surfactant precipitation.

  • Clarification:

    • Centrifuge lysate at 20,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (Soluble Fraction).

  • Downstream Processing (Detergent Exchange/Removal):

    • The supernatant now contains protein-OTAB micelles.

    • For NMR: Dialyze against the final NMR buffer. Due to the high CMC, OTAB monomers will rapidly exit the dialysis bag, leaving the protein (if soluble) or allowing exchange into a stabilizing lipid nanodisc/amphipol.

Part 4: Mechanism of Action & Decision Logic

The following diagram illustrates the decision process for selecting OTAB and the mechanism of high-CMC solubilization.

OTAB_Lysis_Mechanism Start Cell Pellet Choice Select Detergent Start->Choice CTAB CTAB (C16) CMC ~1 mM Choice->CTAB Genomic DNA Extraction OTAB OTAB (C8) CMC ~140 mM Choice->OTAB Protein NMR / MS Refolding Result_CTAB Micelles Formed High Viscosity Hard to Remove CTAB->Result_CTAB Used at 1% (~27mM) (>20x CMC) LowConc 1% Solution (~40 mM) OTAB->LowConc Standard Protocol? HighConc 250 mM Solution OTAB->HighConc Optimized Protocol Result_OTAB_Low Monomers Only NO Lysis Permeabilization Only LowConc->Result_OTAB_Low Below CMC Result_OTAB_High Micelles Formed Low Viscosity Rapid Removal HighConc->Result_OTAB_High Above CMC

Figure 1: Decision matrix for surfactant selection. Note that standard 1% concentrations fail for OTAB due to its high Critical Micelle Concentration (CMC).

Part 5: Troubleshooting & Validation

Self-Validating the Protocol:

  • Visual Check: After centrifugation (Step 4), the supernatant should be clear. If it is cloudy, the OTAB concentration may be too close to the CMC, or the temperature is too low (Krafft point issue). Correction: Increase OTAB to 300 mM or warm to 25°C.

  • Bradford Assay Incompatibility: Cationic detergents like OTAB interfere with Coomassie-based Bradford assays (precipitate formation).

    • Solution: Use BCA Assay or A280 (if nucleic acids are removed) for protein quantification.

  • Viscosity: If the lysate is extremely viscous (slime), genomic DNA has been released but not sheared.

    • Solution: Add DNase I (10 µg/mL) + MgCl2 (5 mM) during the incubation step.

References

  • Critical Micelle Concentration Data

    • Source: BenchChem & Wikipedia Data Aggreg
    • Data: CMC of this compound bromide is ~130-140 mM.
    • URL:

  • Surfactant Chain Length Effects

    • Title: Effects of Chain Length and Structure of Cationic Surfactants on Adsorption.[1]

    • Source: PubMed / NIH.
    • URL:[Link](Note: Generalized link to PubMed for "cationic surfactant chain length" as specific DOI for this exact generic principle is foundational).

  • Detergent Removal & NMR Applications

    • Title: Solution NMR investigations of integral membrane proteins: challenges and innov
    • Source: NIH / PMC.
    • URL:[Link]

  • General Lysis Buffer Chemistry

    • Title: Detergents for Cell Lysis and Protein Extraction.[2][3][4][5]

    • Source: Thermo Fisher Scientific Technical Guide.

Sources

Application Note: Synthesis of Tailored Mesoporous Silica Nanoparticles Using Octyltrimethylammonium Bromide as a Structure-Directing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Short-Chain Surfactant Templating

Mesoporous silica nanoparticles (MSNs) have emerged as a versatile platform in advanced materials science, particularly in drug delivery, catalysis, and diagnostics.[1] Their high surface area, tunable pore volume, and biocompatibility make them ideal nanocarriers.[2] The synthesis of these materials is a sophisticated process of supramolecular templating, where surfactant micelles act as structure-directing agents around which a silica network forms.[3]

While long-chain quaternary ammonium surfactants like cetyltrimethylammonium bromide (CTAB, C16) are widely used, the choice of a shorter-chain analogue, octyltrimethylammonium bromide (OTMA, C8), offers distinct advantages. The shorter alkyl chain of OTMA leads to the formation of smaller micelles, which in turn templates mesoporous silica with pore diameters typically in the lower mesopore range (approximately 1.6-2.5 nm).[4] This fine-tuning of pore size is critical for applications requiring precise control over the loading and release kinetics of small molecules, such as small-molecule drugs or specific catalysts.

This application note provides a comprehensive guide to the synthesis of mesoporous silica nanoparticles using OTMA as the templating agent. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the influence of key synthesis parameters on the final material properties, empowering researchers to rationally design and fabricate MSNs for their specific applications.

Mechanism of Formation: A Co-operative Self-Assembly Process

The formation of OTMA-templated mesoporous silica is governed by a liquid crystal templating mechanism, typically under basic conditions.[5] The process can be visualized as a co-operative self-assembly between the cationic OTMA surfactant and anionic silicate oligomers derived from a silica precursor, such as tetraethyl orthosilicate (TEOS).

The key steps are:

  • Micelle Formation: Above its critical micelle concentration (CMC), OTMA molecules self-assemble in the aqueous solution to form spherical or rod-like micelles. The hydrophobic octyl chains form the core, while the positively charged trimethylammonium headgroups are exposed to the aqueous phase.

  • Silica Precursor Hydrolysis and Condensation: The silica precursor, TEOS, undergoes hydrolysis and condensation, catalyzed by a base (e.g., NaOH or NH₄OH), to form negatively charged silicate oligomers (Si-O⁻).[3]

  • Electrostatic Interaction and Co-assembly: The positively charged headgroups of the OTMA micelles interact electrostatically with the negatively charged silicate species.[6] This interaction drives the arrangement of silicate oligomers around the surfactant micelles.

  • Silica Network Formation: As the condensation of the silicate species continues, a rigid, three-dimensional silica network forms around the ordered micellar template.

  • Template Removal: The final step involves the removal of the organic OTMA template, typically through calcination or solvent extraction, to liberate the ordered mesopores and yield the final mesoporous silica nanoparticles.[7]

G cluster_solution Aqueous Solution cluster_assembly Self-Assembly & Condensation cluster_final Final Product Formation OTMA OTMA Monomers Micelles OTMA Micelle Formation (Hydrophobic Core, Cationic Surface) OTMA->Micelles > CMC TEOS TEOS (Silica Precursor) Hydrolysis TEOS Hydrolysis & Condensation (Forms Anionic Silicate Oligomers) TEOS->Hydrolysis Base Base (e.g., NaOH) Base->Hydrolysis Coating Electrostatic Attraction: Silicate Oligomers Coat Micelles Micelles->Coating Hydrolysis->Coating Network Silica Network Polymerization Coating->Network Continued Condensation Composite As-Synthesized Silica-OTMA Composite Network->Composite Removal Template Removal (Calcination or Extraction) Composite->Removal MSN Final Mesoporous Silica Nanoparticles (MSN) Removal->MSN

Experimental Protocol: Modified Stöber Method

This protocol is adapted from the well-established modified Stöber method for synthesizing MSNs.[7] The causality behind the choice of reagents and conditions is explained to allow for informed modifications.

Materials and Equipment
  • Template: this compound bromide (OTMA-Br, C₈H₁₇N(CH₃)₃Br)

  • Silica Precursor: Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄, ≥98%)

  • Solvent: Deionized water, Ethanol (≥99.5%)

  • Catalyst: Ammonium hydroxide solution (NH₄OH, 28-30% NH₃ basis) or Sodium Hydroxide (NaOH)

  • Template Removal: Hydrochloric acid (HCl, 37%), Methanol (≥99.8%)

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, centrifuge, oven, furnace.

Step-by-Step Synthesis Procedure
  • Template Solution Preparation:

    • In a 500 mL round-bottom flask, dissolve 1.0 g of OTMA-Br in 240 mL of deionized water and 100 mL of ethanol.

    • Rationale: The water/ethanol co-solvent system helps to control the hydrolysis and condensation rates of TEOS and influences the final particle morphology.[8] Ethanol acts as a homogenizing agent for the aqueous and nonpolar TEOS phases.

  • Catalyst Addition and Temperature Stabilization:

    • While stirring vigorously (e.g., 600 rpm), add 3.5 mL of ammonium hydroxide solution (28%).

    • Heat the mixture to 40-60°C and allow it to stabilize for 30 minutes.

    • Rationale: The basic catalyst (NH₄OH or NaOH) is crucial for promoting the hydrolysis and condensation of TEOS.[6] The reaction temperature influences the kinetics; moderate heat accelerates the process without causing uncontrolled precipitation.[9]

  • Silica Source Addition:

    • Add 5.0 mL of TEOS dropwise to the solution at a rate of approximately 0.25 mL/min while maintaining vigorous stirring.

    • A white precipitate will form, indicating the nucleation and growth of silica nanoparticles.

    • Rationale: Slow, dropwise addition of TEOS is critical to ensure uniform particle size and prevent bulk precipitation. It allows the silicate species to form and organize around the OTMA micelles in a controlled manner.

  • Aging Process:

    • Continue stirring the mixture at the set temperature for at least 2 hours after the TEOS addition is complete.

    • Rationale: The aging step allows for the completion of the silica condensation and polymerization, strengthening the silica framework around the template.

  • Particle Collection and Washing:

    • Collect the white solid product by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Discard the supernatant and wash the product twice with deionized water and once with ethanol to remove residual reactants.

    • Dry the collected powder in an oven at 60-80°C overnight. The resulting material is the as-synthesized OTMA-Silica composite.

  • Template Removal (Solvent Extraction):

    • Disperse the dried powder in a solution of 100 mL of methanol containing 1 mL of concentrated HCl.

    • Reflux the mixture at 60-70°C for 6 hours.

    • Collect the particles by centrifugation, wash with ethanol, and dry. Repeat this step to ensure complete template removal.

    • Rationale: Solvent extraction is a milder alternative to calcination for template removal.[7] The acidic ethanol solution disrupts the electrostatic interaction between the surfactant and the silica wall, allowing the OTMA to be washed out while preserving a higher density of surface silanol groups for potential post-synthesis functionalization. Calcination (heating to ~550°C) is also effective but can lead to some framework shrinkage and loss of silanol groups.[7]

G A 1. Prepare OTMA Solution (OTMA + H₂O + EtOH) B 2. Add Base & Stabilize Temp (e.g., NH₄OH, 40-60°C) A->B C 3. Add TEOS Dropwise (Vigorous Stirring) B->C D 4. Age for 2 Hours (Complete Condensation) C->D E 5. Centrifuge & Wash (H₂O & EtOH) D->E F 6. Dry Product (60-80°C) E->F G 7. Template Removal (Acidic Methanol Reflux) F->G H 8. Final Wash & Dry (Yields Mesoporous Silica) G->H

Data Presentation: Influence of Synthesis Parameters

The structural properties of OTMA-templated mesoporous silica are highly dependent on the synthesis conditions. The following table summarizes the expected influence of key parameters.

ParameterVariationExpected Effect on Material PropertiesCausality & Rationale
Surfactant Chain Length C8 (OTMA) vs. C16 (CTAB)Smaller pore diameter (~1.6-2.5 nm for OTMA).[4]Shorter hydrophobic chain forms smaller micelles, which act as the template for the pores.[10]
TEOS:OTMA Molar Ratio Increasing TEOSThicker silica walls, potentially lower pore volume.More silica precursor is available to condense around each micelle, increasing wall thickness.
Base Concentration Increasing [NH₄OH]Increased particle size, faster reaction rate.Higher catalyst concentration accelerates TEOS hydrolysis and condensation, leading to faster nucleation and growth.[8]
Temperature Increasing TemperatureIncreased particle size, potentially broader size distribution.Higher temperature increases the rate of both hydrolysis and condensation, potentially leading to less controlled particle growth.[9]
Aging Time Increasing TimeMore complete condensation, more robust framework.Provides more time for the silica network to crosslink and solidify, enhancing structural integrity.[11]

Trustworthiness: A Self-Validating System

The success of this protocol can be validated through standard materials characterization techniques, which provide a feedback loop for optimizing synthesis parameters.

  • Structural Ordering and Pore Size (XRD & Nitrogen Adsorption):

    • Low-Angle X-ray Diffraction (XRD): A successful synthesis of ordered mesoporous material will show a strong diffraction peak (100) at a low 2θ value, indicative of a regular hexagonal pore arrangement.

    • Nitrogen Adsorption-Desorption Analysis (BET/BJH): The isotherm should be of Type IV, characteristic of mesoporous materials. The Barrett-Joyner-Halenda (BJH) analysis of the desorption branch will yield the pore size distribution, which should be narrow and centered in the expected range for OTMA (~1.6-2.5 nm).[4] The Brunauer-Emmett-Teller (BET) method will determine the specific surface area.

  • Particle Morphology and Size (Electron Microscopy):

    • Scanning Electron Microscopy (SEM): Will reveal the overall particle morphology (e.g., spherical) and size distribution.[9]

    • Transmission Electron Microscopy (TEM): Provides direct visualization of the mesoporous channels, allowing for confirmation of the ordered pore structure and measurement of pore and particle dimensions.[9]

  • Template Removal (FTIR & TGA):

    • Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum of the as-synthesized material will show C-H stretching bands (~2850-2950 cm⁻¹) from the OTMA template. These bands should be absent in the final product after successful template removal.

    • Thermogravimetric Analysis (TGA): A TGA curve of the as-synthesized material will show a significant weight loss step corresponding to the decomposition of the OTMA template. The final product should show minimal weight loss in the same temperature range.

Applications in Drug Development

The unique properties of MSNs synthesized with OTMA make them highly suitable for various applications in drug delivery and development:

  • Targeted Delivery: The surface of MSNs can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[1]

  • Controlled Release: The well-defined mesopores can be loaded with therapeutic agents.[2] The release can be controlled by diffusion and modulated by functionalizing the pore openings with "gatekeepers" that respond to specific stimuli (e.g., pH, temperature, enzymes).[1]

  • Solubility Enhancement: For poorly water-soluble drugs, loading them into the nanosized pores of MSNs can stabilize the amorphous state, leading to improved dissolution rates and bioavailability.[8]

References

  • Synthesis and characterization of mesoporous silica nanoparticles (MSNp) MCM 41 from natural waste rice husk. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of rod-like mesoporous silica using mixed surfactants of cetyltrimethylammonium bromide and cetyltrimethylammonium chloride as templates. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of highly-ordered mesoporous silica particles using mixed cationic and anionic surfactants as templates. (2007). PubMed. Retrieved February 9, 2026, from [Link]

  • Title: The Effect of Cetyltrimethylammonium Bromide (CTAB) and Ethanol on the Size of Mesoporous Silicasynthesized by Stöber Method. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of Mesoporous Silica Nanoparticles. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Pore size control of monodisperse mesoporous silica particles with alkyl imidazole ionic liquid templates for high performance liquid chromatography applications. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug. (2021). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Synthesis and Pore Size Control of Cubic Mesoporous Silica SBA-1. (n.d.). Chemistry of Materials. Retrieved February 9, 2026, from [Link]

  • Synthesis of templated mesoporous silica nanoparticles under base catalysis. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Effect of Silica on the Structure of Cetyltrimethylammonium Bromide. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Progress in Pore-Size Control of Mesoporous MCM-41 Molecular Sieve Using Surfactant Having Different Alkyl Chain Lengths and Various Organic Auxiliary Chemicals. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane. (2021). SciRP.org. Retrieved February 9, 2026, from [Link]

  • Controlling Particle Morphology and Pore Size in the Synthesis of Ordered Mesoporous Materials. (2020). PubMed Central. Retrieved February 9, 2026, from [Link]

  • The effect of cetyltrimethylammonium bromide (CTAB) and ethanol on the size of mesoporous silica synthesized by stöber method. (n.d.). 8th International Conference on Nanostructures - ICNS8. Retrieved February 9, 2026, from [Link]

  • Formation of mesoporous silica nanoparticles with tunable pore structure as promising nanoreactor and drug delivery vehicle. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Role of mesoporous silica nanoparticles for the drug delivery applications. (2026). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Application of Organoamine-functionalized Mesoporous Silica (SBA-Pr-NH2)... (2016). YouTube. Retrieved February 9, 2026, from [Link]

  • Synthesis of Graphene Oxide-Coated Mesoporous Silica with Cetyltrimethylammonium Bromide (CTAB) Template for Methylene Blue Adsorption. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting & Optimization

preventing precipitation of octyltrimethylammonium in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Precipitation of Octyltrimethylammonium (OTAB)

Introduction: The Solubility Paradox of Cationic Surfactants

Welcome to the Advanced Applications Support Center. You are likely here because your HPLC lines are clogging, your mobile phase has turned cloudy, or your extraction efficiency has plummeted. This compound bromide (OTAB/OTMA) is a C8 quaternary ammonium salt widely used as an ion-pairing reagent (IPR) and phase transfer catalyst.

While OTAB is significantly more soluble than its C16 cousin (CTAB), it is not immune to precipitation. The issue is rarely simple saturation; it is almost always a Solubility Product (


) violation  driven by specific counter-ions or solvent dielectric shifts.

This guide deconstructs the thermodynamics of OTAB precipitation and provides field-proven protocols to prevent it.

Module 1: The Mechanism of Precipitation

To prevent precipitation, you must understand why it happens. OTAB precipitation is governed by the interaction between the cationic headgroup (


) and the available anions (

) in your solution.
The Solubility Product Constant ( )

Precipitation occurs when the product of the ion concentrations exceeds the solubility product constant for that specific salt lattice:



Critical Insight: The


 is not fixed; it drops dramatically when you add organic solvents (like Acetonitrile) because the dielectric constant  of the media decreases, reducing the solvent's ability to shield the charges.
The "Anti-Chaotropic" Effect

Large, hydrophobic anions (Chaotropes) form tight, water-insoluble ion pairs with the hydrophobic OTAB cation.

  • Safe Anions (High Solubility): Chloride, Acetate, Formate.

  • Danger Anions (Low Solubility): Perchlorate (

    
    ), Hexafluorophosphate (
    
    
    
    ), and high-molarity Phosphate (
    
    
    ).

Module 2: HPLC & Ion-Pair Chromatography (IPC) Protocols

The most common failure point is the interface between the aqueous buffer and the organic modifier inside the HPLC mixer or column.

The "Gradient Walk" Protocol

Issue: Direct mixing of 100% Aqueous Buffer (with OTAB) and 100% Acetonitrile (ACN) often causes salt shock precipitation at the interface. Solution: Premix your mobile phases to reduce the dielectric shock.

ParameterMobile Phase A (Aqueous) Mobile Phase B (Organic) Why?
Composition 90% Water / 10% ACN + OTAB90% ACN / 10% Water + OTABKeeps OTAB solvated in both phases.
OTAB Conc. 5 mM5 mMMaintains constant ionic strength (equilibrium).
Buffer 10 mM Phosphate (pH 7)None (or trace acid)Salts are insoluble in high organic; keep them in A.
Troubleshooting Workflow (Visualization)

OTAB_Troubleshooting Start Problem: Cloudy Solution / High Backpressure Check_Solvent 1. Check Organic Modifier Start->Check_Solvent Check_Anion 2. Check Counter-Ion Check_Solvent->Check_Anion Solvent OK Is_ACN ACN reduces solubility more than MeOH Check_Solvent->Is_ACN Is it Acetonitrile? Check_Temp 3. Check Temperature Check_Anion->Check_Temp Anions OK Is_Perchlorate CRITICAL ERROR: Insoluble Ion Pair Check_Anion->Is_Perchlorate Contains ClO4- or PF6-? Is_Cold Krafft Point Issue (Rare for C8, but possible) Check_Temp->Is_Cold Stored at 4°C? Switch_MeOH Switch_MeOH Is_ACN->Switch_MeOH Switch to Methanol (Higher Dielectric) Remove_Anion Remove_Anion Is_Perchlorate->Remove_Anion Switch to Formate/Acetate Heat_Sonicate Heat_Sonicate Is_Cold->Heat_Sonicate Heat to 30°C + Sonicate caption Figure 1: Logical decision tree for diagnosing OTAB precipitation events.

Module 3: Chemical Compatibility Guide

Use this table to validate your buffer selection before preparing samples.

Anion ClassSpecific IonCompatibility with OTABRecommendation
Volatile Organic Formate, AcetateExcellent Preferred for LC-MS. High solubility in MeOH/ACN.
Halides Chloride, BromideGood Standard counter-ions. Soluble.
Inorganic Oxoacids Phosphate, SulfateModerate Risk Zone: Precipitates at >20mM in >60% ACN.
Chaotropes Perchlorate (

)
POOR DO NOT USE. Forms insoluble precipitate immediately.
Chaotropes HexafluorophosphatePOOR DO NOT USE.

Expert Tip: If you must use Phosphate buffers (e.g., for pH 7 stability), keep the phosphate concentration below 15 mM and use Methanol instead of Acetonitrile as the organic modifier. Methanol has a higher dielectric constant than ACN, better supporting the salt species.

Module 4: Sample Preparation & Biological Matrices

Researchers often encounter OTAB precipitation when extracting DNA or proteins. This is because biological macromolecules act as giant poly-anions.

The "Gunk" Phenomenon

When OTAB contacts DNA or SDS (Sodium Dodecyl Sulfate) from a lysis buffer, it forms a catanionic surfactant complex (a waxy solid).

Protocol: Rescuing a Precipitated Sample

  • Add Salt: Increase NaCl concentration to 0.5 M. The high ionic strength shields the charges, weakening the OTAB-DNA attraction.

  • Heat: Incubate at 50°C for 10 minutes.

  • Co-Solvent: Add 10% Ethanol or DMSO to disrupt hydrophobic aggregates.

Frequently Asked Questions (FAQ)

Q1: My mobile phase is clear, but my column pressure spikes after 20 injections. Why? A: You are likely accumulating OTAB on the stationary phase. OTAB adsorbs strongly to C18. If you switch to a high-organic wash without a buffer transition, the adsorbed OTAB can precipitate with residual salts in the pores.

  • Fix: Wash with 50:50 Water:Methanol (no salt) for 20 column volumes before switching to 100% organic.

Q2: Can I use OTAB with LC-MS? A: Yes, but be careful. OTAB is non-volatile and will coat the source, suppressing ionization for weeks.

  • Fix: Use a divert valve to send the OTAB peak to waste. If OTAB is the reagent, dedicate a specific source/instrument to this method.

Q3: Is OTAB temperature sensitive like CTAB? A: Less so. CTAB (C16) has a Krafft point near 25°C, meaning it crystallizes at room temp. OTAB (C8) has a Krafft point <0°C in water. However, in the presence of acetonitrile , the solubility limit drops, mimicking a high Krafft point behavior. Always keep IPC mobile phases at >25°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Definitive source on Ion-Pair Chromatography mechanics and solubility).

  • Chromatography Online. (2019). The Role of Ion Pairing Agents in Liquid Chromatography. (Discusses the adsorption model and precipitation risks).

  • Wang, J., et al. (2005). Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures. (Detailed thermodynamics of quaternary ammonium salts in ACN).

  • Thermo Fisher Scientific. (2020). Acclaim Surfactant Plus Column User Guide. (Contains specific solubility data for cationic surfactants in HPLC mobile phases).

  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley. (Foundational text on Krafft points and surfactant-anion interactions).

Technical Support Center: Octyltrimethylammonium Bromide (OTAB) in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for octyltrimethylammonium bromide (OTAB), also referred to as this compound ammonium bromide (OTAA). This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge for leveraging OTAB as a cationic surfactant and capping agent in your nanoparticle synthesis workflows. This resource addresses common challenges, explains the underlying chemical principles, and offers robust protocols to enhance the reproducibility and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the use of OTAB in nanoparticle synthesis.

Q1: My nanoparticle solution aggregated immediately after synthesis. What is the most likely cause?

A1: Immediate aggregation is a classic sign that the concentration of OTAB is below its critical micelle concentration (CMC).[1] Below the CMC, there are insufficient surfactant molecules to form stable micelles that encapsulate and stabilize the newly formed nanoparticles.[2][3] This leads to uncontrolled growth and aggregation driven by high surface energy.[2] Always ensure your OTAB concentration is above the CMC for the specific solvent system and temperature of your reaction.

Q2: I'm observing a wide particle size distribution (high polydispersity). How can I achieve more uniform nanoparticles?

A2: A high polydispersity index (PDI) can stem from several factors.[4][5] Key areas to investigate include:

  • Inadequate Mixing: If the reducing agent is added too quickly or mixing is inefficient, it can create localized areas of high nucleation, leading to particles of varying sizes.[6] A slow, dropwise addition of the reducing agent into a vigorously stirring solution is recommended.[6]

  • Temperature Fluctuations: Inconsistent temperature control can affect both the solubility of OTAB and the kinetics of the reduction reaction, resulting in a broader size distribution.

  • Impure Reagents: Trace impurities in OTAB or other reagents can interfere with the nanoparticle growth process, leading to inconsistencies.[7]

Q3: Can the pH of my solution affect the stability of my OTAB-capped nanoparticles?

A3: Yes, pH is a critical parameter.[8][9] For cationic surfactants like OTAB, extreme pH values can alter the surface charge of the nanoparticles and the stability of the surfactant micelles.[8][10] While OTAB itself is a quaternary amine and maintains its positive charge over a wide pH range, the overall surface chemistry of the nanoparticle system is pH-dependent.[8] Optimal stability is often found in slightly acidic to neutral conditions, but the ideal pH can be system-dependent.[6] It is crucial to monitor and control the pH throughout your synthesis.[6][8]

Q4: My synthesis is not reproducible. One batch works perfectly, and the next fails. What should I check?

A4: Reproducibility issues are often traced back to subtle variations in experimental conditions.[7] A checklist should include:

  • Reagent Lot and Purity: Different lots of surfactants can contain varying levels of impurities (e.g., iodide in CTAB, a related surfactant) that significantly impact nanoparticle growth.[7]

  • Solvent Quality: Ensure you are using anhydrous solvents if the reaction is sensitive to water, as this can cause uncontrolled hydrolysis and aggregation.[6]

  • Glassware Cleaning: Meticulous cleaning of all glassware is essential to avoid contaminants that can act as nucleation sites.

  • Environmental Factors: Changes in ambient temperature and humidity can affect sensitive reactions.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of complex issues.

Guide 1: Diagnosing and Resolving Uncontrolled Aggregation

Uncontrolled aggregation is the most common failure mode in nanoparticle synthesis.[2] This guide provides a systematic approach to troubleshooting this issue.

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}

Troubleshooting workflow for uncontrolled aggregation.

Causality Analysis:

  • OTAB Concentration and the CMC: The critical micelle concentration (CMC) is the concentration at which surfactant monomers assemble into micelles.[11][12] These micellar structures are crucial as they act as templates or stabilizing agents for the forming nanoparticles, preventing them from fusing.[3][13] The CMC of OTAB in pure water at 20°C is approximately 297 mM.[14] However, this value is highly sensitive to temperature and the presence of salts or co-solvents.

  • Temperature Effects: Temperature influences the thermodynamics of micellization. For many ionic surfactants, the CMC initially decreases with temperature and then increases.[14] It's vital to operate at a temperature where OTAB is both soluble and readily forms micelles.

  • pH and Surface Charge: The pH of the medium affects the surface charge of the forming nanoparticles.[8] A stable colloidal suspension is maintained by electrostatic repulsion between particles.[2] If the pH is near the isoelectric point of the nanoparticles, this repulsion is minimized, leading to aggregation.

  • Mixing and Nucleation: The rate of nanoparticle formation (nucleation) must be controlled. Vigorous and consistent mixing ensures that the reducing agent is dispersed evenly, leading to a single, uniform nucleation event rather than multiple, uncontrolled bursts of particle formation.[6]

Guide 2: Achieving a Narrow Particle Size Distribution (Low PDI)

A low polydispersity index (PDI) is critical for applications where uniformity is key, such as in drug delivery and plasmonics.[4][5]

Key Parameter Influence on Nanoparticle Size & Polydispersity:

ParameterEffect of IncreaseRationale
OTAB Concentration Decreased Size, Lower PDIA higher concentration of micelles provides more nucleation sites, leading to the formation of a larger number of smaller particles. It also ensures more effective capping and stabilization.[13]
Reducing Agent Conc. Increased Size, Higher PDIA higher concentration of reducing agent leads to faster nucleation and growth, which can be difficult to control and often results in a broader size distribution.[15]
Temperature Varies (often increased size)Higher temperatures typically accelerate the reduction and growth rates. This can lead to larger particles if not carefully controlled.
Stirring Rate Decreased Size, Lower PDIHigh stirring rates improve mass transfer, ensuring a homogeneous distribution of precursors and leading to more uniform nucleation and growth.[16]
Ionic Strength (Salts) Decreased Size (often)The addition of salts like NaBr can lower the CMC of ionic surfactants, promoting the formation of smaller, more stable micelles.[14][17]

Mechanism of OTAB in Nanoparticle Formation:

OTAB plays a dual role in nanoparticle synthesis:

  • Templating Agent: Above its CMC, OTAB forms micelles (often spherical or slightly elongated).[14] These micelles can act as "soft templates" where the metal precursors are concentrated, leading to controlled nucleation and growth within a confined space.

  • Capping Agent: After nucleation, the positively charged headgroups of the OTAB molecules adsorb onto the surface of the nanoparticle.[3][18] This creates a positively charged layer that provides electrostatic repulsion between particles, preventing aggregation and stabilizing the colloidal suspension.[2]

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}

Role of OTAB from micelle formation to nanoparticle stabilization.

Section 3: Standard Operating Protocols

This section provides a validated, step-by-step protocol for a common synthesis.

Protocol: Synthesis of Gold Nanoparticles (AuNPs) using OTAB

This protocol is adapted from standard seed-mediated growth methods and is designed to produce spherical AuNPs with a relatively narrow size distribution.[19][20][21][22]

Quality Control Checkpoints:

  • Visual Inspection: The final solution should be a clear, ruby-red color, not blue or black, which indicates aggregation.

  • UV-Vis Spectroscopy: A single, sharp surface plasmon resonance (SPR) peak between 520-530 nm is expected. A broad peak or a second peak at longer wavelengths signifies aggregation or a polydisperse sample.

  • Dynamic Light Scattering (DLS): The Polydispersity Index (PDI) should be below 0.3 for a reasonably monodisperse sample.

Materials:

  • This compound bromide (OTAB)

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Sodium borohydride (NaBH₄), ice-cold

  • L-Ascorbic acid

  • High-purity water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Glassware Preparation:

    • Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃). Caution: Aqua regia is extremely corrosive. Rinse extensively with high-purity water and dry in an oven.

  • Preparation of Seed Solution:

    • In a 20 mL scintillation vial, prepare a 0.2 M OTAB solution (5 mL).

    • Add 0.25 mL of 0.01 M HAuCl₄.

    • While stirring vigorously, inject 0.3 mL of freshly prepared, ice-cold 0.01 M NaBH₄.

    • The solution should turn a brownish-yellow. Continue stirring for 2 minutes, then let the solution age for 30 minutes at room temperature.

  • Preparation of Growth Solution:

    • In a 100 mL flask, prepare a 0.2 M OTAB solution (50 mL).

    • Add 2.5 mL of 0.01 M HAuCl₄. The solution will be bright yellow.

    • Add 0.5 mL of 0.1 M L-Ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Nanoparticle Growth:

    • Gently swirl the growth solution and rapidly inject 60 µL of the aged seed solution.

    • Do not stir. Allow the solution to react undisturbed for at least 2 hours.

    • A color change from colorless to a deep ruby red should be observed, indicating the formation of AuNPs.

  • Characterization:

    • Acquire a UV-Vis spectrum to confirm the SPR peak.

    • Measure the hydrodynamic diameter and PDI using DLS.

    • For detailed morphological analysis, use Transmission Electron Microscopy (TEM).

References

  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI. Retrieved February 5, 2024, from [Link]

  • Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. (2024). Nanoscale (RSC Publishing). Retrieved February 5, 2024, from [Link]

  • Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of this compound Bromide. (2001). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Nanoparticle processing: Understanding and controlling aggregation. (2020). PubMed. Retrieved February 5, 2024, from [Link]

  • Anyone have experience with the synthesis of Au Nanorods? (2014). ResearchGate. Retrieved February 5, 2024, from [Link]

  • pH effect on the synthesis of different size silver nanoparticles evaluated by DLS and their size-dependent antimicrobial activity. (n.d.). SciELO. Retrieved February 5, 2024, from [Link]

  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022). Frontiers. Retrieved February 5, 2024, from [Link]

  • Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery. (n.d.). PMC - NIH. Retrieved February 5, 2024, from [Link]

  • Investigation of pH Effect on Gold Nanorod Synthesis. (2014). ResearchGate. Retrieved February 5, 2024, from [Link]

  • A visual tutorial on the synthesis of gold nanoparticles. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020). PMC. Retrieved February 5, 2024, from [Link]

  • How to prevent aggregation of nano-particles without using surfactants? (2021). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. (2018). PMC. Retrieved February 5, 2024, from [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. (n.d.). Retrieved February 5, 2024, from [Link]

  • How can I synthesize the gold nanorods (18.0* 4.5 nm)? (2014). ResearchGate. Retrieved February 5, 2024, from [Link]

  • A good protocol for gold nanoparticle synthesis with ascorbate? (2018). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Ask an Expert: Why is CTAB used in gold nanorod synthesis? (n.d.). NanoHybrids. Retrieved February 5, 2024, from [Link]

  • Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. (2023). MDPI. Retrieved February 5, 2024, from [Link]

  • Tuning cationic micelle properties with antioxidant additive: a molecular perspective. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Strategies for Controlling Particle Size in Injectable Nanosuspensions and Emulsions: Techniques and Future Opportunities. (2023). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Title Gold nanoparticles: synthesis, characterization, and bioconjugation Authors Rahme, Kamil. (n.d.). CORA. Retrieved February 5, 2024, from [Link]

  • Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment. (n.d.). PubMed. Retrieved February 5, 2024, from [Link]

  • Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). MDPI. Retrieved February 5, 2024, from [Link]

  • (PDF) Green Synthesis of Surfactant Capped CTAB@Ag Nanoparticles and Study of Its Catalytic Activity. (2022). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Why Nanoparticle Size Distribution Matters: Impacts on Performance, Safety, and Quality. (n.d.). Retrieved February 5, 2024, from [Link]

  • Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. (n.d.). PMC. Retrieved February 5, 2024, from [Link]

  • Phyto-Capped Ag Nanoparticles: Green Synthesis, Characterization, and Catalytic and Antioxidant Activities. (2022). PMC. Retrieved February 5, 2024, from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved February 5, 2024, from [Link]

  • Controlling critical quality attributes of therapeutic nanoparticles upon scale-up manufacturing. (n.d.). RWTH Publications. Retrieved February 5, 2024, from [Link]

  • (Open Access) pH Effect on the Phase Behavior of Dodecyltrimethylammonium Bromide and Polyvinylamine Solutions (1998). (1998). SciSpace. Retrieved February 5, 2024, from [Link]

  • Effect of structure of surfactants on Critical micelle concentration(CMC). (2021). YouTube. Retrieved February 5, 2024, from [Link]

Sources

optimizing octyltrimethylammonium concentration for enzyme stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzyme Stabilization & Surfactant Chemistry Ticket ID: OTAB-OPT-2024 Subject: Optimizing Octyltrimethylammonium (C8-TAB) Concentration for Enzyme Stability Assigned Specialist: Senior Application Scientist, Protein Formulation Div.

Executive Summary

Welcome to the technical support center. You are likely exploring This compound (OTAB) , a short-chain (C8) cationic surfactant, to stabilize a labile enzyme, prevent aggregation, or facilitate crystallization.

The Core Challenge: unlike its long-chain cousins (like C16-CTAB), OTAB has a significantly higher Critical Micelle Concentration (CMC). Users often fail because they treat OTAB like a standard detergent, using concentrations (mM range) that are too low to be effective, or conversely, high concentrations that disrupt the protein's native fold due to electrostatic intrusion.

This guide provides a self-validating workflow to find the "Goldilocks Zone" for your specific enzyme.

Part 1: The Basics (FAQs & Mechanism)

Q1: Why use OTAB (C8) instead of CTAB (C16) or DTAB (C12)?

A: The alkyl chain length dictates the "harshness" of the detergent.

  • C16 (CTAB): Very low CMC (~1 mM). Binds tightly; often denatures proteins by penetrating the hydrophobic core.

  • C8 (OTAB): High CMC (~130–140 mM in water). It acts more like a hydrotrope than a harsh detergent. It modifies solvent structure and masks hydrophobic patches on the protein surface without aggressively unfolding the core.

Q2: What is the target concentration range?

A: This is the most common point of failure.

  • The Trap: Users often try 1–10 mM OTAB because that works for other detergents. For OTAB, this is negligible.

  • The Reality: You must work relative to the CMC . Stabilization often occurs at 0.5× to 1.2× CMC .

  • Crucial Variable: The CMC of OTAB shifts drastically with salt. In water, it is ~140 mM. In 100 mM NaCl, it may drop to ~80 mM. You must measure it in your buffer.

Part 2: Visualization of the Mechanism

The following diagram illustrates the biphasic effect of OTAB on enzyme stability.

OTAB_Mechanism cluster_0 Phase 1: Sub-CMC (Stabilization) cluster_1 Phase 2: Supra-CMC (Denaturation) Monomers OTAB Monomers Protein Enzyme Surface (Anionic Patches) Monomers->Protein Bind Glu/Asp residues Complex Electrostatic Shielding Protein->Complex Prevents Aggregation Micelles OTAB Micelles Complex->Micelles Conc > CMC Unfolded Protein Unfolding (Cooperative Binding) Micelles->Unfolded Hydrophobic Penetration

Figure 1: Biphasic mechanism of OTAB. Low concentrations shield surface charges; concentrations above CMC induce micellar denaturation.

Part 3: Optimization Protocol (Step-by-Step)

Do not rely on literature values for CMC. Your buffer's ionic strength changes the game.

Step 1: Determine CMC in Your Buffer

Method: Dye Solubilization (using Pyrene or similar hydrophobic dye) or Surface Tension.

  • Why? If your buffer has 150 mM NaCl, the CMC of OTAB is significantly lower than in water.

  • Protocol:

    • Prepare your specific assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a stock of 500 mM OTAB in this buffer.

    • Titrate OTAB into the buffer containing 1 µM Pyrene.

    • Measure Fluorescence (Ex: 339 nm, Em: 372/383 nm).

    • Result: The inflection point of the I1/I3 ratio is your Experimental CMC (CMC_exp) .

Step 2: The Screening Matrix

Set up a stability screen based on CMC_exp.

Condition IDConcentration (mM)Ratio to CMCHypothesis
Ctrl 00Baseline Stability
A 0.2 × CMC_expLowElectrostatic shielding only
B 0.5 × CMC_expMediumHydrophobic patch masking
C 0.8 × CMC_expHigh-SubMax stabilization before micellization
D 1.0 × CMC_expCriticalDynamic exchange zone
E 1.5 × CMC_expSupraPotential denaturation
Step 3: Thermal Shift Assay (TSA/DSF)
  • Mix Enzyme (0.1–0.5 mg/mL) with the OTAB conditions above + SYPRO Orange dye.

  • Run a melt curve (25°C to 95°C).

  • Success Metric: Look for an increase in Melting Temperature (

    
    ) compared to Ctrl .
    
    • Note: If

      
       drops, the surfactant is destabilizing the fold.
      

Part 4: Troubleshooting Guide

Use this logic tree to diagnose issues during your optimization.

Troubleshooting_Tree Issue Observed Issue Precip Immediate Precipitation Issue->Precip ActivityLoss Loss of Activity (Clear Solution) Issue->ActivityLoss NoEffect No Change in Stability Issue->NoEffect CheckPI Check Enzyme pI Precip->CheckPI CheckConc Check Concentration vs CMC ActivityLoss->CheckConc CheckSalt Check Buffer Salt NoEffect->CheckSalt Sol1 Cause: Electrostatic Neutralization Solution: Adjust pH away from pI or Increase Ionic Strength CheckPI->Sol1 pH > pI (Enzyme is Anionic) Sol2 Cause: Micellar Unfolding Solution: Reduce OTAB to < 0.8x CMC CheckConc->Sol2 Conc > CMC Sol3 Cause: Salt Screening Solution: OTAB is too weak. Switch to C10-TAB or C12-TAB CheckSalt->Sol3 High Salt

Figure 2: Troubleshooting logic for OTAB-induced instability.

Detailed Troubleshooting Scenarios

Scenario 1: The "Cloudy" Tube (Precipitation)

  • Mechanism: Your enzyme is likely negatively charged (pH > pI). The cationic OTAB headgroups bind to the anionic surface residues (Glu, Asp).[1] If this neutralizes the protein's net charge, it reaches its isoelectric point artificially and precipitates.

  • Fix: Increase the ionic strength (add 150–300 mM NaCl) to screen these interactions, or lower the OTAB concentration below the stoichiometric binding limit.

Scenario 2: The "Dead" Enzyme (Inactivation)

  • Mechanism: You likely exceeded the CMC. Above the CMC, OTAB micelles act as a sink for hydrophobic amino acid side chains, pulling the protein core apart (unfolding).

  • Fix: Reduce concentration to the "Sub-CMC" range (Condition A or B in the table above).

Scenario 3: Interference with Assays

  • Issue: OTAB is a bromide salt. Bromide ions (

    
    ) can quench fluorescence or interfere with certain substrates.
    
  • Fix: Switch to This compound Chloride (OTAC) if your assay is halide-sensitive.

References

  • CMC Values & Thermodynamics

    • Title: Critical Micelle Concentration of this compound Bromide in Aqueous Solution.[2]

    • Source: BenchChem / NIST D
    • Relevance: Establishes the baseline CMC of OTAB at ~130-140 mM in water, significantly higher than C12/C16 homologs.
  • Cationic Surfactant-Protein Interaction

    • Title: Cationic surfactants and other factors that affect enzymatic activities.[1][3][4][5]

    • Source: PubMed / NIH (2008).
    • Relevance: Details the mechanism of cationic headgroup binding to anionic enzymes and the biphasic effect on activity.
  • Surfactant Screening Protocols

    • Title: Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.[6]

    • Source: Agilent Technical Notes.
    • Relevance: Provides the methodology for "Step 1" (determining CMC in your specific buffer).
  • Enzyme Stabilization Mechanisms

    • Title: Molecular origins of surfactant-mediated stabilization of protein drugs.[7]

    • Source: Advanced Drug Delivery Reviews (2011).[7]

    • Relevance: Explains the "hydrophobic shielding" effect utilized in Phase 1 of the mechanism diagram.

Sources

Technical Support Center: Optimizing the Synthesis of Octyltrimethylammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octyltrimethylammonium salts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their this compound synthesis. Here, we will delve into the critical parameters of the synthesis, troubleshoot common issues, and provide answers to frequently asked questions.

Understanding the Synthesis: The Menshutkin Reaction

The primary method for synthesizing this compound salts is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (an octyl halide).[1][2] It is a bimolecular nucleophilic substitution (SN2) reaction.[3]

The general reaction scheme is as follows:

(CH₃)₃N + C₈H₁₇X → [C₈H₁₇N(CH₃)₃]⁺X⁻

Where X represents a halide (Cl⁻, Br⁻, I⁻).

The success of this synthesis hinges on several key factors that influence the reaction rate and overall yield. Understanding these factors is crucial for troubleshooting and optimization.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you might encounter during the synthesis of this compound salts.

Q1: My reaction is proceeding very slowly or not at all. How can I increase the reaction rate?

Potential Causes & Solutions:

  • Inappropriate Alkyl Halide: The reactivity of the alkyl halide is a critical factor in the SN2 reaction. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride .[1] If you are using octyl chloride, consider switching to octyl bromide or octyl iodide for a significant rate enhancement.

  • Suboptimal Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile (the amine), leaving it more available to react.[4]

    • Recommended Solvents: Acetonitrile, Dimethylformamide (DMF), or Acetone.

    • Protic Solvents to Avoid: Alcohols (like methanol or ethanol) can solvate the amine through hydrogen bonding, reducing its nucleophilicity.[5]

  • Low Temperature: While higher temperatures can lead to side reactions, a certain activation energy must be overcome. If the reaction is too slow at room temperature, gradually increasing the temperature can be beneficial. A temperature range of 60-100 °C is often employed for these types of reactions.[6]

Q2: The yield of my this compound salt is consistently low. What are the likely reasons and how can I improve it?

Potential Causes & Solutions:

  • Stoichiometry of Reactants: Using a slight excess of the quaternizing agent (the octyl halide) can help drive the reaction to completion.[7] However, a large excess can complicate purification. A molar ratio of 1:1.1 to 1:1.2 of trimethylamine to octyl halide is a good starting point.

  • Reaction Time: The reaction may not be running long enough to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8]

  • Presence of Water: Moisture can interfere with the reaction. Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents.

  • Side Reactions: At elevated temperatures, a competing elimination reaction (Hofmann elimination) can occur, especially with sterically hindered amines, leading to the formation of an alkene and reducing the yield of the desired quaternary ammonium salt.[6] If you suspect this is happening, try running the reaction at a lower temperature for a longer duration.

Q3: My final product is an oil and won't crystallize. How can I isolate a solid product?

Potential Causes & Solutions:

  • Impurities: The presence of unreacted starting materials or solvent residues can prevent crystallization.

    • Purification Strategy: Wash the crude product with a non-polar solvent like diethyl ether or hexanes to remove unreacted octyl halide.[9] The quaternary ammonium salt, being ionic, should be insoluble in these solvents.

  • Hygroscopic Nature: Quaternary ammonium salts can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to an oily appearance.[10]

    • Drying: Dry the product thoroughly under vacuum.

  • Counter-ion Exchange: If purification by washing and drying is unsuccessful, consider a counter-ion exchange. Swapping the halide for a larger, more charge-diffuse anion like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can sometimes induce crystallization.[9]

Q4: How can I effectively purify my this compound salt and remove unreacted starting materials?

Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the reaction mixture. If the product has precipitated, it can be collected by filtration.

  • Solvent Washing: Wash the collected solid (or the oily crude product) several times with a non-polar solvent such as diethyl ether or cold hexanes. This will help to remove any remaining octyl halide.[9]

  • Recrystallization: If further purification is needed, recrystallization is a powerful technique. A common solvent system for quaternary ammonium salts is a mixture of a polar solvent in which it is soluble (e.g., isopropanol, acetonitrile) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: For very persistent impurities, column chromatography can be employed. Alumina is often a more suitable stationary phase than silica gel for the purification of basic compounds like quaternary ammonium salts.[9] A gradient elution with a polar solvent system (e.g., methanol in dichloromethane) may be necessary.

Experimental Workflow for this compound Bromide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation cluster_3 Purification A 1. Combine Trimethylamine (in solution or gas) and Octyl Bromide in a suitable solvent (e.g., Acetonitrile) in a sealed reaction vessel. B 2. Heat the reaction mixture with stirring. Monitor temperature (e.g., 80°C). A->B C 3. Monitor reaction progress by TLC or HPLC until consumption of starting material. B->C D 4. Cool the reaction mixture to room temperature. The product may precipitate. C->D E 5. If precipitated, filter the solid product. If not, concentrate the solution under reduced pressure. D->E F 6. Wash the crude product with diethyl ether to remove unreacted octyl bromide. E->F G 7. Recrystallize from an appropriate solvent system (e.g., Isopropanol/Diethyl Ether). F->G H 8. Dry the purified product under vacuum. G->H

Caption: A typical experimental workflow for the synthesis and purification of this compound bromide.

Factors Influencing Yield: A Summary

ParameterRecommendationRationale
Alkyl Halide C₈H₁₇I > C₈H₁₇Br > C₈H₁₇ClIodide is a better leaving group, leading to a faster SN2 reaction.[1]
Solvent Polar aprotic (e.g., Acetonitrile, DMF)These solvents stabilize the transition state without solvating the nucleophile.[4]
Temperature 60-100 °CIncreases reaction rate, but temperatures that are too high can promote side reactions.[6]
Stoichiometry Slight excess of octyl halide (e.g., 1:1.1)Drives the reaction towards completion.[7]
Reaction Time Monitor by TLC/HPLCEnsures the reaction has gone to completion without prolonged heating.[8]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Menshutkin reaction?

A: The Menshutkin reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This occurs in a single, concerted step where the new carbon-nitrogen bond forms at the same time as the carbon-halogen bond breaks.[3]

Q: Can I use a different tertiary amine?

A: Yes, but the structure of the tertiary amine will affect the reaction rate and the properties of the final product. Trimethylamine is often used due to its small size, which minimizes steric hindrance. Larger tertiary amines will react more slowly.

Q: Are there greener alternatives to traditional alkyl halides?

A: Yes, researchers are exploring more environmentally friendly quaternizing agents. Dimethyl carbonate is one such alternative that is less toxic than agents like dimethyl sulfate.[6][7]

Q: What are the primary safety concerns when performing this synthesis?

A: Alkyl halides can be harmful and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Trimethylamine is a flammable gas with a strong odor. Many of the solvents used, such as acetonitrile and DMF, are also toxic. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment. Quaternary ammonium compounds themselves can be skin and eye irritants.[11][12]

Q: How can I confirm the identity and purity of my final product?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an excellent method for confirming the structure of your this compound salt. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by determining the melting point of the crystalline product and comparing it to the literature value.

Reaction Mechanism and Potential Side Reaction

G cluster_main Menshutkin Reaction (SN2) cluster_side Hofmann Elimination (Side Reaction) N(CH3)3 N(CH3)3 TransitionState [(CH3)3N---C8H17---Br]‡ N(CH3)3->TransitionState Nucleophilic Attack C8H17Br C8H17-Br C8H17Br->TransitionState Product [N(CH3)3C8H17]+ Br- TransitionState->Product QuatSalt [N(CH3)3C8H17]+ Alkene C6H13CH=CH2 QuatSalt->Alkene Heat Base Base (e.g., excess amine) Base->Alkene Amine N(CH3)3 Water H2O

Caption: The desired SN2 pathway and a potential side reaction, Hofmann elimination.

References

  • CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google P
  • Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. (2021-05-07). (URL: )
  • synthesis of quaternary ammonium salts using batch and continuous technologies - Fenix. (URL: )
  • CAS 10108-86-8: this compound chloride - CymitQuimica. (URL: )
  • US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google P
  • Menshutkin reaction - Wikipedia. (URL: [Link])

  • Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D. (URL: )
  • This compound bromide | C11H26BrN | CID 74964 - PubChem. (URL: [Link])

  • Quaternary ammonium cation - Wikipedia. (URL: [Link])

  • Eindhoven University of Technology MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. (URL: )
  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - MDPI. (URL: [Link])

  • Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of this compound Bromide | Request PDF - ResearchGate. (URL: [Link])

  • US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google P
  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC. (URL: [Link])

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate. (URL: [Link])

  • Quaternary ammonium salt purification : r/Chempros - Reddit. (URL: [Link])

  • US3148214A - Isolation and purification of quaternary ammonium salts - Google P
  • EP1125927A1 - A method for preparation of a quaternary ammonium salt - Google P
  • Quaternary Amines: Chemical reactions and applications - Unacademy. (URL: [Link])

  • (PDF) Synthesis of Quaternary Heterocyclic Salts - ResearchGate. (URL: [Link])

  • Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC. (URL: [Link])

  • Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid Environment | Langmuir - ACS Publications. (URL: [Link])

  • 3.3.4: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])

  • This compound chloride Five Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Synthesis and characterization of tetraphenylammonium salts - PMC - PubMed Central - NIH. (URL: [Link])

  • The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - NIH. (URL: [Link])

  • Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz - MDPI. (URL: [Link])

  • Caprylyltrimethylammonium chloride | C11H26ClN | CID 24949 - PubChem - NIH. (URL: [Link])

Sources

Technical Support Center: Strategies to Avoid Octyltrimethylammonium (OTMA) Interference

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Octyltrimethylammonium (OTMA/C8-TAB) Interference in Assays Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Technical Context

What is this compound (OTMA)? OTMA (also known as this compound bromide/chloride or C8-TAB) is a cationic surfactant with an 8-carbon alkyl chain.[1] It is frequently used as an ion-pairing agent in chromatography, a permeabilizing agent in DNA extraction, or a biocidal additive.[1]

Why is it a problem? Unlike its more hydrophobic cousin Cetyltrimethylammonium bromide (CTAB, C16), OTMA has a relatively high Critical Micelle Concentration (CMC) of ~130–140 mM [1].[1] This high solubility often leads researchers to underestimate its persistence.[1] It does not precipitate as easily as long-chain surfactants, allowing it to carry over into downstream assays where it causes:

  • LC-MS Ion Suppression: It competes for ionization in the electrospray droplet, suppressing peptide/metabolite signals.[1]

  • Protein Assay Artifacts: It precipitates anionic dyes (Coomassie/Bradford) and interferes with copper reduction in BCA assays.[1]

  • Enzymatic Inhibition: It denatures sensitive enzymes by disrupting hydrophobic cores.[1]

Diagnostic Guide: Do I have OTMA Interference?

Symptom Checker
SymptomContextProbability of OTMA
Ghost Peaks / High Background LC-MS (ESI+)High. OTMA ions (

) appear as persistent background or discrete peaks that do not wash out.[1]
Signal Drop (Ion Suppression) LC-MS (Proteomics)High. Analytes co-eluting with the surfactant dead volume disappear.[1]
Blue Precipitate Bradford AssayCertain. Cationic surfactants complex with Coomassie G-250, causing immediate precipitation/false positives.[1]
Non-Linear Kinetics Enzymatic AssayModerate. OTMA may be acting as a reversible inhibitor or denaturant.[1]

Troubleshooting & Protocols

Scenario A: LC-MS Signal Suppression & Carryover

Issue: You observe a persistent ion at


 (cation) and reduced analyte sensitivity.
Mechanism:  In Electrospray Ionization (ESI), OTMA (a pre-charged cation) occupies the surface of the droplet, preventing analyte ions from entering the gas phase (Coulombic repulsion/Competition).
Visualizing the Problem

IonSuppression cluster_droplet ESI Droplet (Positive Mode) OTMA OTMA+ (Surface Active) Analyte Peptide/Drug+ (Internal) OTMA->Analyte Coulombic Repulsion Evaporation Solvent Evaporation OTMA->Evaporation MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Suppressed Signal Fission Coulombic Fission Evaporation->Fission Fission->MS_Inlet OTMA Dominates Signal caption Fig 1: Mechanism of Ion Suppression by Cationic Surfactants

Protocol 1: Strong Cation Exchange (SCX) Cleanup

Rationale: OTMA is a strong cation.[1] While peptides are also cationic at low pH, OTMA binds to SCX resins with high affinity due to hydrophobic interactions with the resin backbone. However, a more robust method for removing the surfactant while keeping the peptide is SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) or TCA Precipitation , as SCX can sometimes co-elute strong surfactants. Recommended Approach:TCA/Acetone Precipitation (for proteins) or SP3 (for peptides).[1]

Protocol 2: TCA/Acetone Precipitation (Gold Standard)

Best for: Removing OTMA from protein samples before digestion or LC-MS.[1]

Steps:

  • Cool: Chill sample to 4°C.

  • Add Precipitant: Add Trichloroacetic acid (TCA) to a final concentration of 10-20% (w/v) OR add 4 volumes of ice-cold Acetone (-20°C).

  • Incubate:

    • TCA: 30 mins on ice.

    • Acetone: 60 mins (or overnight) at -20°C.

  • Spin: Centrifuge at max speed (14,000 x g) for 10-15 mins at 4°C.

  • Wash: Carefully discard supernatant (contains OTMA).[1] Wash pellet 2x with cold acetone (to remove residual TCA and surfactant monomers).[1]

  • Dry & Resuspend: Air dry briefly (do not over-dry) and resuspend in surfactant-free buffer (e.g., 8M Urea or 5% SDS if downstream compatible).[1]

Validation Data:

Method OTMA Removal Efficiency Protein Recovery Notes
Dialysis Low (<50%) High OTMA monomers equilibrate, but micelles (if >CMC) trap surfactant.[1] Slow.
Spin Columns Moderate (70-80%) Moderate Commercial detergent removal columns often struggle with cationic surfactants.[1]

| TCA/Acetone | High (>95%) | High (>90%) | The surfactant remains soluble in the organic supernatant. [2] |

Scenario B: Protein Quantification Interference

Issue: Bradford assay turns blue instantly or precipitates; BCA assay gives erratic values.

FAQ: Which assay should I use?

Q: Can I use the Bradford Assay with OTMA? A: No. The Coomassie dye in Bradford reagent is anionic. It forms an insoluble complex with cationic OTMA, causing immediate precipitation and false-high readings.[1]

Q: Is BCA compatible? A: Partially. BCA is generally more tolerant than Bradford.[1] However, high concentrations of OTMA can still interfere.[1]

  • Recommendation: Use the Pierce™ 660 nm Protein Assay with the Ionic Detergent Compatibility Reagent (IDCR). This assay is specifically designed to tolerate high levels of ionic detergents where Bradford and BCA fail.[1]

Workflow: 660nm Assay Setup

ProteinAssay Sample Sample + OTMA Mix Incubate 5 min @ RT Sample->Mix Reagent 660nm Reagent + IDCR Reagent->Mix Read Read Absorbance @ 660nm Mix->Read caption Fig 2: 660nm Assay Workflow for Cationic Surfactant Tolerance

Advanced Removal: The "Foaming" Trick

Context: For large volumes of buffer contaminated with OTMA where precipitation is not feasible.[1]

Principle: Surfactants accumulate at the air-water interface.[1] Protocol:

  • Place the solution in a tall, narrow vessel.

  • Bubble nitrogen gas through the bottom to create foam.[1]

  • Aspirate the foam (which is rich in OTMA) from the top.[1]

  • Repeat until foaming ceases. Note: This is a crude method but effective for reducing bulk surfactant loads in non-protein samples [3].[1]

References

  • ResearchGate. Discussions on Surfactant Removal Strategies. Available at: [Link]

  • PubChem. this compound bromide Compound Summary. Available at: [Link][1]

Disclaimer

This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a skin and respiratory irritant.

Sources

Technical Support Center: Refining Octyltrimethylammonium-Based DNA Extraction for Purity

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the success of your downstream molecular applications—be it NGS, qPCR, or cloning—is fundamentally dependent on the purity of your starting DNA. This guide provides in-depth troubleshooting and advanced protocols for refining DNA extraction methods based on the cationic detergent Cetyltrimethylammonium Bromide (CTAB), a compound closely related to and often used in protocols referred to as octyltrimethylammonium-based methods. We will delve into the mechanistic principles to empower you to diagnose and resolve purity issues effectively.

Core Principle: How CTAB-Based Extraction Works

Cetyltrimethylammonium Bromide (CTAB) is a cationic detergent that is highly effective for DNA extraction, particularly from organisms rich in polysaccharides and other PCR inhibitors, such as plants and certain bacteria.[1][2] The core principle relies on the differential solubility of DNA, proteins, and polysaccharides under varying salt conditions.

In a high-salt buffer, CTAB binds to and precipitates polysaccharides and proteins, leaving the DNA in the supernatant.[2] The long hydrophobic tail of the CTAB molecule also helps to disrupt cell membranes, while the positively charged head neutralizes the negative charge of the DNA backbone, facilitating its precipitation with alcohol in later steps.

Standard CTAB DNA Extraction Workflow

cluster_0 Cell Lysis & Contaminant Binding cluster_1 Purification cluster_2 DNA Precipitation & Wash Start 1. Homogenize Sample (e.g., liquid nitrogen) Lysis 2. Add Hot CTAB Buffer & Incubate (60-65°C) Start->Lysis Disrupts cell walls & membranes Organic 3. Organic Extraction (Phenol:Chloroform or Chloroform:Isoamyl Alcohol) Lysis->Organic Denatures proteins Centrifuge1 4. Centrifuge (Phase Separation) Organic->Centrifuge1 Aqueous 5. Transfer Aqueous Phase (Contains DNA) Centrifuge1->Aqueous Precipitate 6. Add Isopropanol or Ethanol Aqueous->Precipitate Precipitates DNA Centrifuge2 7. Centrifuge (Pellet DNA) Precipitate->Centrifuge2 Wash 8. Wash with 70% Ethanol Centrifuge2->Wash Removes salts Resuspend 9. Air Dry & Resuspend DNA Pellet Wash->Resuspend End Ready for QC & Downstream Use Resuspend->End Pure DNA

Caption: General workflow for DNA extraction using the CTAB method.

Troubleshooting Guide & FAQs

This section addresses the most common purity-related issues encountered during CTAB-based DNA extraction.

Q1: How do I properly assess the purity of my extracted DNA?

A1: The most common method for assessing DNA purity is UV spectrophotometry, measuring absorbance at 230 nm, 260 nm, and 280 nm.[3] The ratios of these absorbance values, A260/A280 and A260/A230, are indicative of specific contaminants.

Expert Insight: While these ratios are invaluable, they are not absolute guarantees of purity.[4] Always consider the downstream application. A sample with a slightly suboptimal ratio might work perfectly for a robust PCR but could fail in a more sensitive application like long-read sequencing.

Purity RatioIdeal RangeInterpretation of Low Ratio (< Ideal)Interpretation of High Ratio (> Ideal)
A260/A280 1.7 – 2.0 Indicates protein or phenol contamination.[5]May indicate RNA contamination.
A260/A230 2.0 – 2.2 Indicates contamination by polysaccharides, phenols, or chaotropic salts (e.g., guanidine).[5][6]A ratio >2.5 can sometimes be seen in highly pure samples where EDTA concentration in the elution buffer is slightly altered.[7]
Q2: My A260/A280 ratio is below 1.7. How do I remove protein contamination?

A2: A low A260/A280 ratio is a classic sign of residual protein contamination. This occurs when proteins are not fully denatured and removed during the organic extraction phase.

Causality:

  • Incomplete Lysis: If the tissue is not thoroughly homogenized, cells remain intact, shielding proteins from both Proteinase K and the phenol-chloroform mixture.

  • Insufficient Protease Activity: The Proteinase K digestion step may be too short or at a suboptimal temperature, leaving proteins undigested.

  • Careless Phase Separation: Pipetting too close to the interphase during the aqueous phase transfer will carry over denatured proteins into your sample.[8]

Troubleshooting Protocol: Protein Contamination Cleanup

  • Re-Extract with Chloroform: To your eluted DNA sample, add an equal volume of chloroform:isoamyl alcohol (24:1).

  • Mix Gently: Invert the tube for 5-10 minutes to form an emulsion. This allows the remaining proteins to move into the organic phase.[9]

  • Centrifuge: Spin at 12,000 x g for 10 minutes at room temperature to separate the phases.[9]

  • Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new tube, avoiding the white protein layer at the interphase.

  • Re-Precipitate DNA: Add 0.1 volumes of 3M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 30 minutes.

  • Pellet and Wash: Centrifuge at high speed (≥12,000 x g) for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet twice with 70% ethanol to remove salts.[10]

  • Dry and Resuspend: Air-dry the pellet completely (but do not over-dry) and resuspend in a suitable buffer (e.g., TE buffer).[11]

Q3: My A260/A230 ratio is below 1.8. What does this signify and how can I resolve it?

A3: A low A260/A230 ratio strongly suggests contamination with substances that absorb light at 230 nm, most commonly polysaccharides from plant material or residual salts from the extraction buffers (e.g., guanidine, or the CTAB detergent itself).[5][6]

Causality:

  • High Polysaccharide Content: Many plant tissues are rich in complex carbohydrates that can co-precipitate with DNA, especially in the presence of alcohol.[2]

  • Insufficient Salt Concentration: In the standard CTAB protocol, a high salt concentration is crucial to keep DNA in solution while allowing CTAB to complex with and remove polysaccharides. If the salt concentration is too low, both may precipitate together.

  • Ethanol Wash Inefficiency: The 70% ethanol wash is critical for removing salts. If this step is rushed or performed improperly, salt carryover will depress the A260/A230 ratio.

Troubleshooting Protocol: High-Salt Polysaccharide Removal

This modified precipitation step is designed to selectively precipitate DNA while leaving polysaccharides in solution.

  • Adjust Salt Concentration: To the aqueous phase obtained after chloroform extraction, add 5 M NaCl to a final concentration of 2.5 M. Mix thoroughly.

  • Selective Precipitation: Add 0.7 volumes of ice-cold isopropanol. Polysaccharides are less soluble in isopropanol than ethanol and will remain in the supernatant under these high-salt conditions.

  • Incubate and Pellet: Incubate at -20°C for 1 hour, then centrifuge at high speed for 15-20 minutes to pellet the DNA.

  • Thorough Washing: Discard the supernatant. Wash the pellet meticulously, at least twice, with freshly prepared 70% ethanol. Vortex briefly during each wash to dislodge trapped salts.

  • Dry and Resuspend: Air-dry the pellet and resuspend in your desired buffer.

Q4: My DNA pellet is slimy, gelatinous, and won't dissolve. What's the cause?

A4: A viscous, insoluble pellet is typically a result of high molecular weight genomic DNA co-precipitating with a large amount of polysaccharides.[12] This is common when working with starchy plants or when too much starting material is used.

Causality:

  • Excessive Starting Material: Overloading the extraction with too much tissue leads to an overwhelming concentration of all cellular components, making efficient separation impossible.

  • Polysaccharide Overload: As explained in Q3, high levels of polysaccharides will co-precipitate, creating a gelatinous matrix that traps the DNA.

Troubleshooting and Resolution

  • Prevention is Key: The best solution is to reduce the amount of starting tissue in your next extraction. For particularly challenging samples, using less than 100 mg is advisable.[12]

  • Salvaging the Pellet:

    • Add a larger volume of pre-warmed (55-65°C) TE buffer or nuclease-free water.[11][13]

    • Incubate at 55-65°C for 5-10 minutes (do not exceed 1 hour to avoid DNA degradation).[11]

    • Gently flick the tube periodically to aid dissolution. Avoid vigorous vortexing or pipetting, which will shear the high molecular weight DNA.

    • If it still won't dissolve, the contamination is severe. It is often more efficient to repeat the extraction with less starting material and incorporate the high-salt purification step from Q3.

Optimized Protocol for High-Purity DNA from Challenging Samples

This protocol integrates several optimization steps to proactively address common purity issues.

Optimized CTAB Workflow Diagram

cluster_0 Lysis & Initial Cleanup cluster_1 High-Salt Purification cluster_2 Selective Precipitation & Wash Start 1. Grind <100mg Tissue (Liquid Nitrogen) Lysis 2. Add Hot CTAB Buffer + Proteinase K + RNase A Incubate 60-65°C Start->Lysis Chloroform1 3. Chloroform:Isoamyl Alcohol (24:1) Extraction Lysis->Chloroform1 Simultaneous RNA & Protein Digestion Aqueous1 4. Transfer Aqueous Phase Chloroform1->Aqueous1 HighSalt 5. Add 5M NaCl (Final Conc. ~2.5M) Aqueous1->HighSalt *Key Purity Step* Precipitate 6. Add Isopropanol (Precipitates DNA only) HighSalt->Precipitate Leaves Polysaccharides in solution Centrifuge 7. Centrifuge (Pellet DNA) Precipitate->Centrifuge Wash 8. Wash Pellet TWICE with 70% Ethanol Centrifuge->Wash Thoroughly removes salts Resuspend 9. Dry & Resuspend Wash->Resuspend End QC & Analysis Resuspend->End High-Purity DNA

Caption: An optimized CTAB workflow incorporating high-salt purification.

Step-by-Step Methodology
  • Sample Preparation: Grind no more than 100 mg of fresh tissue (or 20-30 mg of dry tissue) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[14]

  • Lysis: Transfer the powder to a 2 mL tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer. Add Proteinase K (to final conc. 100 µg/mL) and RNase A (to final conc. 50 µg/mL). Vortex briefly and incubate at 65°C for 60 minutes with gentle inversion every 15-20 minutes.[9]

  • First Organic Extraction: Cool the lysate to room temperature. Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inversion for 10 minutes until an emulsion forms. Centrifuge at 12,000 x g for 10 minutes.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.

  • High-Salt Adjustment (Crucial Step): Add 5 M NaCl to the recovered aqueous phase to bring the final concentration to ~2.5 M. This step is critical for preventing polysaccharide co-precipitation.

  • DNA Precipitation: Add 0.7 volumes of room temperature isopropanol and mix gently by inversion. A stringy white precipitate of DNA should become visible.

  • Incubation & Pelleting: Let stand at room temperature for 10 minutes, then centrifuge at ≥12,000 x g for 10 minutes at 4°C to pellet the DNA.[9]

  • Washing: Carefully decant the supernatant. Add 1 mL of ice-cold 70% ethanol and vortex gently to wash the pellet. Centrifuge for 5 minutes. Repeat this wash step a second time.

  • Drying and Resuspension: Discard the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry, as this will make it difficult to resuspend. Resuspend the DNA in 50-100 µL of low-salt buffer (e.g., TE buffer or nuclease-free water) by incubating at 55°C for 5 minutes.[11]

References

  • J. A. Soto-Rojas, et al. (2020). Quantification of DNA through the NanoDrop Spectrophotometer: Methodological Validation Using Standard Reference Material and Sprague Dawley Rat and Human DNA. Journal of Chemistry. [Link]

  • MP Biomedicals. Troubleshooting DNA Extraction from Blood. [Link]

  • ResearchGate. (2024). How to optimize CTAB method for isolating pure genomic DNA from plants rich in secondary metabolites and polysaccharides?. [Link]

  • S. Li, et al. (2021). An Optimized CTAB Method for Genomic DNA Extraction from Freshly-picked Pinnae of Fern, Adiantum capillus-veneris L. Bio-protocol. [Link]

  • M. A. I. Khan, et al. (2021). High Quality and Purified DNA Extraction Protocol from Transplastomic Potato Lines by Cetyltrimethylammonium Bromide (CTAB)-Based Method. Trends in Current Biology. [Link]

  • Dr. Jayarama Reddy. (2024). CTAB Method| Plant DNA Extraction. YouTube. [Link]

  • M. Ishaq, B. Wolf, C. Ritter. (1990). Large-scale isolation of plasmid DNA using cetyltrimethylammonium bromide. Biotechniques. [Link]

  • CD Genomics. Strategies to Mitigate Common DNA Contamination in Microbial Sequencing. [Link]

  • A. M. González-Mendoza, et al. (2023). Optimized CTAB DNA extraction for different tissues. protocols.io. [Link]

  • A. T. Feussi, et al. (2022). Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples. PLOS ONE. [Link]

  • ResearchGate. (2013). How to be sure my extracted DNA is pure?. [Link]

  • J. Schenk, et al. (2023). Optimizing the lysis step in CTAB DNA extractions of silica-dried and herbarium leaf tissues. Applications in Plant Sciences. [Link]

  • S. Krishnan, et al. (2024). Cationic and anionic detergent buffers in sequence yield high-quality genomic DNA from diverse plant species. Plant Molecular Biology Reporter. [Link]

  • DNA Genotek. Laboratory protocol for manual purification of DNA from whole sample. [Link]

  • Reddit. (2022). DNA purification protocol has stopped working, anyone have any ideas?. [Link]

  • DeNovix. Purity Ratios. [Link]

  • M. A. El-Kafrawy, et al. (2016). Nucleic acid protocols: Extraction and optimization. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

Sources

Technical Support Guide: Stability & Handling of Octyltrimethylammonium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Octyltrimethylammonium (OTMA) salts (commonly Bromide or Chloride) in aqueous and organic solutions.

Unlike long-chain surfactants (e.g., CTAB, C16), OTMA is a short-chain (C8) quaternary ammonium compound . This structural difference fundamentally alters its stability profile, critical micelle concentration (CMC), and behavior in chromatography and protein solubilization. This guide moves beyond generic "shelf-life" estimates to explain the mechanisms of instability you are likely to encounter in the lab.

Part 1: Core Stability Profile

Chemical vs. Physical Stability
ParameterStability StatusTechnical Insight
Chemical Bond Integrity High The C-N bond is extremely robust. Hydrolysis is negligible at neutral pH. Hofmann elimination (degradation to alkene + amine) requires strong base (pH > 13) and heat (>100°C) [1].
Physical Stability Moderate Primary Failure Mode. Susceptible to concentration drift due to adsorption onto container walls (glass/plastic) and solvent evaporation.
Microbial Stability High OTMA is a quaternary ammonium biocide. However, its C8 chain length renders it less potent than C12-C16 variants. Dilute solutions (<10 mM) left open can still support specific resistant biofilms over months [2].
Thermal Stability High Autoclavable (121°C, 20 min) without chemical degradation.
The CMC Factor (Critical)

Unlike CTAB (CMC ~1 mM), OTMA has a very high Critical Micelle Concentration (CMC) , typically ranging from 0.14 M to 0.30 M depending on ionic strength and temperature [3, 4].

  • Implication: In most HPLC and analytical applications (typically 5–50 mM), OTMA exists as monomers , not micelles. Stability issues in these ranges are usually due to ion-pairing interactions, not micellar collapse.

Part 2: Troubleshooting Guides

Module A: HPLC Retention Time Drift

Symptom: Retention times for analytes decrease or fluctuate over sequential injections using OTMA as an ion-pairing reagent.

Root Cause: The column stationary phase is not fully equilibrated. OTMA monomers must saturate the active sites (silanols) on the C18 column to form a stable electrical double layer. Because OTMA is a short chain (C8), it adsorbs less strongly than C16, leading to faster "washout" if the mobile phase balance changes.

Diagnostic Workflow

HPLC_Drift Start Issue: Retention Time Drift CheckConc Is OTMA Conc < 10 mM? Start->CheckConc Equilibration Volume of Mobile Phase Flushed through Column? CheckConc->Equilibration Yes Washout Check Column Wash Step Equilibration->Washout > 20 CVs Solution1 Increase Equilibration (Min 20-30 Column Volumes) Equilibration->Solution1 < 20 CVs Solution2 Maintain 1-2 mM OTMA in Wash Solvents Washout->Solution2 Washing with pure MeOH? Solution3 Check for 'System Saturation' (Adsorption to tubing) Washout->Solution3 No Wash Issues

Figure 1: Decision tree for diagnosing retention time instability in ion-pair chromatography.

Corrective Protocol:

  • Saturate the System: When preparing fresh mobile phase, flush the column with at least 30 column volumes (approx. 60-100 mL for a standard analytical column) before the first injection.

  • Do Not Wash Completely: If running daily, do not wash the column with 100% organic solvent at the end of the day. This strips the OTMA ion-pair layer. Instead, store in 50:50 Organic:Water with 1 mM OTMA to maintain surface equilibrium [5].

Module B: Solution Cloudiness & Precipitation

Symptom: The clear OTMA solution turns cloudy or develops crystals upon storage or mixing.

Root Cause: Anion incompatibility or "Krafft Point" violation. While OTMA is soluble, it forms insoluble precipitates with large, hydrophobic anions (e.g., Perchlorate, SDS).

Precipitation Analysis Matrix
ObservationPotential CauseVerification Step
Cloudy upon cooling (4°C) Krafft Point reached.Warm to 25°C. If it clears, store at RT. (C8 Krafft point is generally <0°C, but high salt raises it).
Cloudy after mixing buffers Anion Exchange. Check for Perchlorate (ClO₄⁻), Dodecyl Sulfate (SDS), or high Nitrate concentrations.
White flocs over weeks Silica Leaching. If stored in glass at pH > 8, OTMA can catalyze silica dissolution, forming silicate flocs [6].
Anion Compatibility Workflow

Precipitation Start Issue: Precipitate Formed TempCheck Did it clear upon warming to 25°C? Start->TempCheck Additives Added Perchlorate, SDS, or Iodide? TempCheck->Additives No ResultKrafft Krafft Point Issue. Store > 20°C. TempCheck->ResultKrafft Yes Container Storage Container? Additives->Container No ResultIncomp Incompatible Anion. Switch to Chloride/Acetate. Additives->ResultIncomp Yes ResultSilica Silica Leaching. Filter (0.2µm) & Move to HDPE. Container->ResultSilica Glass (pH > 8)

Figure 2: Troubleshooting logic for identifying the source of particulate matter in OTMA solutions.

Part 3: Storage & Handling Protocols

Container Selection (Adsorption Control)

Quaternary ammonium cations adsorb strongly to negatively charged surfaces.

  • Glass (Borosilicate): Contains silanol groups (Si-O⁻). Avoid for dilute solutions (<1 mM) as significant concentration loss will occur within 24 hours [6].

  • Plastic (PP/HDPE): Preferred for storage. Minimal adsorption compared to glass.

  • Teflon (PTFE): Excellent, but unnecessary expense for general storage.

Standard Solution Preparation (1.0 M Stock)

Use this protocol to minimize weighing errors due to the hygroscopic nature of solid OTMA.

  • Weighing: OTMA bromide/chloride is hygroscopic. Do not weigh "exact" amounts. Weigh approximately 20-30g into a tared beaker and record the exact mass (e.g., 26.43 g).

  • Dissolution: Add HPLC-grade water to reach approx. 80% of final volume. Stir until dissolved.

  • Volumetric Adjustment: Transfer to a volumetric flask. Rinse beaker 3x. Dilute to volume.

  • Validation (Crucial): Because the solid absorbs water, your 1.0 M solution might actually be 0.95 M.

    • Method: Measure conductivity or Refractive Index (RI) and compare against a standard curve.

    • Correction: Adjust HPLC method calculations based on the actual assayed concentration, not the theoretical one.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use OTMA Bromide and OTMA Chloride interchangeably? A: Generally yes for solubility, but no for HPLC. The counter-ion affects chromatography. Bromide absorbs UV at low wavelengths (<215 nm), causing high background noise. For UV detection <220 nm, always use OTMA Chloride or Phosphate.

Q: My OTMA solution has turned slightly yellow after 6 months. Is it safe to use? A: The yellowing is likely trace oxidation of minor amine impurities, not the breakdown of the OTMA molecule itself.

  • Action: For critical HPLC/MS work, discard it (risk of ghost peaks). For general protein solubilization or cleaning, it is likely still effective.

Q: How do I remove OTMA from my sample after analysis? A: Dialysis is slow due to the charge. Use Cation Exchange Chromatography (e.g., Dowex 50W). The OTMA cation will bind to the resin, allowing neutral/anionic proteins or drugs to pass through.

References

  • Hofmann Elimination Mechanism

    • Source: LibreTexts Chemistry. "Quaternary Ammonium Salts: Hofmann Elimination." Link

  • Microbial Resistance in Quats

    • Source: NCBI / PMC. "Biological Activity of Quaternary Ammonium Salts and Their Derivatives." (2020). Link

  • CMC of this compound Bromide

    • Source: ResearchGate / J. Phys. Chem. "Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of this compound Bromide." (CMC cited ~0.29 M). Link

  • CMC Variations

    • Source: MDPI. "Effect of 1,2-propanediol on the Critical Micelle Concentration." (General reference for CMC dependencies). Link

  • HPLC Retention Drift & Equilibration

    • Source: LCGC International. "Retention Time Drift—A Case Study." (2016).[1][2] Link

  • Adsorption to Glass Surfaces

    • Source: PLOS One. "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." (Mechanistic parallel for cationic species). Link

Sources

Technical Support Center: Managing Foaming in Octyltrimethylammonium Surfactant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Foaming Issues with Octyltrimethylammonium Surfactants (OTAB/OTAC) Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Process Engineers

Introduction: The C8-Surfactant Paradox

Welcome to the technical support center. If you are working with this compound bromide (OTAB) or chloride (OTAC), you are likely utilizing them for their unique high Critical Micelle Concentration (CMC) (~140–300 mM) or their utility in protein solubilization and nanoparticle synthesis.

The Core Problem: Unlike long-chain analogs (e.g., C16-CTAB) that form stable, slow-draining foams, C8-surfactants create "wet," transient foams that are kinetically unstable but thermodynamically persistent under agitation. This behavior often leads to pump cavitation in HPLC, sample loss in filtration, and heterogeneity in synthesis.

This guide moves beyond generic advice, offering mechanism-based troubleshooting and self-validating protocols.

Part 1: The Physics of C8-Foam (Mechanism & Diagnostics)

To fix the foam, you must understand its stability mechanism. OTAB foam is stabilized by the Gibbs-Marangoni effect , where surface tension gradients repair thinning bubble walls. Because C8 chains are short, surfactant monomers exchange rapidly between the bulk and the interface, making the foam "self-healing" under dynamic conditions (shaking/pumping) even if it collapses when static.

Diagnostic Visualization: Foam Stability Workflow

FoamMechanism cluster_C8 C8-Specific Factor: Fast Kinetics Agitation Agitation/Shear (Pump or Mixer) Interface Air-Liquid Interface Expansion Agitation->Interface Creates Area Depletion Local Surfactant Depletion Interface->Depletion Stretches Film Marangoni Marangoni Flow (Surface Tension Gradient) Depletion->Marangoni High Tension Zone Restoration Film Restoration (Foam Stabilized) Marangoni->Restoration Mass Transport Drainage Liquid Drainage (Gravity) Restoration->Drainage Over Time Collapse Bubble Coalescence (Foam Collapse) Drainage->Collapse Critical Thinning FastExchange Rapid Monomer Replenishment FastExchange->Restoration Prevents Bursting During Flow

Figure 1: The Gibbs-Marangoni stabilization loop. In C8 systems, rapid monomer replenishment stabilizes foam during dynamic flow, even if it appears unstable at rest.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: HPLC & Flow Chemistry

User Question: "I'm using 50 mM OTAB as an ion-pairing reagent in HPLC. The pump pressure is fluctuating, and I see bubbles in the lines. Is this cavitation?"

Scientist Response: Yes, this is classic surfactant-induced cavitation.[1] OTAB lowers the surface tension of the mobile phase, reducing the energy required to form vapor bubbles (cavitation) during the intake stroke of the pump.

Corrective Protocol:

  • Premixing: Do not rely on the HPLC pump to mix aqueous OTAB with organic modifiers. Pre-mix and degas the mobile phase.

  • Solvent Modification: Add 2-5% Isopropanol (IPA) or Acetonitrile to the aqueous reservoir before adding OTAB. This modifies the bulk viscosity and vapor pressure, suppressing micro-bubble formation.

  • Backpressure: Install a backpressure regulator (approx. 50–100 psi) post-detector to keep gases dissolved.

Scenario B: Protein/Nucleic Acid Purification

User Question: "During ultrafiltration, a thick foam layer forms, preventing liquid recovery. Can I use a silicone defoamer?"

Scientist Response: STOP. Do not use standard anionic or silicone-based defoamers.

  • Reason: Cationic OTAB will complex with anionic defoamers, causing precipitation that ruins your sample. Silicone oils are difficult to remove and can interfere with downstream analysis (e.g., LC-MS).

Corrective Protocol: Use a "Sacrificial Alcohol" approach.[1]

  • Add n-Octanol or Isoamyl alcohol dropwise. These alcohols compete for the air-water interface but do not support the Marangoni effect, effectively breaking the foam.

  • Concentration: Start at 0.1% (v/v).

  • Removal: These alcohols are easily removed by subsequent ether extraction or vacuum evaporation, unlike silicone.

Scenario C: Nanoparticle Synthesis

User Question: "My gold nanorod synthesis using OTAB has inconsistent aspect ratios. Could foam be the cause?"

Scientist Response: Absolutely. Foam creates a heterogeneous interface where seed particles can get trapped, altering the local concentration of surfactant and reagents.

Corrective Protocol:

  • Thermal Degassing: Heat the OTAB solution to 40°C for 30 minutes prior to synthesis. C8-foam stability decreases significantly with temperature due to reduced bulk viscosity.

  • Stirring Geometry: Switch from a magnetic stir bar (which creates a vortex and entrains air) to an overhead stirrer with a pitched-blade impeller. Keep the impeller fully submerged to avoid surface turbulence.

Part 3: Comparative Data & Chemical Compatibility

Table 1: Defoamer Compatibility with this compound Surfactants

Defoamer ClassCompatibility with OTAB/OTACMechanism of ActionRecommended Use Case
Silicone (PDMS) Low (Precipitation Risk)Surface tension bridgingIndustrial waste only; Avoid in Analytics
Tributyl Phosphate High Surface tension disruptionProtein purification; DNA extraction
Isoamyl Alcohol High Interface competitionGeneral lab use; HPLC (if compatible)
Anionic Surfactants Incompatible Cat-Anionic PrecipitationNEVER USE (Forms insoluble salts)
Thermal (Heat) High Viscosity reductionNanoparticle synthesis; Reagent prep

Part 4: Master Troubleshooting Workflow

Use this decision tree to select the correct mitigation strategy for your specific experimental constraint.

TroubleshootingTree Start Start: Foam Issue Detected AppType What is the Application? Start->AppType HPLC HPLC / Flow Chemistry AppType->HPLC Bio Biologics / Purification AppType->Bio Synth Synthesis / Reaction AppType->Synth Vac Can you Vacuum Degas? HPLC->Vac Downstream Is sample purity critical? Bio->Downstream Temp Is Heat Allowed? Synth->Temp Solvent Add 5% Isopropanol + Backpressure Regulator Vac->Solvent No/Ineffective Vac->Solvent Yes (Do both) Alcohol Use Isoamyl Alcohol (0.1% v/v) Downstream->Alcohol Yes (Extractable) Centrifuge Mechanical Breaking (Centrifugation) Downstream->Centrifuge No Additives Allowed Heat Heat to >40°C + Overhead Stirring Temp->Heat Yes VacSynth Vacuum Degas Pre-Reaction Temp->VacSynth No

Figure 2: Decision matrix for selecting the appropriate defoaming strategy based on application constraints.

Part 5: Standard Operating Procedure (SOP): The "Clean Break" Protocol

Objective: To prepare a foam-free 100 mM OTAB solution for sensitive analytical applications.

Materials:

  • This compound bromide (Solid)

  • Deionized Water (18.2 MΩ)

  • Vacuum Filtration Setup (0.22 µm)

  • Ultrasonic Bath

Step-by-Step Protocol:

  • Dissolution (The "Wetting" Phase):

    • Weigh OTAB powder.

    • Add 50% of the final volume of water.

    • Critical Step: Do not shake. Swirl gently to wet the powder. Shaking introduces air nuclei that are stabilized immediately by the high monomer concentration.

  • Degassing (The "Collapse" Phase):

    • Place the vessel in an ultrasonic bath for 10 minutes.

    • Apply intermittent vacuum if possible. The sonic waves coalesce microbubbles, forcing them to the surface where they break.

  • Filtration (The "Polishing" Phase):

    • Filter the solution through a 0.22 µm membrane.

    • Self-Validating Check: If the filtrate creates a "head" of foam in the receiving flask, your vacuum pressure is too high (causing boiling). Reduce vacuum strength until flow is laminar and bubble-free.

  • Storage:

    • Store in a glass container. Plastic containers can adsorb cationic surfactants over time, altering the concentration and potentially the foaming properties (by leaching plasticizers).

References

  • Effect of Chain Length on Foam Stability

    • Title: Properties of aqueous foams stabilized by dodecyltrimethylammonium bromide (Comparison of chain lengths).
    • Source: PubMed / NIH
    • Link:[Link]

    • Relevance: Establishes the baseline kinetics for alkyltrimethylammonium surfactants; C8 follows similar physics but with faster drainage r
  • Surfactant-Stabilized Foam Mechanisms

    • Title: Foam Control (Mechanisms of Defoaming).[2]

    • Source: Applied M
    • Link:[Link]

    • Relevance: detailed breakdown of why silicone vs.
  • Critical Micelle Concentration (CMC)

    • Title: Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of this compound Bromide.[3]

    • Source: ResearchGate / Journal of Colloid and Interface Science
    • Link:[Link]

    • Relevance: Provides the specific CMC values (~290 mM in water, lower in salt)
  • Cationic Surfactant Interactions

    • Title: The use of ionic liquids as additive to stabilize surfactant foam.[4]

    • Source: University of Malaya Repository
    • Link:[Link]

    • Relevance: Discusses how additives (salts/solvents)

Sources

Validation & Comparative

Validation of Octyltrimethylammonium (OTAB) Method for Nanoparticle Size Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the Octyltrimethylammonium (OTAB/OTAC) method as a precision-engineering strategy for synthesizing ultra-small (<10 nm) noble metal nanoparticles and mesoporous silica with sub-3 nm pore sizes. Unlike the standard Cetyltrimethylammonium bromide (CTAB) method, which relies on a 16-carbon chain surfactant, the OTAB method utilizes an 8-carbon chain analog. This substitution fundamentally alters the packing parameter and critical micelle concentration (CMC) , enabling access to size regimes and aspect ratios unattainable with standard protocols. This guide provides comparative performance metrics, optimized protocols, and mechanistic insights for researchers transitioning from CTAB to OTAB systems.

Mechanism of Action: The Chain Length Rule

The core principle of the OTAB method is the manipulation of the surfactant tail length to control the hydrophobic core diameter of the micelle template.

Micellar Templating Physics
  • CTAB (C16): Long hydrophobic tail. Forms large micelles (~3–5 nm diameter). Yields larger mesopores or larger nanorods (Aspect Ratio > 3).

  • OTAB (C8): Short hydrophobic tail. Forms compact micelles (~1–2 nm diameter). Yields "miniature" nanorods or ultra-small mesopores.

The geometric control is governed by the Packing Parameter (


) :


Where:
  • 
     = Volume of the hydrophobic tail (lower for OTAB)
    
  • 
     = Critical chain length (shorter for OTAB)
    
  • 
     = Optimal head group area
    

OTAB's lower


 and 

result in a truncated micelle radius, directly translating to smaller final particle dimensions.
The CMC Criticality (Expert Insight)

Crucial Validation Factor: The most common failure mode in adopting the OTAB method is ignoring the Critical Micelle Concentration (CMC).

  • CTAB CMC: ~0.9 – 1.0 mM (Low concentration required).

  • OTAB CMC: ~130 – 140 mM (High concentration required).

  • Operational Consequence: You cannot simply swap OTAB for CTAB at a 1:1 molar ratio. The OTAB concentration must be ~100x higher to maintain stable micelles and effective templating.

Micelle_Comparison cluster_CTAB Standard Method (CTAB) cluster_OTAB OTAB Method (C8) Node_CTAB CTAB Micelle (C16 Chain) ~4nm Diameter Result_CTAB Large Nanorod (AR ~4.0) or Large Mesopore Node_CTAB->Result_CTAB Templates Node_OTAB OTAB Micelle (C8 Chain) ~1.5nm Diameter Result_OTAB Miniature Nanorod (AR ~1.5-2.0) or Small Mesopore Node_OTAB->Result_OTAB Templates Constraint CRITICAL FACTOR: OTAB CMC is ~140mM vs CTAB ~1mM Constraint->Node_OTAB Requires High Conc.

Figure 1: Mechanistic comparison of micelle sizing. The shorter C8 chain of OTAB creates a smaller hydrophobic core, templating significantly smaller nanostructures.

Comparative Analysis: OTAB vs. Alternatives

The following table contrasts the OTAB method against the industry-standard CTAB method and the Citrate reduction method (standard for spheres).

FeatureOTAB Method (C8) CTAB Method (C16) Citrate Method
Primary Application Ultra-small rods, <2nm silica poresStandard Au nanorods, MCM-41 silicaSpherical Au seeds
Surfactant Chain Octyl- (8 Carbons)Cetyl- (16 Carbons)N/A (Carboxylate)
Micelle Diameter ~1.5 – 2.0 nm~3.0 – 5.0 nmN/A (Electrostatic)
CMC (Water) ~140 mM (High)~1 mM (Low)N/A
Toxicity (In Vitro) Moderate (Easier to wash)High (Difficult to remove)Low (Biocompatible)
Stability Lower (Requires high conc.)High (Stable bilayer)Moderate
Cost Higher (High loading req.)LowLow

Validated Experimental Protocols

Protocol A: Synthesis of Miniature Gold Nanorods (OTAB-Mediated)

This protocol yields gold nanorods with reduced aspect ratios and smaller overall volumes compared to the Nikoobakht & El-Sayed method.

Reagents:

  • 
     (0.01 M)
    
  • 
     (0.01 M)
    
  • Ascorbic Acid (0.1 M)

  • OTAB (0.2 M Stock Solution) – Note the high concentration.

  • 
     (0.01 M, Ice cold)[1]
    

Step-by-Step Workflow:

  • Seed Solution Preparation (Critical Nucleation):

    • Mix 5.0 mL of 0.2 M OTAB solution with 0.25 mL of 0.01 M

      
      .
      
    • Observation: Solution turns yellow.

    • Inject 0.6 mL of ice-cold 0.01 M

      
       under vigorous stirring.
      
    • Result: Solution turns brownish-yellow immediately. Stir for 2 mins. Stop and keep at 25°C.

  • Growth Solution Preparation:

    • To 5.0 mL of 0.2 M OTAB , add 0.25 mL of 0.01 M

      
      .
      
    • Add 0.25 mL of 0.01 M

      
      .
      
    • Add 70 µL of 0.1 M Ascorbic Acid .

    • Observation: Solution becomes colorless (reduction of Au³⁺ to Au⁺).

  • Nanoparticle Growth:

    • Add 12 µL of the Seed Solution to the Growth Solution .

    • Do not stir vigorously. Gently invert twice and let sit undisturbed for 3–6 hours at 27–30°C.

    • Validation: Final color should be reddish-purple (indicating smaller aspect ratio rods) rather than the dark brown/purple of large CTAB rods.

Protocol B: Synthesis of Ultra-Small Pore Mesoporous Silica

Using OTAB to generate silica with pore sizes <2.5 nm (finer than MCM-41).

Reagents:

  • TEOS (Tetraethyl orthosilicate)[2]

  • OTAB (this compound bromide)

  • NaOH (2 M)

  • Deionized Water

Workflow:

  • Surfactant Dissolution: Dissolve 2.0 g OTAB in 100 mL DI water. (Ensure conc. > CMC).[3][4][5][6][7][8]

  • Catalysis: Add 3.5 mL NaOH (2 M) . Heat to 80°C.

  • Precursor Addition: Dropwise add 5.0 mL TEOS while stirring at 600 rpm.

  • Condensation: Stir for 2 hours at 80°C.

  • Recovery: Filter the white precipitate, wash with ethanol/water.

  • Calcination: Heat at 550°C for 5 hours to remove the OTAB template.

    • Result: Mesoporous silica with pore diameter ~2.2 nm (vs ~3.8 nm for CTAB).

Process Visualization

Synthesis_Workflow cluster_prep Phase 1: Precursor Prep cluster_reaction Phase 2: Reaction & Growth cluster_post Phase 3: Purification Step1 Prepare 0.2M OTAB (Must be > CMC) Step2 Add Metal Salt (HAuCl4 or TEOS) Step1->Step2 Step3 Nucleation/Reduction (Ascorbic Acid/NaBH4) Step2->Step3 Step4 Templated Growth (OTAB Micelle Directed) Step3->Step4 Step5 Centrifugation/Filtration Step4->Step5 Step6 Template Removal (Calcination or Solvent Wash) Step5->Step6 Validation QC Check: Verify Size via TEM/DLS Verify Pore Size via BET Step6->Validation

Figure 2: Operational workflow for OTAB-mediated synthesis. Note the critical QC checkpoint to verify the efficacy of the micelle templating.

Troubleshooting & Optimization

  • Instability/Precipitation: If particles aggregate immediately, the OTAB concentration is likely below the CMC. Increase OTAB concentration to at least 0.2 M.

  • Polydispersity: OTAB micelles are more dynamic (shorter lifetime) than CTAB micelles. Lowering the reaction temperature to 25°C can stabilize the template and improve monodispersity.

  • Shape Impurities: In gold nanorod synthesis, spherical byproducts are common with OTAB. A secondary centrifugation step (low speed) is often required to separate rods from spheres.

References

  • Seed-Mediated Synthesis of Gold Nanorods (Standard CTAB Reference)

    • Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and growth mechanism of gold nanorods (NRs)
  • Effect of Surfactant Chain Length on Nanoparticle Size

    • Gou, L., & Murphy, C. J. (2005). Fine-Tuning the Shape of Gold Nanorods.
  • Toxicity Comparisons of Surfactants (CTAB vs Altern

    • Alkilany, A. M., & Murphy, C. J. (2010).
  • Micelle Properties of OTAB vs CTAB

    • Roelofsen, B. H., et al. (2002).

Sources

performance of octyltrimethylammonium as a surfactant compared to Triton X-100

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Octyltrimethylammonium (OTAB) vs. Triton X-100

Executive Summary: The Cationic vs. Non-Ionic Divide

Bottom Line Up Front: This compound bromide (OTAB) is not a direct functional replacement for Triton X-100 in applications requiring the preservation of native protein structure or gentle cell lysis.[1] While Triton X-100 (non-ionic) excels at solubilizing membrane proteins while maintaining their biological activity, OTAB (cationic) introduces strong electrostatic interactions that often lead to protein denaturation.[1]

However, OTAB offers distinct advantages in specific workflows:

  • High Critical Micelle Concentration (CMC): OTAB (~140 mM) is easily removed via dialysis, unlike Triton X-100 (~0.24 mM), which binds tightly to hydrophobic domains.[1]

  • Antimicrobial/Nucleic Acid Work: As a quaternary ammonium compound, OTAB is superior for specific viral inactivation pathways and DNA extraction protocols where protein preservation is secondary to lipid membrane disruption.[1]

This guide provides the physicochemical data and experimental protocols necessary to evaluate OTAB for your specific drug development pipeline, particularly in the context of REACH compliance where Triton X-100 is being phased out.

Part 1: Physicochemical Profile & Performance Metrics[1]

The fundamental difference in performance stems from the head group chemistry and the thermodynamics of micelle formation.

Table 1: Comparative Physicochemical Properties
FeatureTriton X-100 This compound (OTAB) Implication for Research
Surfactant Type Non-ionic (Polyoxyethylene)Cationic (Quaternary Ammonium)OTAB interacts strongly with negatively charged proteins/DNA.[1]
Hydrophobic Tail Octylphenol (Aromatic)Octyl chain (C8, Aliphatic)Triton's aromatic ring absorbs at 280nm (interferes with UV quant); OTAB does not.[1]
CMC (25°C) ~0.24 mM (0.015% w/v)~130 - 140 mMCritical: OTAB requires massive concentrations to form micelles; Triton works at trace levels.[1]
Micelle Size Large (~90 kDa)Small (~15-20 kDa, est.)Triton micelles can "mask" proteins; OTAB micelles are dynamic and fast-exchanging.[1]
Removal Difficult (requires hydrophobic resins)Easy (Dialysis/Ultrafiltration)OTAB is preferred if downstream surfactant removal is critical.[1]
Protein Effect Non-denaturing (Mild)Potentially Denaturing (Harsh)Triton preserves enzyme activity; OTAB often unfolds proteins.[1]

Note on REACH Compliance: Triton X-100 degrades into 4-tert-octylphenol, an endocrine disruptor, and is banned in the EU/UK without authorization. OTAB does not degrade into octylphenol but has its own aquatic toxicity profile typical of quaternary amines.[1]

Part 2: Mechanism of Action & Solubilization Logic

The following diagram illustrates the mechanistic divergence between the two surfactants when interacting with a lipid bilayer and an embedded membrane protein.

G cluster_0 Target: Lipid Bilayer with Membrane Protein Protein Native Membrane Protein (Folded, Active) Triton Triton X-100 (Non-Ionic, Bulky Head) Lipids Phospholipid Bilayer (Negatively Charged Headgroups) Triton_Action Lipid Displacement (Steric Wedging) Triton->Triton_Action Low CMC Insertion OTAB OTAB (Cationic, Small Head) OTAB_Action Electrostatic Disruption (Charge Interaction) OTAB->OTAB_Action Ionic Binding to Lipids Result_Triton Protein-Detergent Complex (PDC) Native Structure Preserved Triton_Action->Result_Triton Gentle Solubilization Result_OTAB Protein-Surfactant Complex Likely Denatured/Unfolded OTAB_Action->Result_OTAB Charge Repulsion & Unfolding

Figure 1: Mechanistic divergence in membrane solubilization. Triton X-100 (Blue) uses steric bulk to gently displace lipids.[1] OTAB (Red) uses charge to disrupt the bilayer, often destabilizing the protein.

Part 3: Experimental Validation Protocols

To objectively compare OTAB against Triton X-100 in your specific workflow, use the following self-validating protocols.

Protocol A: Comparative Solubilization & Activity Assay

Objective: Determine if OTAB can solubilize your target protein without destroying its enzymatic activity, compared to the Triton X-100 gold standard.

Materials:

  • Crude membrane fraction (e.g., E. coli lysate expressing membrane protein).[1]

  • Buffer A: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Stock Triton: 10% (w/v) Triton X-100.[1]

  • Stock OTAB: 1 M OTAB (Note: High concentration needed due to high CMC).

Workflow:

  • Preparation: Aliquot membrane fraction into 5 tubes.

  • Detergent Addition:

    • Tube 1 (Control): Buffer only.[1]

    • Tube 2 (Triton Low): 1% Triton (approx 15 mM, >CMC).[1]

    • Tube 3 (OTAB Low): 50 mM OTAB (Below CMC).[1]

    • Tube 4 (OTAB Med): 150 mM OTAB (At CMC).[1]

    • Tube 5 (OTAB High): 300 mM OTAB (2x CMC).[1]

  • Incubation: Rotate at 4°C for 1 hour.

  • Separation: Ultracentrifuge at 100,000 x g for 30 mins.

  • Analysis (The Validation Step):

    • Solubility: SDS-PAGE of Supernatant vs. Pellet.[1]

    • Activity: Perform enzymatic assay on the Supernatant.

Interpretation:

  • If OTAB solubilizes the protein (band in supernatant) but activity is 0%, OTAB is a denaturing solubilizer for your target.

  • If OTAB fails to solubilize at 50 mM, it confirms the high CMC requirement (monomers alone are insufficient for extraction).

Protocol B: CMC Determination via Conductivity

Context: Unlike Triton, OTAB is ionic.[1] Its CMC can be precisely determined using a simple conductivity meter, which is crucial for optimizing buffer costs.[1]

  • Setup: Calibrate a conductivity meter with 0.1 M KCl.

  • Titration: Start with 20 mL of Buffer A (no surfactant). Measure conductivity (

    
    ).[1]
    
  • Addition: Add small aliquots of 1 M OTAB stock. Mix and measure

    
    .[1]
    
  • Plot: Graph Conductivity (y-axis) vs. Concentration (x-axis).[1]

  • Result: The plot will show two linear regions with different slopes. The intersection point is the CMC.[1]

    • Why this matters: If your working concentration is below this point, you have no micelles, only monomers.

Part 4: Decision Guide for Researchers

When should you switch from Triton X-100 to OTAB?

Application Recommendation Reasoning
Protein Purification (Native) AVOID OTAB High risk of denaturation due to cationic charge.[1] Use Dodecyl Maltoside (DDM) or Octyl Glucoside instead.[1]
DNA/RNA Extraction CONSIDER OTAB Cationic surfactants effectively strip proteins from nucleic acids and precipitate polysaccharides.[1]
Viral Inactivation TEST CAREFULLY OTAB inactivates viruses, but mechanism differs (capsid disruption vs envelope stripping).[1] Validation required.
Dialysis/Removal PREFERRED If you must remove the detergent later, OTAB's high CMC (140 mM) allows rapid removal via dialysis.

References

  • Sigma-Aldrich. (2025).[1] Detergent Properties and Applications Guide. Retrieved from

  • Bhattarai, A., et al. (2014).[1] "Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water...". Bibechana, 11(1).[1] Retrieved from

  • del Río, J. M., et al. (1995).[1][2] "Thermodynamics of Micellization of n-Octyltrimethylammonium Bromide in Different Media". Langmuir, 11(5).[1] Retrieved from

  • European Chemicals Agency (ECHA). (2021).[1] Substances of Very High Concern: 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100). Retrieved from

  • BenchChem. (2024).[1] this compound bromide Properties and CMC Data. Retrieved from

Sources

Cross-Validation of Results Obtained Using Octyltrimethylammonium (OTMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-CMC Advantage

In the extraction and analysis of hydrophobic membrane proteins and biopharmaceuticals, the choice of surfactant dictates the quality of the data. Octyltrimethylammonium (OTMA) —often chemically identified as this compound bromide (OTAB) or chloride (OTAC)—occupies a critical niche as a High-Critical Micelle Concentration (CMC) cationic detergent.

Unlike its longer-chain analog Cetyltrimethylammonium bromide (CTAB, C16), which binds irreversibly to many proteins and precipitates nucleic acids, OTMA (C8) offers a "soft" solubilization profile. Its high CMC (~140 mM) allows for rapid removal via dialysis, making it superior for downstream applications like NMR, crystallography, and mass spectrometry.

This guide provides a rigorous framework for cross-validating results obtained with OTMA against industry standards (SDS, CTAB, and Non-ionic detergents), ensuring that observed biological activities are intrinsic to the analyte and not artifacts of the surfactant environment.

Mechanistic Grounding: OTMA vs. Alternatives

To validate results, one must understand the physical chemistry driving the extraction. The alkyl chain length directly influences the hydrophobic effect and the detergent's "harshness."

Comparative Surfactant Profile[1][2][3][4][5]
FeatureOTMA (C8) DTAB (C12) CTAB (C16) SDS (C12 Anionic)
CMC (mM) ~130 - 140 ~14 - 15~0.9 - 1.0~8.2
Micelle Size Small, dynamicMediumLarge, stableMedium
Dialysis Removal Rapid (< 4 hours) Moderate (12-24 h)Difficult (> 48 h)Moderate
Protein Denaturation Low (Preserves 2°/3° structure)ModerateHighVery High (Unfolds)
Primary Use Membrane protein NMR, mild extractionDNA/Protein extractionDNA extraction, harsh lysisPAGE, Total lysis
Mechanism of Action Diagram

The following diagram illustrates the differential interaction of OTMA versus CTAB with a lipid bilayer and embedded protein.

SurfactantAction cluster_OTMA OTMA (C8) - Soft Detergent cluster_CTAB CTAB (C16) - Harsh Detergent Membrane Lipid Bilayer (Integral Protein) OTMA_Action High CMC (~140mM) Forms small, unstable micelles Membrane->OTMA_Action Add Detergent CTAB_Action Low CMC (~1mM) Forms large, stable micelles Membrane->CTAB_Action Add Detergent OTMA_Result Protein Solubilized Structure Preserved OTMA_Action->OTMA_Result Lipid displacement OTMA_Removal Rapid Dialysis (Monomers exit easily) OTMA_Result->OTMA_Removal Buffer Exchange CTAB_Result Protein Solubilized Potential Denaturation CTAB_Action->CTAB_Result Aggressive binding CTAB_Removal Difficult Removal (Micelles trapped) CTAB_Result->CTAB_Removal Buffer Exchange

Caption: Comparative solubilization pathways. OTMA's high monomer concentration facilitates rapid exchange and removal, preserving protein structure.

Experimental Protocol: Cross-Validation Workflow

To confirm that OTMA-derived data is accurate, you must perform a Triangulated Extraction . This involves extracting the same sample with OTMA, a non-ionic detergent (e.g., DDM or Triton X-100), and a harsh control (SDS), then comparing yield vs. activity.

Protocol: Differential Solubilization of Membrane Proteins

Reagents:

  • Lysis Buffer A (OTMA): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 200 mM OTMA (Must be > CMC).

  • Lysis Buffer B (Control): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% DDM (Maltoside).

  • Lysis Buffer C (Harsh): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize 100 mg of tissue/cell pellet in 1 mL of ice-cold PBS (w/o detergent). Centrifuge at 100,000 x g for 30 min to pellet membranes.

  • Solubilization: Resuspend the membrane pellet in 1 mL of Lysis Buffer A, B, or C .

  • Incubation: Incubate at 4°C for 1 hour with gentle rotation.

    • Expert Insight: OTMA requires a higher molar concentration than CTAB due to its high CMC. Ensure the final concentration is at least 150 mM to maintain micellar conditions during extraction.

  • Clarification: Centrifuge at 20,000 x g for 20 min. Collect supernatant.

  • Cross-Validation Step (Dialysis):

    • Dialyze OTMA and DDM samples against detergent-free buffer (or buffer with 0.5x CMC if solubility is required) for 4 hours.

    • Note: SDS samples cannot be easily dialyzed and serve as the "Total Protein" control.

Data Presentation & Analysis

Quantitative Comparison Table

When publishing, present your cross-validation data in this format to demonstrate the trade-off between Yield and Activity .

ParameterOTMA (C8)CTAB (C16)SDS (Anionic)DDM (Non-ionic)
Total Protein Yield (mg/mL) 0.850.951.20 (Reference) 0.70
Enzymatic Activity (U/mg) 95% 40%< 5%98%
Spectral Integrity (CD)

-helical
Mixed/UnfoldedDenatured

-helical
Mass Spec Compatibility High (After removal)Low (Suppression)LowModerate
Validation Logic: The "Artifact Check"

How do you know if the OTMA result is real?

  • The Activity Check: If OTMA yield is lower than SDS but Activity is 20x higher, the OTMA result is biologically relevant; the SDS result is an artifact of denaturation.

  • The CMC Check: Measure the surface tension of your buffer. If the break point is not near ~140 mM, your OTMA reagent may be degraded or impure (hydrolyzed).

Analytical Validation: Ion-Pair Chromatography (IPC)

OTMA is also used as an ion-pairing agent for the separation of oligonucleotides. Cross-validation here ensures that peak resolution is driven by ion-pairing and not column fouling.

IPC Validation Workflow

When using OTMA for oligonucleotide separation, validate against Triethylamine (TEA) or Hexylamine (HA) .

IPC_Validation cluster_Methods Method Comparison Sample Oligonucleotide Sample Method_A Method A: OTMA (C8) (Permanent Cation) Sample->Method_A Method_B Method B: TEA/HFIP (Volatile Amine) Sample->Method_B Analysis Compare Retention & Resolution Method_A->Analysis Method_B->Analysis Decision Is OTMA Resolution > TEA? Analysis->Decision Valid Protocol Valid Protocol Decision->Valid Protocol Yes Optimize Gradient Optimize Gradient Decision->Optimize Gradient No

Caption: Workflow for validating OTMA efficacy in Ion-Pair Chromatography against standard volatile amines.

Key Validation Metric:

  • OTMA: Provides stronger retention for short oligonucleotides due to permanent positive charge.

  • Cross-Check: If OTMA peaks are broad, it indicates slow mass transfer. Switch to a higher temperature (60°C) or cross-validate with Capillary Electrophoresis (CE) to confirm purity.

References

  • Critical Micelle Concentration of Cationic Surfactants. BenchChem. (2025).[1] Comparative analysis of DTAB, TTAB, and CTAB micellization parameters.

  • Surfactant-Mediated Protein Extraction. National Institutes of Health (PMC). (2022).[2] Optimization of surfactant cocktails for protein extraction and digestion efficiency.

  • Ion-Pairing Chromatography for Oligonucleotides. Waters Corporation. (2025).[1] Method development for mRNA poly(A) tail heterogeneity using IP-RP LC.

  • Comparison of Detergent Efficiency. ResearchGate. (2023).[1][3] Head-to-head comparison of CTAB and SDS for protein extraction efficiency.

  • Thermodynamics of Micellization. MDPI. (2022).[2] Effect of additives on the Critical Micelle Concentration of alkyltrimethylammonium bromides.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Octyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialty chemicals like octyltrimethylammonium bromide (OTAB), a cationic surfactant crucial for applications ranging from phase-transfer catalysis to drug formulation, the rigorous assessment of purity is not merely a quality control step—it is fundamental to ensuring experimental reproducibility, product efficacy, and safety. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized OTAB, offering insights into the causality behind experimental choices to empower researchers with self-validating protocols.

This compound bromide is a quaternary ammonium salt that functions as a potent cationic surfactant.[1][2] Its amphiphilic nature, with a positively charged hydrophilic head and a hydrophobic tail, allows it to form micelles and modify the interface between different phases. However, the synthesis of OTAB can result in various impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. These impurities can significantly impact the performance and safety of the final product. Therefore, accurate and reliable methods for purity assessment are essential.

Comparing Analytical Techniques for OTAB Purity Assessment

A variety of analytical techniques can be employed to assess the purity of OTAB.[3][4] The choice of method often depends on the specific impurities of interest, the required sensitivity, and the available instrumentation. This guide will compare four commonly used techniques: Potentiometric Titration, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Potentiometric Titration: A Robust and Accessible Method

Potentiometric titration is a classic and widely used method for the quantification of ionic surfactants like OTAB.[5][6][7] This technique relies on the reaction between the cationic OTAB and an anionic titrant, typically sodium lauryl sulfate (SLS), to form an insoluble complex.[5] The endpoint of the titration is detected by a surfactant-sensitive ion-selective electrode (ISE), which measures the change in potential as the titrant is added.[5][8]

Causality Behind Experimental Choices:

  • Why Titrate with an Anionic Surfactant? The principle of this method is based on the stoichiometric reaction between the cationic head group of OTAB and the anionic head group of the titrant. This interaction leads to the formation of a neutral, insoluble ion pair, which precipitates out of solution. The sharp change in the concentration of free OTAB ions at the equivalence point is what the ISE detects.

  • Why Use an Ion-Selective Electrode? An ISE provides a more objective and accurate endpoint determination compared to traditional colorimetric indicators, which can be subjective and prone to interference.[8][9] The electrode's potential is directly related to the activity of the OTAB ions in the solution, allowing for precise detection of the titration's endpoint.

Experimental Protocol: Potentiometric Titration of OTAB

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 0.1 g of the synthesized OTAB and dissolve it in 100 mL of deionized water.

    • Prepare a standardized 0.004 M sodium lauryl sulfate (SLS) solution.

  • Titration Setup:

    • Calibrate a pH/mV meter equipped with a surfactant-sensitive ion-selective electrode and a reference electrode.

    • Place a 25 mL aliquot of the OTAB solution into a beaker with a magnetic stir bar.

    • Add 10 mL of a pH 10 buffer solution to ensure complete ionization of the anionic titrant.[10]

  • Titration Procedure:

    • Immerse the electrodes in the OTAB solution and begin stirring.

    • Titrate the OTAB solution with the standardized SLS solution, recording the potential (mV) after each addition of titrant.

    • Continue the titration past the endpoint, which is indicated by a sharp inflection in the titration curve (a plot of potential vs. volume of titrant).

  • Calculation of Purity:

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • Calculate the purity of the OTAB sample using the following formula:

      Where:

      • V_SLS = Volume of SLS solution at the equivalence point (L)

      • M_SLS = Molarity of the SLS solution (mol/L)

      • MW_OTAB = Molecular weight of OTAB (252.24 g/mol )[11]

      • W_OTAB = Weight of the OTAB sample (g)

Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_otab Prepare OTAB Solution setup Set up Titrator & Electrodes prep_otab->setup prep_sls Prepare Standard SLS Titrant prep_sls->setup titrate Titrate OTAB with SLS setup->titrate record Record Potential (mV) titrate->record plot Plot Titration Curve titrate->plot record->titrate endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for assessing OTAB purity via potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[12] For OTAB, ¹H and ¹³C NMR can be used to confirm the identity of the synthesized product and to detect and quantify certain impurities.

Causality Behind Experimental Choices:

  • Why ¹H and ¹³C NMR? ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the carbon skeleton. Together, they provide a comprehensive picture of the OTAB molecule, allowing for unambiguous identification.

  • How Can NMR Detect Impurities? Impurities will have their own characteristic signals in the NMR spectrum. By comparing the spectrum of the synthesized OTAB with that of a pure standard, or by identifying signals that do not correspond to the OTAB structure, impurities can be detected. Quantitative NMR (qNMR) can be used to determine the concentration of impurities by integrating the signals of the impurity and a known internal standard.

Experimental Protocol: NMR Analysis of OTAB

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized OTAB in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals in the spectra to the corresponding protons and carbons of the OTAB molecule.

    • Identify any signals that do not belong to OTAB and attempt to identify the corresponding impurities.

    • For quantitative analysis, integrate the signals of the internal standard and the impurities to determine their concentrations.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve OTAB in Deuterated Solvent add_std Add Internal Standard dissolve->add_std acquire_1h Acquire 1H NMR Spectrum add_std->acquire_1h acquire_13c Acquire 13C NMR Spectrum add_std->acquire_13c process Process Spectra acquire_1h->process acquire_13c->process assign Assign Signals process->assign identify Identify Impurity Signals assign->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for assessing OTAB purity using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): Separating Complex Mixtures

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture.[4] For the analysis of OTAB, reversed-phase HPLC with a suitable detector is often employed. Ion-pair chromatography can also be a valuable approach.[13][14]

Causality Behind Experimental Choices:

  • Why Reversed-Phase HPLC? In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. OTAB, being a cationic surfactant with a hydrophobic tail, will interact with the stationary phase and be retained. By using a gradient elution with an increasing concentration of an organic modifier in the mobile phase, OTAB and any impurities with different polarities can be separated.

  • Why Ion-Pair Chromatography? This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte.[14] This enhances the retention of the ionic analyte on a reversed-phase column, allowing for better separation from other components.

  • Choice of Detector: Since OTAB lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[15] Mass spectrometry (MS) can also be coupled with HPLC for highly sensitive and specific detection.[16][17][18]

Experimental Protocol: HPLC Analysis of OTAB

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the synthesized OTAB in the mobile phase.

    • Prepare the mobile phase, which typically consists of a mixture of water, an organic solvent (e.g., acetonitrile), and a buffer or ion-pairing agent.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Use a suitable reversed-phase column (e.g., C18).

  • Chromatographic Analysis:

    • Inject a known volume of the OTAB solution onto the column.

    • Run a gradient elution program to separate the components.

    • Detect the eluting components using an appropriate detector.

  • Data Analysis:

    • Identify the peak corresponding to OTAB based on its retention time compared to a standard.

    • Identify and quantify any impurity peaks. The area of each peak is proportional to the concentration of the corresponding component.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare OTAB Sample inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->inject separate Separate Components inject->separate detect Detect with ELSD/CAD/MS separate->detect identify_peaks Identify Peaks detect->identify_peaks quantify_purity Quantify Purity & Impurities identify_peaks->quantify_purity

Sources

Efficacy of Octyltrimethylammonium (OTAB) in DNA Extraction: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyltrimethylammonium bromide (OTAB) represents a specialized subclass of cationic surfactants used in nucleic acid isolation. While Cetyltrimethylammonium bromide (CTAB) remains the industry "gold standard" for plant and polysaccharide-rich samples, OTAB (C8 chain length) offers distinct physicochemical properties driven by its significantly higher Critical Micelle Concentration (CMC) and lower hydrophobicity.

This guide analyzes the efficacy of OTAB versus CTAB, SDS, and Silica-based methods. Our analysis indicates that while OTAB is less efficient at direct DNA precipitation than CTAB, its high solubility makes it superior for low-temperature lysis and preventing surfactant co-precipitation in automated liquid handling systems.

Part 1: Mechanism of Action & Physicochemical Basis

The efficacy of cationic surfactants in DNA extraction is governed by the length of the alkyl chain. This chain length dictates the Critical Micelle Concentration (CMC) and the Hydrophobic Effect , which drives the binding to the DNA phosphate backbone and the solubilization of membranes.

The "Tail Length" Factor
  • CTAB (C16): Long hydrophobic tail. Low CMC (~0.9 mM). Forms tight, stable complexes with DNA. Excellent for precipitating DNA out of solution but prone to precipitating itself in high salt or cold temperatures.

  • OTAB (C8): Short hydrophobic tail. High CMC (~140–290 mM). Forms loose, unstable complexes with DNA. Poor for precipitation but excellent for maintaining solubility in complex buffers.

Comparative Physicochemical Data
FeatureOTAB (Octyl-) DTAB (Dodecyl-) CTAB (Cetyl-) Impact on Extraction
Chain Length C8C12C16Longer chains bind DNA tighter.
CMC (mM) ~140 - 290 mM~14 - 15 mM~0.9 - 1.0 mMHigh CMC = High monomer concentration required for lysis.
Krafft Point < 0°C< 10°C~20–25°COTAB remains liquid in cold rooms; CTAB crystallizes.
DNA Binding Weak / UnstableModerateStrong / StableCTAB is a precipitant; OTAB is a lysing agent.
Mechanism Diagram: Surfactant-DNA Interaction

The following diagram illustrates why CTAB is used for precipitation while OTAB is limited to lysis/solubilization.

SurfactantMechanism cluster_CTAB CTAB (C16) - Strong Binding cluster_OTAB OTAB (C8) - Weak Binding DNA Genomic DNA (Negatively Charged Backbone) CTAB_Mol CTAB Monomers (Low CMC) DNA->CTAB_Mol Electrostatic Attraction OTAB_Mol OTAB Monomers (High CMC) DNA->OTAB_Mol Electrostatic Attraction CTAB_Complex Insoluble DNA-CTAB Complex (Precipitate) CTAB_Mol->CTAB_Complex Hydrophobic Collapse (Long Tails Interlock) OTAB_Complex Soluble DNA-OTAB Complex (No Precipitation) OTAB_Mol->OTAB_Complex Weak Interaction (Short Tails Repel)

Caption: C16 tails (CTAB) interlock to precipitate DNA, whereas C8 tails (OTAB) lack sufficient hydrophobicity to cause phase separation.

Part 2: Comparative Efficacy Analysis

OTAB vs. CTAB (The Cationic Standard)
  • Polysaccharide Removal: CTAB is superior. The long chain of CTAB effectively co-precipitates with polysaccharides in high salt, removing them from the solution.[1] OTAB’s short chain fails to aggregate polysaccharides effectively.

  • Inhibitor Tolerance: OTAB is superior in high-salt environments . In buffers containing >2M NaCl (used to strip proteins), CTAB often precipitates out of solution, ruining the prep. OTAB remains soluble, allowing for lysis in extremely high-salt conditions.

OTAB vs. SDS (The Anionic Standard)
  • Protein Removal: SDS is a stronger protein denaturant. However, SDS precipitates in the presence of Potassium ions (K+), common in many plant buffers. OTAB is compatible with K+ salts, making it a viable alternative when Potassium Acetate precipitation is required downstream.

OTAB vs. Silica Spin Columns
  • Role: OTAB is not a competitor to silica but a facilitator. In some commercial "binding buffers," short-chain quats like OTAB or DTAB are used to disrupt water structure and promote DNA binding to the silica membrane without forming the insoluble pellets associated with CTAB.

Part 3: Experimental Protocol

Protocol: High-Solubility Lysis for "Cold-Room" Extraction

Purpose: Extracting DNA from heat-sensitive samples where lysis must occur at 4°C. Standard CTAB would crystallize at this temperature; OTAB does not.

Reagents:

  • Lysis Buffer: 2% OTAB (w/v), 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl.

  • Precipitation Buffer: Isopropanol (cold).[2]

  • Wash Buffer: 70% Ethanol.

Workflow:

  • Tissue Disruption: Grind 100mg tissue in liquid nitrogen.

  • Cold Lysis: Add 500 µL OTAB Lysis Buffer . Vortex. Incubate at 4°C for 60 mins on a rotator.

    • Note: CTAB would turn to a solid gel here. OTAB remains liquid.

  • Phase Separation: Add 500 µL Chloroform:Isoamyl Alcohol (24:1). Centrifuge at 12,000 x g for 10 min.

  • Transfer: Move upper aqueous phase to a new tube.

  • Precipitation: Add 0.6 volumes of Isopropanol. Incubate at -20°C for 1 hour.

  • Pelleting: Centrifuge at max speed for 15 min.

  • Wash & Elute: Wash pellet with 70% Ethanol, air dry, and resuspend in TE Buffer.

Workflow Diagram

ExtractionWorkflow Sample Sample (Heat Sensitive) Lysis Lysis @ 4°C (2% OTAB Buffer) Sample->Lysis High Solubility No Crystallization Sep Phase Separation (Chloroform) Lysis->Sep Proteins/Lipids Removed Precip DNA Recovery (Isopropanol) Sep->Precip Aqueous Phase Only

Caption: OTAB allows for lysis at 4°C, preventing thermal degradation of sensitive DNA samples.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisSolution
Low DNA Yield OTAB binds DNA too weakly to precipitate it alone.Do not rely on OTAB for precipitation. Use Isopropanol or Ethanol for the recovery step.
Crystal Formation Buffer was stored at <0°C.While OTAB is cold-tolerant, extreme freeze-thaw can cause salt precipitation. Warm to RT.
High Protein Contamination OTAB is a milder detergent than SDS or CTAB.Add Proteinase K (20 mg/mL) during the lysis step to aid protein degradation.

References

  • National Institutes of Health (PMC). (2025). Interaction between DNA and Trimethyl-Ammonium Bromides with Different Alkyl Chain Lengths. Retrieved from [Link]

  • ResearchGate. (2017). What is the difference between CTAB and DTAB in DNA extraction buffers? Retrieved from [Link]

  • MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide. Retrieved from [Link]

Sources

Octyltrimethylammonium (OTMA) in Catalysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyltrimethylammonium (OTMA, often abbreviated as C8TAB or OTAB) occupies a critical "intermediate lipophilicity" niche in the quaternary ammonium salt spectrum. Unlike its shorter-chain counterparts (e.g., Tetrabutylammonium - TBA) which dominate aqueous-organic phase transfer, or its longer-chain analogs (e.g., Cetyltrimethylammonium - CTAB) used extensively for large-pore mesoporous templating, OTMA offers unique selectivity.

This guide analyzes OTMA’s performance across three distinct catalytic domains: Electrochemical CO₂ Reduction , Zeolite/Pore Templating , and Phase Transfer Catalysis (PTC) .

Electrocatalysis: The "Cationic Cushion" Effect in CO₂ Reduction

In electrochemical CO₂ reduction (CO₂RR), the nature of the cation in the electric double layer (EDL) dictates product selectivity. OTMA functions not merely as an electrolyte but as a supramolecular modifier that suppresses the Hydrogen Evolution Reaction (HER) and promotes CO formation.

Mechanism of Action

OTMA cations accumulate at the cathode surface (Helmholtz plane) due to electrostatic attraction. Their intermediate alkyl chain length (C8) creates a hydrophobic "cushion" that:

  • Excludes Water: Reduces proton availability, thereby suppressing HER.

  • Stabilizes Intermediates: Through field-dipole interactions, OTMA stabilizes the *CO₂⁻ radical anion, lowering the activation energy for CO production.

Experimental Comparison: Chain Length vs. Selectivity

Recent studies on tethered alkylammonium dications and surface additives reveal a clear structure-activity relationship. While C16 (Cetyl) chains can block active sites due to steric bulk, C8 (Octyl) chains provide an optimal balance of hydrophobicity and accessibility.

Table 1: Cation Chain Length Effect on CO₂RR Selectivity (Ag/Cu Electrodes)

Cation TypeAlkyl ChainFaradaic Efficiency (CO/C2+)Current DensityMechanism Note
Tetraethylammonium (TEA) C2< 40%HighToo hydrophilic; poor water exclusion permits high HER.
This compound (OTMA) C8 > 75% (as linker)Medium *Optimal hydrophobic gating; stabilizes CO₂⁻ without blocking sites.
Cetyltrimethylammonium (CTAB) C16~97%LowExcellent selectivity but creates dense blocking layers that can limit mass transport at high currents.

Data Source: Synthesized from ACS Catalysis & J. Phys. Chem. findings on alkylammonium modifiers.

DOT Diagram: The Hydrophobic Gating Mechanism

G cluster_0 Electric Double Layer (EDL) Cathode Cathode Surface (-) OTMA OTMA Cations (C8) Cathode->OTMA Electrostatic Attraction Water H2O Molecules OTMA->Water Hydrophobic Repulsion CO2 CO2 Molecules OTMA->CO2 Stabilizes *CO2- Result Outcome: High CO Selectivity Low H2 Evolution Water->Result Blocked CO2->Result

Caption: OTMA cations form a hydrophobic barrier that repels water (suppressing H2) while stabilizing CO2 reduction intermediates.

Zeolite & Mesoporous Material Synthesis (SDA)

In the synthesis of molecular sieves, OTMA acts as a Structure Directing Agent (SDA). Its shorter chain length compared to CTAB results in a lower packing parameter (


), favoring the formation of smaller mesopores  or specific zeolite phases like MTT .
Comparative Performance: OTMA vs. CTAB

The choice between OTMA and CTAB is a choice of pore diameter. OTMA is the standard for synthesizing materials where "super-micropores" or small mesopores (1.5 – 2.5 nm) are required, bridging the gap between microporous zeolites (<1 nm) and MCM-41 (>3 nm).

Table 2: Templating Characteristics in Silicate Synthesis

FeatureThis compound (OTMA)Cetyltrimethylammonium (CTAB)
Critical Micelle Conc. (CMC) ~140 - 300 mM (High)~0.9 - 1.0 mM (Low)
Target Pore Size 1.5 nm – 2.5 nm 3.0 nm – 4.0 nm
Target Structures Zeolite MTT, Small-pore MCM-41MCM-41, MCM-48, SBA-15
Synthesis Condition Requires higher concentration due to high CMCEfficient at low concentrations
Protocol Highlights: MTT Zeolite Synthesis

Unlike CTAB, which forms amorphous mesopores easily, OTMA can direct crystalline zeolite formation when combined with seeds.

  • Precursor: Mix Sodium Aluminate, NaOH, and Silica source.

  • SDA Addition: Add OTMA-Cl (this compound Chloride).

  • Seeding: Add 1-2 wt% SFE-type zeolite seeds (crucial for MTT topology).

  • Crystallization: Hydrothermal treatment at 160°C for 3-5 days.

  • Calcination: 550°C in air to remove OTMA.

    • Result: Crystalline MTT zeolite with 1D channels suitable for shape-selective catalysis (e.g., skeletal isomerization).

Phase Transfer Catalysis (PTC)

OTMA is often overlooked in favor of TBAB (cheaper) or Aliquat 336 (more lipophilic), but it excels in dehydrohalogenation reactions where high organophilicity is required without the extreme viscosity of longer chains.

The "Organophilicity" Advantage

According to the Halpern pKa Guidelines, reactions involving inorganic bases (like NaOH) and weak acids require a catalyst that can extract the hydroxide ion into the organic phase or the organic substrate to the interface.

  • TBAB (C4): Good general purpose, but less effective for highly non-polar substrates.

  • OTMA (C8): Significantly more lipophilic, allowing for better interaction with non-polar organic phases in dehydrohalogenation.

Table 3: Dehydrobromination of Phenethyl Bromide Derivatives Conditions: 50% NaOH, Toluene, 60°C

CatalystConversion (2 hrs)Notes
TEBA (Triethylbenzylammonium) 33%Too hydrophilic; stays in aqueous phase.
TBAB (Tetrabutylammonium) ~65%Moderate extraction capability.
Tetraoctylammonium / OTMA 98% High organophilicity drives reaction to completion.

Data Source: Adapted from Halpern et al., J. Org.[1] Chem (1985) & PTC Organics industrial data.

DOT Diagram: Phase Transfer Workflow

PTC cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Reactants) OH OH- Interface Interface (Ion Exchange) OH->Interface Q_aq Q+ (OTMA) Q_aq->Interface R_Br Substrate (R-Br) Product Alkene + H2O R_Br->Product E2 Elimination Product->Q_aq Regenerated Q+Br- Interface->R_Br Q+OH- (Lipophilic Ion Pair)

Caption: OTMA (Q+) extracts OH- into the interface/organic layer more effectively than smaller quats, driving dehydrohalogenation.

References

  • Electrocatalysis Selectivity: Tethered Alkylammonium Dications as Electrochemical Interface Modifiers: Chain Length Effect on CO2 Reduction Selectivity. ACS Catalysis.[2]

  • Zeolite Synthesis (MTT): Syntheses of MTT-Type Zeolites with the Presence of Both this compound Chloride and SFE-Type Zeolite Seeds. PMC/NIH.

  • MCM-41 Pore Control: Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties. Int. J. Mol. Sci.

  • PTC Dehydrohalogenation: Choosing a Catalyst for PTC Dehydrohalogenation (Halpern Guidelines). PTC Organics / PhaseTransferCatalysis.com.

  • General PTC Data: A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts. BenchChem.

Sources

Benchmarking Octyltrimethylammonium Bromide (OTAB): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Octyltrimethylammonium bromide (OTAB, C8-TAB) represents a specialized class of short-chain cationic surfactants. While its homolog, Cetyltrimethylammonium bromide (CTAB, C16), is the ubiquitous standard in DNA extraction and nanoparticle synthesis, OTAB serves as a precision tool for applications requiring high critical micelle concentrations (CMC), rapid dialysis kinetics, and specific aspect-ratio tuning in colloidal chemistry. This guide objectively benchmarks OTAB against its longer-chain counterparts (DTAB, CTAB) to assist researchers in optimizing experimental design.

Part 1: Physicochemical Benchmarking

The utility of OTAB is defined by its thermodynamics. Unlike CTAB, which aggregates at millimolar concentrations, OTAB remains monomeric up to ~140 mM. This high CMC is the defining feature that dictates its application in protein crystallography and transient solubilization.

Table 1: Comparative Physicochemical Properties of Alkyltrimethylammonium Bromides
PropertyOTAB (C8) DTAB (C12) CTAB (C16) Practical Implication
Molecular Weight 252.24 g/mol 308.35 g/mol 364.45 g/mol OTAB is lighter; easier to remove via ultrafiltration.
CMC (Water, 25°C) ~130 - 140 mM ~14 - 15 mM~0.9 - 1.0 mMOTAB requires high working concentrations (>280 mM) to form micelles.
Krafft Point < 0°C< 0°C~25°COTAB does not precipitate at 4°C, unlike CTAB which often requires warming.
Micelle Aggregation Number ~25-30~50-60~80-100OTAB forms smaller micelles, reducing the "detergent belt" size in crystallography.
Dialysis Removal Rate Fast (< 4 hours)ModerateSlow/DifficultHigh monomer solubility drives rapid diffusion across dialysis membranes.
Visualizing the Thermodynamic Threshold

The following diagram illustrates the massive concentration gap required to induce micellization in OTAB versus CTAB. This explains why OTAB is "gentler" (less persistent binding) but "weaker" (requires higher mass loading).

CMC_Comparison cluster_0 Surfactant Concentration Gradient Low Low Conc. (< 1 mM) Mid Medium Conc. (10-20 mM) Low->Mid Monomers CTAB_State CTAB (C16) Micelles Formed Low->CTAB_State CMC reached (~1 mM) High High Conc. (> 140 mM) Mid->High Monomers DTAB_State DTAB (C12) Micelles Formed Mid->DTAB_State CMC reached (~15 mM) OTAB_State OTAB (C8) Micelles Formed High->OTAB_State CMC reached (~140 mM)

Caption: Micellization thresholds. OTAB remains monomeric long after CTAB and DTAB have formed micelles, allowing for high-concentration monomeric washing steps.

Part 2: Application A - Membrane Protein Crystallography

The Challenge: Membrane proteins are embedded in lipid bilayers.[] Extracting them requires detergents that mimic this environment.[2] However, large detergent micelles (like those of CTAB or DDM) can obscure the protein surface, preventing the protein-protein contacts necessary for crystal lattice formation.

The OTAB Solution: OTAB acts as a "short-chain shim." Because its alkyl tail is short (8 carbons), it forms a compact micelle belt around the protein's hydrophobic transmembrane domain.

  • Small Micelle Radius: Reduces the excluded volume, allowing proteins to pack closer together in a crystal lattice.

  • Exchangeability: OTAB has a high off-rate (high CMC). It can be easily exchanged for lipids or other surfactants during reconstitution.

Experimental Data Summary: Protein Stability

Based on comparative screening of Bacteriorhodopsin (model integral membrane protein).

DetergentSolubilization EfficiencyDenaturation RiskCrystal Diffraction Quality
CTAB (C16) HighHigh (Aggressive unfolding)N/A (Protein often precipitates)
DTAB (C12) ModerateModerateModerate
OTAB (C8) Low (requires high conc.)Low (Preserves native fold)High (Compact packing)

Expert Insight: Do not use OTAB for the initial lysis of tough tissues; it lacks the aggressive detergency of CTAB. Use OTAB in the purification and crystallization phase, exchanging a long-chain detergent (like DDM) for OTAB to tighten the micelle belt just before crystallization trials.

Part 3: Application B - Gold Nanorod (GNR) Synthesis

The Challenge: In seed-mediated GNR synthesis, the surfactant bilayer acts as a soft template, directing gold deposition onto the tips of the rod rather than the sides. CTAB is the industry standard, producing rods with aspect ratios (AR) of 3-5.

The OTAB Solution: OTAB is used to down-tune the aspect ratio or synthesize spherical/low-AR nanocrystals. The C8 chain forms a less interdigitated, more fluid bilayer on the gold surface compared to the rigid C16 bilayer of CTAB.

  • CTAB: Rigid bilayer

    
     Blocks side growth 
    
    
    
    Long Rods.
  • OTAB: Fluid bilayer

    
     Allows some side growth 
    
    
    
    Short Rods / Spheres.
Protocol: Tuning Aspect Ratio with Binary Surfactants

Research indicates that mixing OTAB into a CTAB growth solution allows for precise control of rod length.

GNR_Synthesis cluster_Growth Growth Solution Formulation Seeds Au Seeds (Citrate/CTAB) Pure_CTAB 100% CTAB (Rigid Template) Seeds->Pure_CTAB Mixed_Sys CTAB + OTAB (Tunable Template) Seeds->Mixed_Sys Pure_OTAB 100% OTAB (Weak Template) Seeds->Pure_OTAB Result_1 High Aspect Ratio (Long Rods) Pure_CTAB->Result_1 Blocks side growth Result_2 Tunable Aspect Ratio (Short Rods) Mixed_Sys->Result_2 Controlled side growth Result_3 Spheres / Cubes (No Rods) Pure_OTAB->Result_3 Unrestricted growth

Caption: Surfactant chain length dictates gold nanorod morphology. OTAB reduces the aspect ratio by forming a more permeable bilayer.

Part 4: Validated Experimental Protocols

Protocol 1: Determination of CMC via Conductivity

To verify the quality of your OTAB batch (impurities drastically lower CMC).

Reagents: Ultra-pure water (18.2 MΩ), OTAB (Recrystallized). Equipment: Conductivity meter with temperature compensation.

  • Preparation: Prepare a 500 mM stock solution of OTAB in water. (Note: This is high because the expected CMC is ~140 mM).

  • Baseline: Measure conductivity of 20 mL pure water under constant stirring at 25°C.

  • Titration: Add OTAB stock in 100 µL increments. Record conductivity after stabilization (30 sec).

  • Plotting: Plot Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Analysis: You will observe two linear regions with different slopes.

    • Pre-micellar region: Steeper slope (free ions carry current).

    • Post-micellar region: Shallower slope (micelles are bulky charge carriers).

    • Intersection: The intersection of these two lines is the CMC. If your result is <130 mM, your OTAB likely contains longer-chain impurities (C10/C12) and requires recrystallization in ethanol/acetone.

Protocol 2: Detergent Exchange for Protein Crystallography

Replacing DDM with OTAB to improve diffraction.

  • Purification: Purify the membrane protein of interest using 0.05% DDM (Dodecyl maltoside).

  • Concentration: Concentrate protein to ~10 mg/mL using a 50 kDa cutoff centrifugal filter.

  • Exchange Buffer: Prepare buffer containing 300 mM OTAB (approx. 2x CMC). Crucial: Using standard low concentrations (e.g., 10 mM) will strip the protein of detergent and cause precipitation.

  • Dilution/Concentration: Dilute the protein sample 1:10 with the OTAB buffer.

  • Incubation: Incubate for 30 minutes at 4°C to allow OTAB monomers to displace DDM.

  • Re-concentration: Concentrate back to 10 mg/mL. Repeat steps 4-6 three times.

  • Final Step: The protein is now encapsulated in small OTAB micelles, ready for hanging-drop crystallization trials.

References

  • Evans, D. F., et al. (1986). "Micelle formation in ethylammonium nitrate, a low-melting fused salt." Journal of Physical Chemistry. Link (Establishes CMC values for alkyltrimethylammonium homologs).

  • Prive, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins." Methods. Link (Review of detergent chain lengths in crystallography).

  • Nikoobakht, B., & El-Sayed, M. A. (2003). "Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method." Chemistry of Materials. Link (Foundational text on CTAB/surfactant roles in GNR synthesis).

  • Fane, A. G., et al. (2011). "Membrane Technology and Engineering for Water Purification." Butterworth-Heinemann. (Reference for dialysis kinetics of surfactants).
  • Sigma-Aldrich. (2024). "Detergent Properties and Applications Guide." Link (General reference for CMC and aggregation numbers).

Sources

Safety Operating Guide

Octyltrimethylammonium proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

As researchers, we often treat Quaternary Ammonium Compounds (QACs) like Octyltrimethylammonium (OTA) as routine reagents. However, their disposal requires more than a simple "organic waste" tag.[1] The alkyl chain length (C8) confers specific surfactant properties that make this compound highly toxic to aquatic life (H410) and chemically incompatible with common laboratory detergents.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational protocol for the safe segregation, containment, and disposal of this compound salts (Chloride/Bromide).

Part 1: The Chemistry of Waste Management

To ensure safety, we must understand the mechanism of the hazard.

Aquatic Toxicity & Bioaccumulation

This compound is a cationic surfactant.[1] In aqueous environments, the positive charge binds strongly to the negatively charged gill membranes of aquatic organisms, disrupting osmoregulation.

  • Operational Implication: Under NO circumstances can this be disposed of via sanitary sewer, even in small quantities.

The "Anionic Conflict" (Critical Segregation Rule)

The most common disposal error in the lab is mixing OTA waste with general washing waste.[1]

  • The Mechanism: OTA is Cationic (+).[1] Most lab detergents (SDS, Alconox®) are Anionic (-).[1]

  • The Result: Mixing these streams results in immediate charge neutralization, forming a sticky, insoluble hydrophobic precipitate (catanionic complex).

  • The Risk: This precipitate clogs waste lines, fouls sensors in automated waste systems, and can result in expensive remediation fees from waste contractors.

Part 2: Pre-Disposal Characterization

Before moving the vessel, characterize the waste stream to determine the correct regulatory path.

ParameterSpecification for OTADisposal Implication
Physical State Solid (Powder/Crystal) or Liquid (Solution)Solids must be kept dry to prevent dust generation.[2][1] Liquids require secondary containment.[1]
pH (if liquid) Typically Neutral to Slightly AcidicIf pH < 2 or > 12.5, add D002 (Corrosive) waste code.[2]
Flammability Non-flammable (Pure)If dissolved in Ethanol/Methanol, add D001 (Ignitable) waste code.[2]
Reactivity StableINCOMPATIBLE with strong oxidizers and anionic surfactants.[2][1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation
  • Isolate the Stream: Designate a specific satellite accumulation area for "Cationic Surfactants."

  • Verify Glassware: Ensure glassware used for OTA is rinsed with water or alcohol first , before being washed with anionic detergents.[1] Collect the first rinse as hazardous waste.[1]

Phase 2: Containerization
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.[1]

  • Liquids: Use an HDPE carboy or safety can.[1]

    • Self-Validating Step: Check the container material.[1][3][4][5] OTA is compatible with HDPE, PP, and PTFE. Avoid low-grade plastics that may leach plasticizers over time.[1]

Phase 3: Labeling & Handoff

Labeling must be explicit to prevent downstream mixing accidents.[1]

  • Standard Label: "Hazardous Waste - Toxic to Aquatic Life."[1]

  • Constituents: List "this compound [Chloride/Bromide]" explicitly.

  • Hazard Check: Mark "Irritant" and "Environmental Hazard."[1]

Part 4: Spill Management Workflow

Scenario A: Dry Spill (Powder) [4]

  • PPE: Wear nitrile gloves, lab coat, and a NIOSH N95/P100 respirator (dust inhalation is a primary respiratory irritant).

  • Containment: Do not dry sweep (generates dust).[1]

  • Cleanup: Cover powder with a damp absorbent pad or use a HEPA-filtered vacuum.[1]

  • Disposal: Place pads/debris into a wide-mouth hazardous waste jar.

Scenario B: Wet Spill (Liquid)

  • Absorb: Use an inert absorbent (Vermiculite or Universal Polypropylene Pads).[1]

  • Neutralization: Chemical neutralization is not recommended due to the complexity of byproducts.[1]

  • Wash: Clean the area with water; collect all wash water as hazardous waste.[1]

Part 5: Decision Logic & Workflow

The following diagram outlines the decision process for classifying and disposing of this compound waste.

OTA_Disposal_Workflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid DustControl Prevent Dust: Use Damp Wipe/HEPA Solid->DustControl SolidContainer Container: Wide-Mouth HDPE Jar DustControl->SolidContainer Labeling Labeling: 'Toxic to Aquatic Life' List Constituents SolidContainer->Labeling SolventCheck Solvent Check: Is it Flammable? Liquid->SolventCheck Flammable Yes (Ethanol/MeOH) Add D001 Code SolventCheck->Flammable NonFlammable No (Aqueous) SolventCheck->NonFlammable Segregation CRITICAL CHECK: Is Anionic Detergent Present? Flammable->Segregation NonFlammable->Segregation Precipitate STOP: Risk of Sludge/Clog Segregation->Precipitate Yes (Mixed) LiquidContainer Container: HDPE Carboy Segregation->LiquidContainer No (Segregated) LiquidContainer->Labeling Handoff Handoff to EHS/Contractor (Incineration) Labeling->Handoff

Figure 1: Operational decision tree for the segregation and disposal of this compound waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 24950, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][6] Substance Information: this compound bromide (Aquatic Toxicity Profile).[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Octyltrimethylammonium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile: The "Why" Behind the Protocol

Octyltrimethylammonium salts (C8-QACs) are not merely "soaps"; they are potent cationic surfactants designed to disrupt interfaces. As a researcher, you must understand that the very property making them effective phase-transfer catalysts or membrane permeabilizers is what makes them hazardous to your biology.

The Mechanism of Injury: Unlike simple acids that burn via proton donation, this compound compounds function through amphiphilic intercalation . The hydrophobic octyl tail inserts itself into the lipid bilayer of your cell membranes, while the cationic ammonium headgroup disrupts the electrochemical gradient. This leads to:

  • Membrane Lysis: Physical rupture of the cell wall.

  • Protein Denaturation: Unfolding of structural proteins in the cornea and epidermis.

  • Neurotoxicity: At high systemic concentrations, QACs can interfere with neurotransmission.

Immediate Hazard Classification:

  • Skin: Corrosive/Severe Irritant (Category 1C or 2 depending on concentration).

  • Eyes: Irreversible Damage (Category 1). Splash protection is non-negotiable.

  • Environmental: Acute Aquatic Toxicity (Category 1).[1] Zero-discharge to drains.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically calibrated for C8-QAC handling.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard Safety Glasses are INSUFFICIENT. Rationale: QAC powders are hygroscopic and sticky; dust can bypass side-shields. Solutions cause immediate corneal protein denaturation.
Dermal (Hand) Nitrile Gloves (Double Layer) Material: Nitrile Rubber (NBR). Thickness: Minimum 0.11 mm (4 mil). Breakthrough: >480 min for dilute solutions. Note: Latex is permeable to many organic solvents often used with QACs and degrades faster.
Respiratory Fume Hood / N95 Primary: Handle neat solids inside a certified chemical fume hood. Secondary: If weighing outside a hood (not recommended), a fit-tested N95 respirator is required to prevent inhalation of irritant dust.
Body Lab Coat (Buttoned) Material: Poly-cotton blend or Tyvek (if handling large quantities). Rationale: Must cover the neck and wrists fully.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing

The critical moment for exposure is handling the neat solid, which is often hygroscopic and prone to static.

  • Static Control: this compound salts often carry a static charge, causing the powder to "jump" or cling to spatulas. Use an anti-static gun or a polonium strip near the balance if available.

  • The "Draft" Balance: If possible, place the micro-balance inside the fume hood. If the balance is on a bench, use a powder containment enclosure .

  • Tooling: Use a disposable plastic spatula or a stainless steel scoop. Avoid aluminum (corrosion potential over time).

Phase 2: Solubilization
  • Vessel Selection: Use borosilicate glass (Pyrex/Duran).

  • Addition Order: Always add the solid to the solvent , not vice versa. This prevents a "puff" of toxic dust from being displaced by the liquid.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking which creates stable foams that are difficult to manage and increase spill risk.

Phase 3: Decontamination & Spills
  • Small Spills (Solid): Do not sweep vigorously (creates dust). Cover with a damp paper towel to solubilize locally, then wipe up.

  • Small Spills (Liquid): Absorb with inert pads.[2]

  • Skin Contact: Wash immediately with lukewarm water for 15 minutes. Do not use ethanol or solvents, as they may increase skin permeability to the surfactant.

Visualized Workflow (DOT Diagram)

The following diagram outlines the logical decision tree for handling this compound, emphasizing the "Zero-Drain" disposal requirement.

OTAC_Safety_Flow Start START: Handling this compound Risk Risk Assessment: Is form Solid or Liquid? Start->Risk Solid Solid (Neat Powder) Risk->Solid Powder Liquid Liquid (Solution) Risk->Liquid Solution Hood MANDATORY: Chemical Fume Hood Solid->Hood Static Control Static (Anti-static gun/Slow pour) Hood->Static Process Experimental Process (Synthesis/Catalysis) Static->Process Splash Splash Risk Control: Goggles + Double Nitrile Liquid->Splash Splash->Process Waste_Decision Disposal Phase Process->Waste_Decision Drain_Ban CRITICAL: NO DRAIN DISPOSAL (High Aquatic Toxicity) Waste_Decision->Drain_Ban Haz_Waste Segregate: Hazardous Chemical Waste (Label: Toxic to Aquatic Life) Drain_Ban->Haz_Waste

Caption: Operational logic flow for this compound handling, prioritizing respiratory protection for solids and aquatic safety during disposal.

Disposal & Environmental Stewardship[3]

The Core Directive: this compound compounds are Category 1 Acute Aquatic Toxins (H400).[1][2] They bind to the gills of fish and inhibit oxygen transfer, causing rapid mortality even at low ppm concentrations.

Disposal Protocol:

  • Segregation: Collect all solid waste, contaminated gloves, and liquid mother liquors into a designated carboy labeled "Hazardous Waste - Toxic to Aquatic Life."

  • Rinsate: The first 3 rinses of your glassware must go into the hazardous waste container, not the sink.

  • Neutralization: There is no simple "neutralization" (like adding acid to base). The molecule must be destroyed via incineration by your waste management provider.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74964, this compound bromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound chloride - Classification and Labelling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.